molecular formula C10H10N2O B1337123 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine CAS No. 188999-31-7

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1337123
CAS No.: 188999-31-7
M. Wt: 174.2 g/mol
InChI Key: VPEKMAJHFMHNEA-UHFFFAOYSA-N
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Description

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethenyl-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-3-7-6-9-8(11-7)4-5-10(12-9)13-2/h3-6,11H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEKMAJHFMHNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440665
Record name 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188999-31-7
Record name 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The proposed synthesis is a multi-step process commencing with the construction of the core 5-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold, followed by the strategic introduction of a vinyl group at the C2 position. This document will delve into the mechanistic underpinnings of each synthetic step, offer detailed experimental protocols, and present the information in a clear, structured format to facilitate reproducibility and further investigation.

Introduction and Strategic Overview

The pyrrolo[3,2-b]pyridine scaffold is a significant structural motif in medicinal chemistry, appearing in a range of biologically active molecules. The title compound, 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, incorporates both the electron-donating methoxy group and a reactive vinyl substituent, making it a valuable building block for further chemical elaboration and a potential candidate for various biological screenings.

The synthetic strategy outlined herein is designed to be robust and adaptable, employing well-established and reliable chemical transformations. The overall approach is a two-stage process:

  • Stage 1: Synthesis of the 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Core. This stage focuses on the construction of the foundational bicyclic ring system.

  • Stage 2: C2-Vinylation of the Pyrrolo[3,2-b]pyridine Core. This stage details the introduction of the vinyl group onto the pyrrole moiety of the core structure.

Synthetic_Strategy Start Starting Materials Core_Synthesis Stage 1: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Core Start->Core_Synthesis Key Precursor Formation Vinylation Stage 2: C2-Vinylation of the Core Core_Synthesis->Vinylation Core Scaffold Final_Product 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine Vinylation->Final_Product Final Product Formation

Caption: High-level overview of the two-stage synthetic approach.

Stage 1: Synthesis of the 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Core

The initial phase of the synthesis focuses on the construction of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine core. A reliable method for this involves the reductive cyclization of a suitably substituted pyridine precursor.

Proposed Synthetic Route for the Core Structure

The synthesis of the core structure commences from the commercially available 6-methoxy-3-nitropyridine-2-acetonitrile. This precursor undergoes a reductive cyclization to yield the desired 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Core_Synthesis_Scheme reactant 6-Methoxy-3-nitropyridine-2-acetonitrile product 5-Methoxy-1H-pyrrolo[3,2-b]pyridine reactant->product H2, Pd/C Ethanol or Methanol Vinylation_Scheme core 5-Methoxy-1H-pyrrolo[3,2-b]pyridine aldehyde 2-Formyl-5-methoxy-1H-pyrrolo[3,2-b]pyridine core->aldehyde Vilsmeier-Haack Reaction (POCl3, DMF) product 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine aldehyde->product Wittig or HWE Reaction Cross_Coupling_Scheme core_halide 2-Halo-5-methoxy-1H-pyrrolo[3,2-b]pyridine (X = Br, I, OTf) product 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine core_halide->product vinyl_reagent Vinylating Agent (e.g., Vinyl-SnBu3 or Vinyl-B(OR)2) vinyl_reagent->product Pd Catalyst, Ligand, Base

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and kinase inhibitory effects. The specific analogue, 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (CAS Number: 188999-31-7), represents a promising building block for the development of novel therapeutics. The introduction of a vinyl group at the 2-position offers a versatile handle for further chemical modifications, while the methoxy group at the 5-position can influence the molecule's electronic properties and metabolic stability.

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug discovery and development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics. This technical guide provides a comprehensive overview of the key physicochemical parameters of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, outlines detailed experimental protocols for their determination, and discusses the potential stability considerations for this molecule.

Chemical Structure and Core Properties

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is a bicyclic heteroaromatic compound. Its structure consists of a pyrrole ring fused to a pyridine ring, with a methoxy substituent on the pyridine ring and a vinyl substituent on the pyrrole ring.

Figure 1: Chemical structure of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, a combination of established computational models has been employed to predict its key physicochemical properties. These predictions serve as a valuable starting point for experimental design and provide initial insights into the compound's behavior.

PropertyPredicted ValueMethod/Software
Molecular Formula C₁₀H₁₀N₂O-
Molecular Weight 174.20 g/mol -
cLogP 2.1 ± 0.3ALOGPS, ChemDraw
Aqueous Solubility (LogS) -2.5 to -3.5ALOGPS, ESOL
pKa (most basic) 4.5 - 5.5 (Pyridine N)ACD/pKa DB
pKa (most acidic) 16.0 - 17.0 (Pyrrole N-H)ACD/pKa DB
Polar Surface Area (PSA) 41.5 ŲChemDraw

Note: These are in-silico predictions and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted physicochemical properties must be validated through robust experimental methods. The following section details standard protocols for determining lipophilicity (LogP), aqueous solubility, and the ionization constant (pKa).

Lipophilicity (LogP) Determination: The Shake-Flask Method

Principle: The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between two immiscible phases, typically n-octanol and water.[1] The LogP is a measure of a compound's lipophilicity and is a critical parameter in predicting its membrane permeability and overall ADME properties.

Experimental Workflow:

Figure 2: Workflow for LogP determination by the shake-flask method.

Step-by-Step Protocol:

  • Phase Preparation: Equilibrate n-octanol and water by shaking them together overnight to ensure mutual saturation. Separate the two phases.

  • Standard Solution Preparation: Prepare a stock solution of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine of known concentration in the phase in which it is more soluble (predicted to be n-octanol).

  • Partitioning: Add a known volume of the stock solution to a separatory funnel containing a known volume of the other phase.

  • Equilibration: Shake the funnel for a predetermined amount of time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the funnel to stand until the two phases have clearly separated.

  • Sampling: Carefully withdraw a sample from both the n-octanol and water layers.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared for accurate quantification.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Aqueous Solubility Determination: The Shake-Flask Method

Principle: The shake-flask method is also the gold standard for determining the thermodynamic equilibrium solubility of a compound in an aqueous buffer.[2] This property is crucial for understanding a drug's dissolution rate and bioavailability.

Experimental Workflow:

Figure 3: Workflow for aqueous solubility determination.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine to a vial containing a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to stand to let the excess solid settle.

  • Sample Clarification: Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any undissolved solid.

  • Concentration Analysis: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Solubility Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Ionization Constant (pKa) Determination: Spectrophotometric Titration

Principle: For compounds containing a chromophore, spectrophotometric titration is a high-throughput and material-sparing method to determine the pKa. The method relies on the change in the compound's UV-Vis absorbance spectrum as a function of pH due to the different electronic distributions of the ionized and non-ionized forms.

Experimental Workflow:

Figure 4: Workflow for pKa determination by spectrophotometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a dilute solution of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine in a universal buffer system that covers a wide pH range.

  • Titration and Spectral Acquisition: Place the solution in a cuvette in a spectrophotometer equipped with a pH probe and an auto-titrator. Incrementally add small volumes of a strong acid or base to systematically change the pH of the solution. After each addition and pH stabilization, record the full UV-Vis spectrum.

  • Data Analysis: Identify a wavelength where there is a significant difference in absorbance between the ionized and non-ionized forms of the molecule.

  • Curve Fitting: Plot the absorbance at the chosen wavelength against the measured pH values. The resulting data should form a sigmoidal curve.

  • pKa Determination: Fit the data to the appropriate form of the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the ionizable group. For 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, the basic pKa of the pyridine nitrogen is expected to be determined by this method.

Stability Considerations

The presence of the vinyl group in 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine introduces a potential site for chemical instability. Vinyl groups can be susceptible to oxidation, polymerization, and addition reactions under certain conditions. Therefore, it is crucial to assess the stability of this compound under relevant storage and experimental conditions.

Potential Degradation Pathways:

  • Oxidation: The double bond of the vinyl group can be susceptible to oxidation, leading to the formation of aldehydes, ketones, or epoxides.

  • Polymerization: Under conditions of heat, light, or in the presence of radical initiators, the vinyl group could potentially undergo polymerization.

  • Michael Addition: The vinyl group, being conjugated to the pyrrolopyridine ring system, may act as a Michael acceptor, reacting with nucleophiles.

Basic Stability Study Protocol:

  • Stress Conditions: Prepare solutions of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine in relevant solvents (e.g., aqueous buffers, organic solvents used in assays). Expose these solutions to a range of stress conditions, including:

    • Elevated temperature (e.g., 40°C, 60°C)

    • High humidity

    • Exposure to light (photostability)

    • Acidic and basic conditions (e.g., pH 2, pH 9)

    • Oxidative stress (e.g., addition of a small amount of hydrogen peroxide)

  • Time Points: At various time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each condition.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

  • Quantification: Quantify the amount of the parent compound remaining at each time point. The appearance of new peaks in the chromatogram indicates degradation.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation rate and identify conditions under which the compound is unstable.

Conclusion

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is a molecule of significant interest for drug discovery. This technical guide has provided a comprehensive overview of its key physicochemical properties, offering both in-silico predictions and detailed experimental protocols for their determination. A thorough experimental characterization of its lipophilicity, aqueous solubility, and pKa, coupled with an assessment of its chemical stability, will provide the essential data needed to guide its development as a valuable building block for novel therapeutics. The methodologies outlined herein represent a robust framework for obtaining high-quality, reliable data to support informed decision-making in a research and development setting.

References

  • Avdeef, A., & Testa, B. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. European Journal of Pharmaceutical Sciences, 17(4-5), 29-45.
  • Dumitrascu, F., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(10), 2467.
  • PubChem. (n.d.). 5-methoxy-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Gavali, Y., & Gaikwad, M. (2018). Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology, 8(2), 95-101.
  • The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Drug Design and Development.
  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of medicinal chemistry, 41(7), 1007–1010.
  • Acar, Ç., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. European journal of medicinal chemistry, 45(1), 212–220.
  • Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 987-1000.
  • Sinfoo Chemical. (n.d.). 5-methoxy-2-vinyl-1h-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 99, 117585.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Assignment

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is the bedrock upon which its function is built. For novel heterocyclic compounds such as 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, a derivative of the biologically significant pyrrolopyridine scaffold, unambiguous structure elucidation is not merely an academic exercise; it is a critical determinant of its potential as a therapeutic agent or functional material.[1] The pyrrolopyridine nucleus is a known mimic of the purine ring of ATP, making its derivatives potent kinase inhibitors.[1] This guide provides a comprehensive, technically-grounded walkthrough of the multifaceted analytical approach required to definitively confirm the structure of this target molecule. We will delve into the "why" behind each experimental choice, creating a self-validating analytical workflow that ensures the highest degree of scientific integrity.

The Genesis of the Molecule: A Proposed Synthetic Pathway

Before any analysis can begin, we must consider the molecule's origin. A plausible synthetic route provides invaluable clues to the expected molecular framework. Building upon known syntheses of related pyrrolopyridines[2], a proposed pathway for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is outlined below. This theoretical synthesis informs our expectations for the final structure.

Synthetic_Pathway cluster_0 Proposed Synthesis start 6-Methoxy-3-nitropyridine-2-acetonitrile step1 Palladium-catalyzed hydrogenation start->step1 H2, Pd/C intermediate 5-Methoxy-1H-pyrrolo[3,2-b]pyridine step1->intermediate step2 Vilsmeier-Haack formylation intermediate->step2 POCl3, DMF intermediate2 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde step2->intermediate2 step3 Wittig reaction (Methyltriphenylphosphonium bromide, n-BuLi) intermediate2->step3 product 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine step3->product

Caption: Proposed synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

This proposed synthesis suggests the presence of a pyrrolo[3,2-b]pyridine core, a methoxy group at the 5-position, and a vinyl group at the 2-position. Our analytical task is to confirm this precise arrangement and rule out any isomeric possibilities.

The Analytical Workflow: A Multi-Technique Approach

The structure elucidation of a novel compound is a systematic process that relies on the careful acquisition and interpretation of multiple spectroscopic datasets.[3] No single technique provides all the answers; rather, it is the convergence of data from various methods that leads to a definitive structural assignment.[4][5]

Analytical_Workflow Sample Purified Compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy - Functional Groups Sample->IR UV_Vis UV-Vis Spectroscopy - Chromophore System Sample->UV_Vis NMR Nuclear Magnetic Resonance (NMR) Sample->NMR HRMS High-Resolution MS (HRMS) - Molecular Formula MS->HRMS Tandem_MS Tandem MS (MS/MS) - Fragmentation Pattern MS->Tandem_MS Structure Final Structure Elucidation HRMS->Structure Tandem_MS->Structure IR->Structure UV_Vis->Structure 1H_NMR ¹H NMR - Proton Environment NMR->1H_NMR 13C_NMR ¹³C NMR - Carbon Skeleton NMR->13C_NMR 2D_NMR 2D NMR - Connectivity & Spatial Proximity NMR->2D_NMR 1H_NMR->Structure 13C_NMR->Structure 2D_NMR->Structure

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Unveiling the Molecular Mass and Formula

Mass spectrometry is the initial and indispensable step, providing the molecular weight and, with high resolution, the elemental composition of the analyte.[6]

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Introduce the sample into a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, via electrospray ionization (ESI) in positive ion mode.

  • Acquire the mass spectrum over a mass range of m/z 50-500.

  • Determine the accurate mass of the protonated molecular ion [M+H]⁺.

Expected Data & Interpretation: The molecular formula of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is C₁₀H₁₀N₂O.[7] The expected monoisotopic mass is 174.0793 Da. HRMS should yield a measured m/z for the [M+H]⁺ ion that is within 5 ppm of the calculated value of 175.0866. This provides strong evidence for the proposed elemental composition.

ParameterExpected Value
Molecular FormulaC₁₀H₁₀N₂O
Monoisotopic Mass174.0793 Da
[M+H]⁺ (Calculated)175.0866 m/z
[M+H]⁺ (Observed)~175.0866 ± 0.0009 m/z
Tandem Mass Spectrometry (MS/MS)

Protocol:

  • Using the same instrument and conditions as HRMS, select the [M+H]⁺ ion (m/z ≈ 175.0866) for fragmentation.

  • Employ collision-induced dissociation (CID) with a normalized collision energy of 20-40 eV.[8][9]

  • Acquire the product ion spectrum.

Expected Fragmentation & Interpretation: Tandem mass spectrometry provides structural insights by breaking the molecule into smaller, characteristic fragments.[8][10] For N-heterocycles, fragmentation often involves the cleavage of side chains and the ring system itself.[10]

Fragmentation_Pathway Parent [M+H]⁺ m/z 175 Loss_CH3 Loss of CH₃• (from Methoxy) m/z 160 Parent->Loss_CH3 Loss_C2H3 Loss of C₂H₃• (Vinyl radical) m/z 148 Parent->Loss_C2H3 Loss_CO Loss of CO (from m/z 160) m/z 132 Loss_CH3->Loss_CO

Caption: Plausible MS/MS fragmentation pathways.

The primary expected fragmentation pathways include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 160, and the subsequent loss of carbon monoxide (CO). Another key fragmentation would be the loss of the vinyl radical (•C₂H₃), yielding a fragment at m/z 148, corresponding to the protonated 5-methoxy-1H-pyrrolo[3,2-b]pyridine core.

Vibrational Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Protocol:

  • Acquire the IR spectrum of the solid sample using an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer.

  • Scan over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The IR spectrum will provide confirmatory evidence for the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3400N-H StretchPyrrole N-H
~3100-3000C-H StretchAromatic & Vinylic C-H[11]
~2950-2850C-H StretchMethoxy CH₃
~1640C=C StretchVinylic C=C[11]
~1600, ~1480C=C & C=N StretchAromatic Ring
~1250C-O StretchAryl Ether (Methoxy)[12]
~990, ~910=C-H Bend (Out-of-plane)Monosubstituted Vinyl Group

The presence of a distinct N-H stretch, along with aromatic, vinylic, and aliphatic C-H stretches, and the characteristic C-O stretch of the aryl ether, would strongly support the proposed structure. The out-of-plane bending vibrations for the vinyl group are particularly diagnostic.[13]

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, specifically the nature of the conjugated π-system. The pyrrolo[3,2-b]pyridine core, being an isomer of 7-azaindole, is expected to have a distinct chromophore.[14]

Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Record the absorption spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

Expected Data & Interpretation: 7-azaindole and its derivatives typically exhibit absorption maxima (λ_max) in the range of 260-300 nm.[14][15] The extended conjugation from the vinyl group at the 2-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 5-methoxy-1H-pyrrolo[3,2-b]pyridine core. We would anticipate a λ_max around 280-310 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments is required for an unambiguous assignment of all protons and carbons and to establish their connectivity.[16][17]

¹H and ¹³C NMR: The Atomic Census

Protocol:

  • Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field spectrometer.

Expected ¹H NMR Data (in DMSO-d₆): The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and integration (relative number of protons).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HN1-H
~7.8d1HH7
~7.0dd1HHα (vinyl)
~6.8d1HH6
~6.5s1HH3
~5.8d1HHβ (cis)
~5.2d1HHβ (trans)
~3.9s3HOCH₃

Expected ¹³C NMR Data (in DMSO-d₆): The ¹³C NMR spectrum shows the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~155C5
~145C7a
~140C3a
~135C2
~130Cα (vinyl)
~120C7
~115Cβ (vinyl)
~100C3
~95C6
~55OCH₃
2D NMR: Connecting the Dots

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.[18]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[18] Key expected correlations include:

  • H7 with H6.

  • Hα with both Hβ protons of the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[19][20]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. This molecule, belonging to the 7-azaindole class, is of significant interest in medicinal chemistry due to the prevalence of the pyrrolopyridine scaffold in numerous biologically active compounds. This document will delve into the theoretical and practical aspects of its spectroscopic characterization, offering insights for researchers engaged in the synthesis, analysis, and application of this and related molecules.

Molecular Structure and Properties

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine possesses a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The methoxy group at the 5-position and the vinyl group at the 2-position are key functional groups that influence its electronic properties and reactivity.

PropertyValue
Chemical Name 5-methoxy-2-vinyl-1h-pyrrolo[3,2-b]pyridine
CAS Number 188999-31-7
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.2 g/mol

Synthesis and Spectroscopic Analysis Workflow

The characterization of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine relies on a suite of spectroscopic techniques. The general workflow for its synthesis and subsequent analysis is outlined below.

Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Precursor 2-(6-Methoxy-3-nitropyridin-2-yl)pent-4-enenitrile Cyclization Reductive Cyclization Precursor->Cyclization e.g., Fe/AcOH or H₂/Pd-C Target_Molecule 5-Methoxy-2-vinyl-1H- pyrrolo[3,2-b]pyridine Cyclization->Target_Molecule NMR ¹H & ¹³C NMR Target_Molecule->NMR MS Mass Spectrometry (MS) Target_Molecule->MS IR Infrared (IR) Spectroscopy Target_Molecule->IR UV_Vis UV-Vis Spectroscopy Target_Molecule->UV_Vis Structure_Validation Structure Validation NMR->Structure_Validation MS->Structure_Validation IR->Structure_Validation Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Experimental Protocols

Synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

A plausible synthetic route to the target compound involves the reductive cyclization of a suitable precursor. While the direct synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is not explicitly detailed in readily available literature, a closely related synthesis of 1-Hydroxy-5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has been reported, providing a strong basis for the proposed method.[1]

Step 1: Synthesis of the Precursor, 2-(6-Methoxy-3-nitropyridin-2-yl)pent-4-enenitrile

This precursor is key to forming the pyrrole ring with the vinyl substituent at the desired position.

Step 2: Reductive Cyclization

  • Dissolve the precursor, 2-(6-methoxy-3-nitropyridin-2-yl)pent-4-enenitrile, in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common choices include iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ over Palladium on carbon).

  • Heat the reaction mixture to facilitate the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the pyrrole ring.

  • Upon completion of the reaction (monitored by Thin Layer Chromatography), the reaction mixture is worked up. This typically involves filtration to remove the catalyst, neutralization, and extraction with an organic solvent.

  • The crude product is then purified using column chromatography to yield the final compound.

Spectroscopic Data Interpretation

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine are predicted based on the analysis of similar 7-azaindole derivatives.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the pyridine and pyrrole rings. The specific coupling patterns will be crucial for assigning the positions.

  • Vinyl Group Protons: A characteristic set of signals for the -CH=CH₂ group, typically a doublet of doublets for the proton attached to the ring and two doublets for the terminal methylene protons.

  • Methoxy Group Protons: A singlet integrating to three protons, typically in the range of 3.8-4.0 ppm.

  • N-H Proton: A broad singlet corresponding to the pyrrole N-H, the chemical shift of which can be solvent-dependent.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals for the carbon atoms of the bicyclic ring system.

  • Vinyl Group Carbons: Two signals corresponding to the sp² hybridized carbons of the vinyl group.

  • Methoxy Carbon: A signal around 55-60 ppm for the methoxy carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M⁺): An intense peak at m/z = 174.08, corresponding to the molecular formula C₁₀H₁₀N₂O.

  • High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass, confirming the elemental composition.

  • Fragmentation Pattern: Expect to see fragments corresponding to the loss of small molecules such as CH₃, OCH₃, and HCN.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: A characteristic absorption band in the region of 3200-3500 cm⁻¹ for the pyrrole N-H.

  • C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy and vinyl groups just below 3000 cm⁻¹.

  • C=C Stretch: Absorption bands in the 1600-1650 cm⁻¹ region for the vinyl and aromatic C=C bonds.

  • C-O Stretch: A strong absorption band for the aryl ether C-O bond of the methoxy group, typically in the 1200-1250 cm⁻¹ region.

Applications in Drug Discovery and Research

The 7-azaindole scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have shown a wide range of biological activities, including acting as kinase inhibitors. The introduction of a vinyl group at the 2-position provides a handle for further chemical modification through reactions such as Heck coupling, Michael addition, or polymerization, making 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine a valuable building block for the synthesis of compound libraries for drug discovery.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. While direct experimental spectra are not widely published, the information presented, based on the analysis of closely related compounds and established synthetic methodologies, offers a robust framework for researchers working with this and similar heterocyclic systems. The detailed interpretation of expected NMR, MS, and IR data will aid in the unambiguous identification and characterization of this important molecule.

References

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The Biological Activity of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in a multitude of biologically active compounds, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the potential biological activity of the novel compound, 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes the extensive research on structurally related pyrrolopyridine derivatives to build a robust hypothesis regarding its therapeutic potential. By examining structure-activity relationships (SAR) and the established mechanisms of action of its analogs, we project that 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is a promising candidate for development as a kinase inhibitor. This guide will detail the foundational evidence for this hypothesis, propose putative molecular targets, and provide comprehensive, actionable experimental protocols for the validation of its biological activity.

Introduction: The Pyrrolopyridine Scaffold - A Cornerstone of Modern Medicinal Chemistry

Pyrrolopyridines, a class of bicyclic heteroaromatic compounds, are isomers of indole with one carbon atom in the six-membered ring replaced by a nitrogen atom. This structural modification imparts unique physicochemical properties, including altered electron distribution and hydrogen bonding capabilities, making them attractive scaffolds for drug design.[1] The pyrrolopyridine core is found in numerous natural products and has been successfully incorporated into a variety of synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2]

Of the various pyrrolopyridine isomers, the pyrrolo[3,2-b]pyridine (4-azaindole) framework has emerged as a particularly fruitful starting point for the development of targeted therapies. Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of a wide range of protein kinases, a family of enzymes frequently dysregulated in human diseases, most notably cancer.

This guide focuses on a specific, yet under-investigated derivative: 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine . We will dissect the potential contributions of the 5-methoxy and 2-vinyl substituents to the biological activity profile of the parent scaffold, drawing upon established SAR from related compounds to construct a compelling case for its investigation as a novel therapeutic agent.

The Pyrrolo[3,2-b]pyridine Core: A Proven Pharmacophore for Kinase Inhibition

The pursuit of selective kinase inhibitors is a dominant theme in contemporary drug discovery. The pyrrolo[3,2-b]pyridine scaffold has been extensively explored in this context, yielding a plethora of potent and selective inhibitors for various kinase targets.

Antiproliferative Activity in Oncology

A significant body of research highlights the antiproliferative effects of pyrrolo[3,2-b]pyridine derivatives against various cancer cell lines. For instance, a series of diarylureas and amides featuring the pyrrolo[3,2-b]pyridine core demonstrated potent activity against human melanoma cells.[3] These studies underscore the potential of this scaffold in the development of novel anti-cancer agents.

Compound ClassCancer Cell LineReported ActivityReference
Diarylureas and amides with pyrrolo[3,2-b]pyridine scaffoldA375 (Melanoma)Potent antiproliferative activity[3]
Pyrrolo[3,2-c]pyridine derivativesOvarian, Prostate, and Breast Cancer Cell LinesAntiproliferative activity[1]

Table 1: Examples of Antiproliferative Activity of Pyrrolopyridine Derivatives

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of pyrrolopyridine derivatives is often attributed to their ability to inhibit specific protein kinases involved in oncogenic signaling pathways. Research on related isomers provides valuable insights into the potential mechanisms of action for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

  • FMS Kinase Inhibition: Derivatives of the related pyrrolo[3,2-c]pyridine isomer have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[1]

  • Other Kinase Targets: The broader class of pyrrolopyridines has been shown to inhibit a range of other kinases, demonstrating the versatility of this scaffold in targeting diverse signaling pathways.

The following diagram illustrates a generalized workflow for identifying and characterizing the kinase inhibitory activity of a novel pyrrolopyridine derivative.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Validation and Mechanism of Action cluster_3 Lead Optimization Compound 5-Methoxy-2-vinyl-1H- pyrrolo[3,2-b]pyridine Cell_Assay Antiproliferative Assay (e.g., MTT, CellTiter-Glo) on Cancer Cell Panel Compound->Cell_Assay Kinase_Panel Broad Kinase Panel Screen (e.g., KinomeScan) Cell_Assay->Kinase_Panel If Active Hit_Kinases Identification of 'Hit' Kinases Kinase_Panel->Hit_Kinases IC50 Biochemical IC50 Determination for 'Hit' Kinases Hit_Kinases->IC50 Western_Blot Western Blot Analysis of Downstream Signaling IC50->Western_Blot Cell_Cycle Cell Cycle and Apoptosis Assays Western_Blot->Cell_Cycle SAR Structure-Activity Relationship (SAR) Studies Cell_Cycle->SAR ADME ADME/Tox Profiling SAR->ADME

Figure 1: A representative workflow for the biological evaluation of a novel pyrrolopyridine derivative.

Analysis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine: A Hypothesis-Driven Approach

In the absence of direct experimental data, a thorough analysis of the structural features of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, in the context of known SAR for related compounds, allows for the formulation of a strong hypothesis regarding its biological activity.

The Role of the 5-Methoxy Group

The methoxy group is a prevalent substituent in approved drugs and is known to influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] In the context of kinase inhibitors, a methoxy group can:

  • Engage in Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the ATP-binding pocket of a kinase.

  • Modulate Lipophilicity: The addition of a methoxy group can alter the molecule's solubility and membrane permeability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Influence Conformation: The steric bulk and electronic properties of the methoxy group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation.

Studies on related heterocyclic kinase inhibitors have shown that the strategic placement of methoxy groups can significantly enhance potency and selectivity.[5]

The Significance of the 2-Vinyl Group

The vinyl group at the 2-position of the pyrrole ring is a less common feature in the reported pyrrolopyridine kinase inhibitors. However, its presence offers several intriguing possibilities:

  • Covalent Inhibition: The vinyl group, being an electron-rich alkene, could potentially act as a Michael acceptor, enabling covalent bond formation with a nucleophilic residue (such as cysteine) in the target protein. Covalent inhibitors often exhibit prolonged duration of action and increased potency.

  • A Handle for Further Derivatization: The vinyl group serves as a versatile synthetic handle for further chemical modifications. It can readily undergo a variety of chemical reactions (e.g., Heck coupling, hydroboration-oxidation) to introduce diverse substituents, allowing for the exploration of a wider chemical space during lead optimization.

  • Modulation of Kinase Selectivity: The introduction of a substituent at the 2-position can influence the selectivity profile of the inhibitor by probing for interactions with specific regions of the kinase active site.

The following diagram illustrates the key structural features of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine and their hypothesized roles in biological activity.

Figure 2: Key structural features of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine and their hypothesized contributions to biological activity. (Note: A chemical structure image would be embedded in a final document).

Proposed Experimental Protocols for Biological Validation

To empirically validate the hypothesized biological activity of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, a systematic and tiered approach is recommended.

In Vitro Antiproliferative Assay

Objective: To determine the cytotoxic or cytostatic effects of the compound on a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Maintain a panel of human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer, HCT116 colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with the serially diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase Inhibition Profiling

Objective: To identify the specific kinase targets of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Methodology:

  • Broad Kinase Panel Screen: Submit the compound to a commercial service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation) for screening against a large panel of human kinases (typically >400) at a fixed concentration (e.g., 1 µM or 10 µM).

  • Data Analysis: The service will provide data on the percentage of inhibition for each kinase. Identify "hits" as kinases that are inhibited by a significant percentage (e.g., >50% or >75%).

  • Biochemical IC50 Determination: For the identified "hit" kinases, perform in-house or outsourced biochemical assays to determine the IC50 values. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. A common format is a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.

Target Validation in a Cellular Context

Objective: To confirm that the compound inhibits the identified target kinase(s) within a cellular environment.

Methodology:

  • Western Blot Analysis:

    • Treat a relevant cancer cell line (one that expresses the target kinase and is sensitive to the compound) with varying concentrations of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine for a specified time (e.g., 2-24 hours).

    • Lyse the cells and perform SDS-PAGE and Western blotting.

    • Probe the blots with antibodies against the phosphorylated form of the target kinase and its key downstream substrates.

    • Also probe for the total levels of these proteins as a loading control.

    • A dose-dependent decrease in the phosphorylation of the target kinase and its substrates would confirm target engagement.

Conclusion and Future Directions

While direct biological data for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is currently lacking, a comprehensive analysis of the extensive literature on the pyrrolopyridine scaffold provides a strong foundation for hypothesizing its activity as a kinase inhibitor. The 5-methoxy and 2-vinyl substituents are poised to contribute favorably to its potency, selectivity, and potential for covalent modification.

The experimental protocols outlined in this guide provide a clear and logical path forward for the empirical validation of this hypothesis. Successful validation of its antiproliferative and kinase inhibitory activities would establish 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine as a promising lead compound for further preclinical development. Future efforts should focus on structure-activity relationship studies to optimize its potency and selectivity, as well as a thorough evaluation of its ADME and toxicological properties. The versatility of the 2-vinyl group, in particular, offers exciting opportunities for the generation of a diverse library of analogs with improved pharmacological profiles.

References

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"in vitro screening of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Abstract

The pyrrolo[3,2-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant biological activity, particularly in oncology. This guide presents a comprehensive, logic-driven strategy for the initial in vitro screening of a novel derivative, 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. We move beyond a simple listing of protocols to establish a self-validating experimental cascade. This framework begins with essential physicochemical characterization, progresses through tiered phenotypic screens to assess cytotoxic and antiproliferative potential, and culminates in a target deconvolution strategy focused on identifying specific molecular interactions. Each stage is supported by detailed, field-proven protocols, causality-driven experimental choices, and clear data interpretation guidelines, providing researchers with a robust roadmap for evaluating the therapeutic potential of this compound.

Introduction: The Rationale for a Structured Screening Approach

Pyrrolopyridine derivatives have consistently demonstrated a wide range of pharmacological activities, including potent anticancer and anti-inflammatory effects.[1] Several related scaffolds, such as pyrrolo[3,2-c]pyridines, have yielded promising FMS kinase inhibitors and tubulin polymerization inhibitors, highlighting the potential of this chemical class in oncology.[2][3] The subject of this guide, 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (MW: 174.2 g/mol , Formula: C₁₀H₁₀N₂O), is a novel entity within this family.[4] Lacking prior biological data, a systematic and hierarchical screening approach is not just recommended; it is essential for an efficient and accurate assessment of its potential.

This guide outlines a tiered screening cascade designed to answer three fundamental questions in sequence:

  • Is the compound tractable and stable for biological assays?

  • Does the compound elicit a biological response in cancer cells, and is it selective?

  • If a response is observed, what is the underlying mechanism and molecular target?

This structured methodology ensures that each subsequent step is justified by the data from the previous one, maximizing resource efficiency and building a robust evidence base for further development.

Foundational Stage: Pre-Screening Physicochemical Assessment

Before any biological evaluation, it is critical to confirm the compound's suitability for screening. Poor solubility or instability in assay conditions are primary sources of artifacts, leading to false-negative or irreproducible results.

Causality: Why Prioritize Physicochemical Properties?

A compound that precipitates in aqueous assay buffer cannot engage its biological target, rendering the experiment invalid. Similarly, a compound that rapidly degrades in DMSO stock or during incubation will result in an underestimation of its true potency. These foundational checks are a self-validating mechanism for the entire screening cascade.

Protocol 1: Kinetic Aqueous Solubility Assessment
  • Objective: To determine the concentration at which the compound begins to precipitate from an aqueous solution, mimicking assay conditions.

  • Methodology (Nephelometry):

    • Prepare a 10 mM stock solution of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine in 100% DMSO.

    • In a 96-well clear-bottom plate, perform a serial dilution of the stock solution into a relevant aqueous buffer (e.g., PBS, pH 7.4) to achieve final compound concentrations ranging from 200 µM down to 0.1 µM. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

    • Include buffer-only and buffer-with-DMSO controls.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 650-700 nm).

    • The kinetic solubility limit is defined as the concentration above which a significant increase in light scattering is observed compared to controls.

Protocol 2: Compound Stability in Solution
  • Objective: To assess the chemical integrity of the compound over time in both DMSO stock and aqueous assay buffer.

  • Methodology (HPLC-UV):

    • Prepare two aliquots of the compound: one at 10 mM in 100% DMSO and another at 50 µM in the primary assay buffer.

    • Immediately analyze a sample from each aliquot via a standardized HPLC-UV method to obtain a baseline (T=0) peak area and purity measurement.

    • Store the DMSO stock at room temperature, 4°C, and -20°C. Store the aqueous solution at room temperature and 37°C (to mimic cell culture incubation).

    • Re-analyze samples from each condition at set time points (e.g., 2, 8, 24, and 48 hours).

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0. A compound is generally considered stable if >95% of the parent peak remains.

Data Presentation: Physicochemical Properties Summary
ParameterMethodResultInterpretation
Kinetic SolubilityNephelometrye.g., 75 µMHighest reliable concentration for aqueous assays.
Stability (DMSO, RT, 48h)HPLC-UVe.g., 98%Stable for benchtop use in DMSO.
Stability (Buffer, 37°C, 48h)HPLC-UVe.g., 96%Stable under typical cell assay incubation conditions.

The In Vitro Screening Cascade: A Tiered Strategy

A hierarchical approach is the most effective method for characterizing a novel compound. It begins with broad, phenotypic assays and uses those results to justify more complex, target-specific investigations.

Screening_Cascade cluster_0 Foundational Stage cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Mechanistic Elucidation cluster_3 Tier 3: Target Deconvolution A Compound Synthesis & QC B Physicochemical Profiling (Solubility, Stability) A->B C Antiproliferative Assay (Cancer Cell Panel + Normal) B->C D Calculate IC50 & Selectivity Index (SI) C->D E Apoptosis Assay (Caspase 3/7 Activity) D->E If Active & Selective F Cell Cycle Analysis (Flow Cytometry) D->F If Active & Selective G Mechanism of Action Hypothesis E->G F->G H Broad Kinase Panel Screen (Biochemical) G->H Hypothesis Driven I Hit Confirmation & IC50 (Dose-Response) H->I J Cellular Target Engagement (e.g., NanoBRET) I->J K Validated Target(s) J->K Tier2_Logic cluster_outcomes Potential Outcomes & Hypotheses Start Tier 1 Result: Compound is Active & Selective (IC50 < 10 µM, SI > 10) A Perform Apoptosis Assay (e.g., Caspase-Glo 3/7) Start->A B Perform Cell Cycle Analysis (Propidium Iodide Staining) Start->B Out1 Result: Caspase 3/7 Activated Hypothesis: Apoptotic Induction A->Out1 Out4 Result: No Apoptosis or Arrest Hypothesis: Other Cytotoxicity A->Out4 Out2 Result: G2/M Arrest Hypothesis: Mitotic Inhibitor B->Out2 Out3 Result: S-Phase Arrest Hypothesis: DNA Synthesis Inhibitor B->Out3

Caption: Decision logic for initiating Tier 2 mechanistic studies.

Protocol 4: Apoptosis Induction Assay
  • Objective: To determine if the observed cytotoxicity is due to the activation of the apoptotic pathway.

  • Methodology (Caspase-Glo® 3/7 Assay):

    • Seed a sensitive cancer cell line (identified in Tier 1) in a 96-well white plate.

    • Treat cells for a shorter duration (e.g., 6, 12, or 24 hours) with the compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 5x IC₅₀).

    • Follow the manufacturer's protocol, which is analogous to the CellTiter-Glo® assay: add the reagent, mix, incubate, and read luminescence.

    • A significant increase in luminescence compared to the vehicle control indicates the activation of executioner caspases 3 and 7, a hallmark of apoptosis. [5]

Protocol 5: Cell Cycle Analysis
  • Objective: To identify if the compound causes cells to arrest at a specific phase of the cell cycle.

  • Methodology (Flow Cytometry):

    • Seed cells in 6-well plates and treat with the compound (e.g., at 1x and 5x IC₅₀) for a period corresponding to one cell cycle (e.g., 24 hours).

    • Harvest cells, including any floating cells, and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol and store them at -20°C.

    • On the day of analysis, wash the cells to remove ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes.

    • Analyze the samples using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in one phase compared to the vehicle control indicates cell cycle arrest.

Tier 3: Target Deconvolution and Validation

  • Core Question: What is the specific molecular target of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine?

  • Rationale: Given the prevalence of kinase inhibition among related heterocyclic compounds, a broad kinase screen is a high-probability starting point for target identification. [3][6][7]This moves from a phenotypic ("what it does") to a target-based ("who it does it to") understanding.

Protocol 6: Broad Kinase Panel Screen (Biochemical)
  • Objective: To identify potential kinase targets by screening the compound against a large, diverse panel of purified protein kinases.

  • Methodology (Radiometric Assay):

    • This is typically performed as a fee-for-service by a specialized vendor (e.g., Reaction Biology, Promega).

    • Provide the compound at a high concentration (e.g., 10 mM in DMSO).

    • The service will screen the compound at a single, high concentration (e.g., 10 µM) against a panel of hundreds of kinases.

    • The assay measures the transfer of radioactive ³³P from ATP to a specific substrate. A reduction in radioactivity in the presence of the compound indicates inhibition. [8] 5. Why Radiometry? This "gold standard" format directly measures enzyme activity and is less prone to interference from compound fluorescence or light scattering, which can plague other methods. [8]* Data Analysis: Results are delivered as a percentage of inhibition for each kinase. "Hits" are typically defined as kinases showing >50% or >75% inhibition.

Protocol 7: Kinase Hit Validation (Biochemical IC₅₀)
  • Objective: To confirm the hits from the primary panel and determine the potency (IC₅₀) of the compound against each one.

  • Methodology:

    • For the top 3-5 kinase hits from the panel screen, perform a full dose-response experiment using the same radiometric assay format.

    • Test the compound across a 10-point concentration range.

    • Plot percent inhibition versus log concentration and fit to a 4PL curve to derive the biochemical IC₅₀ value.

Protocol 8: Cellular Target Engagement
  • Objective: To confirm that the compound binds to its putative kinase target inside a living cell.

  • Rationale: A compound may potently inhibit an isolated enzyme but fail to engage the same target in the complex cellular environment due to poor permeability or high intracellular ATP concentrations. [9]This step is crucial for validating the physiological relevance of the biochemical data.

  • Methodology (Conceptual NanoBRET™ Assay):

    • Genetically modify cells to express the target kinase as a fusion protein with NanoLuc® luciferase.

    • Add a fluorescent energy transfer probe (tracer) that is known to bind to the kinase's active site. In the absence of a competing compound, this results in a high BRET (Bioluminescence Resonance Energy Transfer) signal.

    • Treat the cells with increasing concentrations of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

    • If the compound enters the cell and displaces the tracer from the target kinase, the BRET signal will decrease in a dose-dependent manner.

    • This allows for the calculation of a cellular IC₅₀, confirming target engagement in a physiological context. [9]

Data Presentation: Tier 3 Target Identification Summary
Target KinasePanel Screen (% Inh. @ 10 µM)Biochemical IC₅₀ (nM)Cellular Target Engagement IC₅₀ (nM)
e.g., FMSe.g., 95%e.g., 30e.g., 150
e.g., FGFR1e.g., 88%e.g., 75e.g., 450
e.g., CDK2e.g., 25%>10,000Not Tested

Conclusion and Future Directions

This guide has detailed a rigorous, multi-tiered strategy for the initial in vitro characterization of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. By progressing logically from foundational physicochemical checks to broad phenotypic screening and finally to specific target deconvolution, this framework provides a comprehensive and resource-efficient path to understanding the compound's biological potential.

Positive outcomes from this cascade—namely, a stable and soluble compound with selective, low-micromolar antiproliferative activity, a defined mechanism of action, and a validated cellular target—would establish 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine as a high-quality lead compound. Subsequent steps would involve structure-activity relationship (SAR) studies to improve potency and selectivity, off-target liability screening, and ultimately, assessment in preclinical in vivo models of cancer.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • García-García, A., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2644:287-302.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services.
  • Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223:115166.
  • Basnet, A., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1):413-7.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13:992277.
  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
  • Z-Kai, L., et al. (2015). In vitro Screening Systems. In: Blass, B. (eds) Basic Principles of Drug Discovery and Development. Elsevier. Retrieved from [Link]

  • Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1):1555-1568. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review.
  • Demain, A. L., & Adrio, J. L. (2017). Screening and identification of novel biologically active natural compounds. FEMS Microbiology Letters, 364(12).
  • Talbot, E. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27):17757-17767.
  • Abdel-Halim, H., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Chemistry Journal, 53(5):413-419.
  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4):354. Retrieved from [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1): 555752.
  • Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(33):20651-20661. Retrieved from [Link]

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). 5-methoxy-2-vinyl-1h-pyrrolo[3,2-b]pyridine.

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Potential Therapeutic Targets of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine: A Strategic Framework for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. While the specific derivative, 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, represents a novel chemical entity, its structural alerts strongly suggest a high probability of interaction with well-defined therapeutic target classes. This guide provides a comprehensive, technically-grounded framework for identifying and validating the most promising therapeutic targets for this compound. Drawing upon extensive data from analogous structures, we prioritize protein kinases and tubulin as primary target classes and outline detailed, self-validating experimental workflows for their investigation. The objective is to furnish drug discovery professionals with a robust, evidence-based strategy to elucidate the mechanism of action and unlock the therapeutic potential of this promising molecule.

Introduction: The Pyrrolopyridine Scaffold as a Foundation for Targeted Therapy

The fusion of pyrrole and pyridine rings creates the pyrrolopyridine bicyclic heterocycle, a scaffold that features prominently in both natural products and synthetic drugs. Its various isomers, including the 1H-pyrrolo[3,2-b]pyridine core of the compound , serve as versatile bioisosteres for endogenous structures, enabling potent and selective interactions with key biological macromolecules.

Derivatives of the broader pyrrolopyridine class have demonstrated a wide spectrum of pharmacological activities, including antineoplastic, anti-inflammatory, and antiviral properties. A significant body of evidence points towards their function as modulators of intracellular signaling pathways, often by competing with endogenous ligands like Adenosine Triphosphate (ATP). Given the specific substitutions (5-Methoxy, 2-vinyl) on the core, an informed, hypothesis-driven approach can be employed to systematically de-orphan this compound.

Primary Hypothesis: Inhibition of Protein Kinases

The most compelling and evidence-supported hypothesis is that 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine functions as a protein kinase inhibitor. The pyrrolopyridine core is a well-established hinge-binding motif, a critical interaction domain for a vast number of ATP-competitive kinase inhibitors.

2.1 Mechanistic Rationale: The Hinge-Binding Pharmacophore

The nitrogen atoms within the pyrrolopyridine scaffold are positioned to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction mimics the binding of the adenine moiety of ATP, effectively anchoring the inhibitor and blocking the enzyme's phosphotransferase activity. Numerous pyrrolopyridine-based molecules have been successfully developed as potent inhibitors of various kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent, pan-FGFR inhibitors, a critical target in oncology.

  • Cyclin-Dependent Kinase 8 (CDK8): A key oncogene in colorectal cancer, CDK8 has been effectively targeted by compounds bearing the 1H-pyrrolo[2,3-b]pyridine scaffold.

  • FMS Kinase (CSF-1R): Pyrrolo[3,2-c]pyridine derivatives show potent inhibitory effects against FMS kinase, highlighting their potential in treating cancers and inflammatory disorders like arthritis.

  • Janus Kinase 3 (JAK3): Related dipyrrolo-pyridine structures have been patented as inhibitors of JAK3, a target for autoimmune diseases.

The antiproliferative activity of some pyrrolopyridine derivatives has been shown to be superior to Sorafenib, a multi-kinase inhibitor, further cementing the scaffold's role in this target class.

2.2 High-Priority Kinase Targets for Initial Screening

Based on precedent, the following kinase families are proposed as high-priority targets:

  • Receptor Tyrosine Kinases: FGFR, VEGFR, PDGFR families.

  • Non-Receptor Tyrosine Kinases: JAK family, SRC family.

  • Serine/Threonine Kinases: CDK family, Aurora kinases, Raf kinases (BRAF).

2.3 Experimental Workflow: Kinase Target Identification and Validation

The following workflow provides a systematic approach to confirm and characterize the compound as a kinase inhibitor.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Validation A Protocol 1: Broad Kinase Panel Screen (e.g., 400+ Kinases) B Data Analysis: Identify Primary Hits (% Inhibition > 90%) A->B Quantitative Data C Protocol 2: IC50 Determination (10-point dose-response) B->C Prioritized Hits D Selectivity Profiling: Compare IC50 for Hits vs. Anti-Targets C->D Potency Data E Protocol 3: Cellular Target Engagement (e.g., Phospho-Western Blot) D->E Potent & Selective Leads F Phenotypic Correlation: (Proliferation/Apoptosis Assays) E->F Confirm On-Target Effect caption Fig 1. Kinase Target Validation Workflow. G cluster_0 Phase 1: Biochemical Effect cluster_1 Phase 2: Cellular Confirmation A Protocol 4: In Vitro Tubulin Polymerization Assay B Data Analysis: Quantify Inhibition of Microtubule Formation A->B Fluorescence Data C Protocol 5: Immunofluorescence Staining of Microtubule Network B->C Confirmed Biochemical Hit D Phenotypic Analysis: Cell Cycle Arrest (Flow Cytometry) Apoptosis (Annexin V) C->D Confirm Mechanism caption Fig 2. Tubulin Inhibition Validation Workflow.

An In-Depth Technical Guide to the Homologues and Analogues of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of the well-known 7-azaindole, represents a privileged heterocyclic motif in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for developing targeted therapeutics, particularly protein kinase inhibitors.[1] Dysregulation of protein kinases is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a focal point of modern drug discovery.[2] While extensive research has been conducted on various isomers of the pyrrolopyridine family, this guide will focus specifically on the emerging potential of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine and its derivatives.

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It outlines plausible and robust synthetic routes to the core scaffold and its key derivatives, proposes a library of homologues and analogues for structure-activity relationship (SAR) studies, and details the experimental protocols necessary for their biological evaluation. The insights presented herein are synthesized from the broader knowledge base of pyrrolopyridine chemistry and pharmacology, offering a predictive framework for the exploration of this promising chemical space.

Synthesis of the Core Scaffold and Target Compound

The strategic synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine hinges on the initial construction of the methoxy-substituted pyrrolopyridine core, followed by the introduction of the vinyl moiety at the C2 position.

Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine (3)

A reliable method for the synthesis of the core scaffold involves a reductive cyclization of a substituted nitropyridine. This approach provides good yields and utilizes readily available starting materials.

A general, well-established method for this transformation begins with a 6-methoxy-3-nitropyridine-2-acetonitrile derivative (1) . This intermediate undergoes catalytic hydrogenation, typically using palladium on carbon (Pd/C), which simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the pyrrole ring, yielding the 5-methoxy-1H-pyrrolo[3,2-b]pyridine core (3) .[3]

Synthesis_of_Core_Scaffold start 6-Methoxy-3-nitropyridine -2-acetonitrile (1) intermediate Amino intermediate (2) (in situ) start->intermediate H2, Pd/C Ethanol/Methanol product 5-Methoxy-1H-pyrrolo[3,2-b]pyridine (3) intermediate->product Intramolecular Cyclization

Caption: Synthetic pathway to the core scaffold.

Experimental Protocol: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine (3)

  • To a solution of 6-methoxy-3-nitropyridine-2-acetonitrile derivative (1) (1.0 eq) in ethanol or methanol (0.1-0.2 M), add a catalytic amount of 10% palladium on carbon (approx. 10% w/w).

  • Place the reaction mixture in a Parr hydrogenation apparatus.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (typically 40-50 psi) for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, carefully purge the reaction vessel with nitrogen gas.

  • Remove the catalyst by filtration through a pad of Celite®, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of dichloromethane and ethyl acetate to afford pure 5-Methoxy-1H-pyrrolo[3,2-b]pyridine (3) .[3]

Proposed Synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (6)

With the core scaffold in hand, the introduction of the C2-vinyl group can be achieved through several standard, high-yielding synthetic transformations. Two of the most reliable methods are the Wittig reaction and palladium-catalyzed cross-coupling reactions such as the Stille coupling.

Method A: Wittig Olefination

This classic and robust method involves the reaction of an aldehyde with a phosphorus ylide. The synthesis requires an initial formylation of the C2 position of the pyrrolopyridine core.

Wittig_Reaction_Pathway core 5-Methoxy-1H-pyrrolo [3,2-b]pyridine (3) aldehyde 5-Methoxy-1H-pyrrolo[3,2-b]pyridine -2-carbaldehyde (4) core->aldehyde Vilsmeier-Haack (POCl3, DMF) product 5-Methoxy-2-vinyl-1H-pyrrolo [3,2-b]pyridine (6) aldehyde->product Wittig Reaction ylide Methyltriphenyl- phosphonium bromide + Base ylide->product

Caption: Synthesis via the Wittig reaction.

Experimental Protocol: Wittig Synthesis of (6)

  • Step 1: Formylation to Aldehyde (4)

    • Cool a solution of phosphoryl chloride (POCl₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF) to 0 °C.

    • Add a solution of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine (3) (1.0 eq) in anhydrous DMF dropwise to the cooled Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

    • Cool the reaction mixture and pour it onto crushed ice, then neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (4) .[4]

  • Step 2: Wittig Reaction

    • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 eq) dropwise to generate the ylide.

    • Stir the resulting orange-red solution at room temperature for 30 minutes.

    • Cool the ylide solution back to 0 °C and add a solution of aldehyde (4) (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography to yield 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (6) .[5]

Method B: Stille Cross-Coupling

This powerful palladium-catalyzed reaction offers an alternative route via a halogenated intermediate, coupling it with a vinylstannane reagent. This method is known for its excellent functional group tolerance.[1][6][7][8][9]

Stille_Coupling_Pathway core 5-Methoxy-1H-pyrrolo [3,2-b]pyridine (3) halide 2-Iodo-5-methoxy-1H-pyrrolo [3,2-b]pyridine (5) core->halide NIS, Acetonitrile product 5-Methoxy-2-vinyl-1H-pyrrolo [3,2-b]pyridine (6) halide->product Pd(PPh3)4 Toluene, Heat stannane Vinyltributyltin stannane->product FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Dimerization & Autophosphorylation PI3K PI3K FGFR->PI3K Dimerization & Autophosphorylation STAT STAT FGFR->STAT Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription FGF FGF Ligand FGF->FGFR Inhibitor 5-Methoxy-2-vinyl- 1H-pyrrolo[3,2-b]pyridine Derivative Inhibitor->FGFR Inhibition

Sources

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

Sources

Methodological & Application

Application Note: A Guide to Utilizing 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them high-value targets for drug discovery, particularly in oncology and immunology.[1][2] The pyrrolopyridine scaffold has emerged as a "privileged" structure in kinase inhibitor design, largely due to its ability to mimic the purine ring of ATP, thereby acting as an ATP-competitive inhibitor.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine , a representative member of this chemical class, in both biochemical and cell-based kinase assays. We will detail its physicochemical properties, handling procedures, and provide step-by-step protocols for robust and reproducible kinase inhibition studies. The causality behind experimental choices is explained to ensure scientific integrity and empower researchers to generate high-quality, interpretable data.

Compound Profile: 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

This section provides the essential chemical information and handling protocols for the effective use of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine in a research setting.

Physicochemical Data

The fundamental properties of the compound are summarized below, providing a quick reference for laboratory use.

PropertyValueSource
Chemical Name 5-methoxy-2-vinyl-1h-pyrrolo[3,2-b]pyridine[5]
CAS Number 188999-31-7[5]
Molecular Formula C₁₀H₁₀N₂O[5]
Molecular Weight 174.20 g/mol [5]
Structure
Rationale for Use in Kinase Assays

While specific biological data for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is not extensively published, its core pyrrolo[3,2-b]pyridine scaffold is a well-established pharmacophore in kinase inhibitor development. This heterocyclic nucleus is a deaza-isostere of adenine, the core component of ATP.[4] This structural mimicry allows it and its derivatives to effectively compete with ATP for binding within the highly conserved kinase active site, leading to inhibition of the phosphotransferase reaction.[3] Numerous derivatives of the broader pyrrolopyridine class have demonstrated potent inhibition against a wide range of kinases, including FGFR, JAK1, and FMS, validating this scaffold as a prime candidate for kinase-targeted libraries.[6][7][8] Therefore, 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine serves as an excellent tool compound for screening campaigns and mechanistic studies.

Preparation and Handling Protocol

Proper handling is critical to ensure compound integrity and experimental reproducibility.

  • Reconstitution: The compound is typically supplied as a lyophilized powder. To create a high-concentration stock solution, reconstitute the powder in 100% dimethyl sulfoxide (DMSO). For example, to create a 10 mM stock solution from 1 mg of compound (MW: 174.20), add 574 µL of DMSO.

  • Solubilization: Ensure complete solubilization by vortexing thoroughly. Gentle warming in a water bath (37°C) for 5-10 minutes may be required if precipitation is observed.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When properly stored, the stock solution should be stable for at least 6 months.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Dilute into the appropriate assay buffer immediately before use. Causality: High concentrations of DMSO can inhibit kinase activity; therefore, it is crucial to ensure the final concentration in the assay does not exceed a validated level (typically ≤1%).[9]

The Kinase Inhibition Hypothesis: ATP Competition

Kinases catalyze the transfer of a phosphate group from ATP to a substrate.[10] The pyrrolopyridine scaffold, due to its structural similarity to adenine, primarily functions as an ATP-competitive inhibitor.[3] This means it binds reversibly to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the phosphorylation of the substrate.

ATP_Competition cluster_0 Kinase Active Site cluster_1 Normal Reaction cluster_2 Inhibited Reaction Kinase Kinase ATP Binding Pocket Product Phosphorylated Product + ADP Kinase->Product Catalyzes ATP ATP ATP->Kinase:port_atp Binds Substrate Substrate Substrate->Kinase Inhibitor 5-Methoxy-2-vinyl- 1H-pyrrolo[3,2-b]pyridine Inhibitor->Kinase:port_atp Competes & Binds No_Product No Reaction ATP_blocked ATP ATP_blocked->Kinase:port_atp Blocked

Caption: Mechanism of ATP-competitive kinase inhibition.

Experimental Design: Key Considerations

A well-designed experiment is crucial for obtaining meaningful results. The following points should be considered when planning kinase assays.

  • Assay Choice: The selection of an assay depends on the research goal.[11]

    • Biochemical Assays: Use purified kinase and substrate. Ideal for high-throughput screening (HTS), determining IC₅₀ values, and studying direct enzyme-inhibitor interactions.[10]

    • Cell-Based Assays: Measure kinase activity within a living cell. Essential for validating biochemical hits in a more physiologically relevant context and assessing factors like cell permeability and off-target effects.[12][13]

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration in the assay. Assays run at low ATP concentrations (often at or below the Kₘ for ATP) will show higher inhibitor potency. It is recommended to run assays at a physiologically relevant ATP concentration (e.g., 1 mM) to better predict cellular efficacy.[11][14]

  • Essential Controls:

    • Negative Control (0% Inhibition): Contains the kinase, substrate, ATP, and vehicle (DMSO), but no inhibitor. This represents maximum kinase activity.

    • Positive Control (100% Inhibition): Contains substrate, ATP, and vehicle, but no kinase. This represents the background signal.

    • Reference Inhibitor: A known inhibitor for the target kinase should be run in parallel to validate the assay performance.

Protocol 1: In Vitro Biochemical IC₅₀ Determination using ADP-Glo™

This protocol describes a universal, luminescence-based biochemical assay that quantifies kinase activity by measuring the amount of ADP produced.[2][15] The luminescent signal is directly proportional to kinase activity, making data interpretation straightforward.[16][17]

ADP_Glo_Workflow Start Start: Prepare Reagents Step1 1. Dispense Inhibitor (Serial Dilution of Compound) Start->Step1 Step2 2. Add Kinase + Substrate Pre-incubate 15 min Step1->Step2 Step3 3. Initiate Reaction Add ATP Step2->Step3 Step4 4. Incubate (e.g., 60 min at RT) Step3->Step4 Step5 5. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent Step4->Step5 Step6 6. Incubate (40 min at RT) Step5->Step6 Step7 7. Convert ADP to ATP & Detect Add Kinase Detection Reagent Step6->Step7 Step8 8. Incubate (30 min at RT) Step7->Step8 End Read Luminescence Step8->End

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Materials
  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified active kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Dithiothreitol (DTT)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (10 mM stock in DMSO)

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Step-by-Step Methodology
  • Prepare Compound Dilutions: Create a serial dilution series of the inhibitor. For a 10-point curve, start with a 1:3 dilution series from a high concentration (e.g., 100 µM) in the appropriate buffer, ensuring the DMSO concentration remains constant across all wells.

  • Set Up Kinase Reaction:

    • Add 2.5 µL of the compound dilutions (or DMSO vehicle) to the wells of the assay plate.

    • Prepare a master mix containing the kinase and substrate in kinase reaction buffer.

    • Add 2.5 µL of the kinase/substrate master mix to each well.

    • Incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase reaction buffer at 2X the desired final concentration.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature. The optimal time may vary depending on the kinase activity and should be determined empirically.

  • Detect ADP Production:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[17]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and simultaneously catalyzes a luciferase reaction to generate light.

    • Incubate for 30 minutes at room temperature.

  • Measure Signal: Read the luminescence on a plate-reading luminometer.

Experimental Parameters Summary
ParameterRecommended ValueNotes
Final Assay Volume 20 µLCan be scaled as needed.
Final DMSO Conc. ≤1%Minimize solvent effects.
ATP Conc. Kₘ or 1 mMState clearly in results; affects IC₅₀.
Kinase Conc. Titrate for 10-30% ATP conversionEnsures assay is in the linear range.
Substrate Conc. Titrate for optimal signalTypically at or above Kₘ.
Plate Type White, opaqueMaximizes luminescent signal.

Protocol 2: Cell-Based Target Inhibition using a Phosphorylation Assay

This protocol measures the ability of the compound to inhibit a specific kinase within its native cellular environment by quantifying the phosphorylation of a downstream substrate.[18] This provides a more physiologically relevant measure of inhibitor potency.

Cell_Assay_Workflow Start Start: Seed Cells Step1 1. Culture & Serum Starve Cells (e.g., overnight) Start->Step1 Step2 2. Treat with Inhibitor (Dose-response, 1-2 hours) Step1->Step2 Step3 3. Stimulate Pathway Add specific growth factor/activator Step2->Step3 Step4 4. Incubate (e.g., 15-30 min) Step3->Step4 Step5 5. Lyse Cells Stop reaction & release proteins Step4->Step5 Step6 6. Quantify Phosphorylation (ELISA, Western Blot, TR-FRET) Step5->Step6 End Analyze Data Step6->End

Caption: Workflow for a cell-based kinase phosphorylation assay.

Materials
  • Cell line expressing the kinase of interest

  • Appropriate cell culture medium and serum

  • Pathway-specific stimulant (e.g., EGF, PDGF)

  • 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (10 mM stock in DMSO)

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Detection reagents (e.g., ELISA kit with a phospho-specific primary antibody and HRP-conjugated secondary antibody)

  • Microplate reader (for ELISA)

Step-by-Step Methodology
  • Cell Culture: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a low-serum or serum-free medium and incubate for 4-24 hours. Causality: This step reduces basal kinase activity, ensuring a robust signal window upon stimulation.

  • Inhibitor Treatment: Prepare serial dilutions of the inhibitor in serum-free medium and add them to the cells. Include DMSO-only wells as a vehicle control. Incubate for 1-2 hours.

  • Pathway Stimulation: Add the specific stimulant (e.g., growth factor) to all wells except the unstimulated control. Incubate for the optimal time to induce substrate phosphorylation (typically 15-30 minutes).

  • Cell Lysis: Aspirate the medium and add ice-cold lysis buffer to each well to stop all enzymatic activity and solubilize cellular proteins.

  • Quantify Phosphorylation:

    • Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for the total substrate protein.

    • Follow the manufacturer's protocol for the ELISA, which typically involves:

      • Binding of the lysate.

      • Washing steps to remove unbound material.

      • Incubation with a detection antibody specific for the phosphorylated form of the substrate.

      • Incubation with an HRP-conjugated secondary antibody.

      • Addition of a colorimetric substrate (e.g., TMB) and a stop solution.

  • Measure Signal: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Use the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Determine IC₅₀:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Interpretation: A potent compound will have a low IC₅₀ value. Comparing the biochemical IC₅₀ to the cellular IC₅₀ provides valuable insight. A large rightward shift (>10-fold) in the cellular IC₅₀ may indicate poor cell permeability, high plasma protein binding, or active efflux from the cell.

References

  • El-Gamal, M.I., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

  • Hu, Y., et al. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Available at: [Link]

  • Zheng, X., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • El-Gamal, M.I., & Oh, C. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Al-Suwaidan, I.A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Lang, J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Zheng, X., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Available at: [Link]

  • Cilibrizzi, A., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Liu, X., et al. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available at: [Link]

  • Dimova, D., & Stumpfe, D. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Vasta, J.D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology. Available at: [Link]

  • Shults, M.D., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ACS Chemical Biology. Available at: [Link]

  • Scientist Live. (2026). SwiftFluo TR-FRET kinase kits by Sino Biological. Available at: [Link]

  • Carlson, C.B. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • Berrera, M., et al. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Methods in Molecular Biology. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]

  • Rodems, S., et al. (2009). Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. Assay and Drug Development Technologies. Available at: [Link]

  • Basnet, A., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][6][19][20]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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Sources

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine: A Versatile Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine scaffold, an isomer of azaindole, has emerged as a "privileged" structure in medicinal chemistry. Its heterocyclic framework mimics the purine ring of ATP, the universal energy currency and phosphate donor in kinase-catalyzed reactions. This inherent structural similarity allows pyrrolopyridine derivatives to function as competitive inhibitors at the ATP-binding site of a wide range of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.

This guide focuses on a specific, promising derivative: 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine . The strategic placement of the methoxy group at the 5-position and a vinyl group at the 2-position offers a unique combination of electronic properties and reactive handles for further chemical elaboration. The methoxy group can influence solubility and engage in specific hydrogen bonding interactions within the kinase active site, while the vinyl group serves as a versatile anchor for introducing a variety of functional groups via well-established chemical transformations. These modifications are crucial for modulating potency, selectivity, and pharmacokinetic properties.[1]

This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine scaffold for the design of novel kinase inhibitors.

Physicochemical Properties and Drug-Likeness Assessment

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is not extensively available, we can infer its likely properties based on analyses of other pyrrolopyridine-based kinase inhibitors. A systematic analysis of FDA-approved small molecule kinase inhibitors provides a valuable framework for assessing the "drug-likeness" of novel scaffolds.[2]

PropertyPredicted/Typical Range for Pyrrolopyridine AnalogsRationale and Importance in Drug Design
Molecular Weight (MW) 174.2 g/mol (for the core scaffold)The relatively low molecular weight of the core scaffold is advantageous, allowing for the addition of various functional groups while remaining within the typical range for orally bioavailable drugs (often <500 Da).
Lipophilicity (cLogP) 1.5 - 4.0Lipophilicity is a key factor influencing membrane permeability and solubility. A balanced cLogP is crucial for achieving good oral absorption and avoiding issues such as high plasma protein binding and metabolic instability.[3]
Aqueous Solubility Low to moderateThe planar, aromatic nature of the pyrrolopyridine core suggests that solubility may be a challenge. The methoxy group can slightly improve solubility compared to an unsubstituted ring. Formulation strategies are often required for this class of compounds.
Hydrogen Bond Donors 1 (from the pyrrole N-H)A low number of hydrogen bond donors is generally favorable for membrane permeability, according to Lipinski's Rule of Five.
Hydrogen Bond Acceptors 2 (pyridine nitrogen and methoxy oxygen)A moderate number of hydrogen bond acceptors allows for specific interactions with the target protein without compromising membrane permeability.
Polar Surface Area (PSA) < 90 ŲPSA is a good predictor of drug absorption. A value below 90 Ų is often associated with good cell permeability and oral bioavailability.

Table 1: Predicted Physicochemical Properties of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine and their Significance in Drug Design.

Synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine: A Step-by-Step Protocol

The synthesis of 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine can be approached in a multi-step sequence, starting from a commercially available pyridine derivative. The following protocol outlines a plausible and robust synthetic route, with explanations for the choice of reagents and conditions at each step.

Workflow for the Synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Synthesis_Workflow A 2-amino-3-bromo-6-methoxypyridine B 2-bromo-6-methoxy-3-nitropyridine A->B  Nitration C 2-acetonitrile-6-methoxy-3-nitropyridine B->C  Cyanation D 5-methoxy-1H-pyrrolo[3,2-b]pyridine C->D  Reductive Cyclization E 2-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine D->E  Bromination F 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine E->F  Heck Coupling

Caption: Synthetic workflow for 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Part 1: Synthesis of the 5-methoxy-1H-pyrrolo[3,2-b]pyridine Core

This part of the synthesis focuses on constructing the core heterocyclic system.

Protocol 1: Synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine

  • Nitration of 2-amino-3-bromo-6-methoxypyridine:

    • Rationale: Introduction of a nitro group is a key step towards building the pyrrole ring. The nitro group will later be reduced to an amine, which will undergo cyclization.

    • Procedure: To a solution of 2-amino-3-bromo-6-methoxypyridine in concentrated sulfuric acid, cooled to 0°C, add potassium nitrate portion-wise while maintaining the temperature below 5°C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate, 2-bromo-6-methoxy-3-nitropyridine, is collected by filtration, washed with water, and dried.

  • Cyanation of 2-bromo-6-methoxy-3-nitropyridine:

    • Rationale: The cyano group will become the C2 carbon of the pyrrole ring. This is a standard method for introducing a one-carbon unit that can participate in cyclization.

    • Procedure: In a round-bottom flask, combine 2-bromo-6-methoxy-3-nitropyridine, copper(I) cyanide, and dimethylformamide (DMF). Heat the mixture to 150°C under an inert atmosphere (e.g., argon) for 6 hours. After cooling to room temperature, pour the reaction mixture into an aqueous solution of ethylenediamine. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-acetonitrile-6-methoxy-3-nitropyridine.

  • Reductive Cyclization to form 5-methoxy-1H-pyrrolo[3,2-b]pyridine:

    • Rationale: This is the key ring-forming step. The nitro group is reduced to an amine, which spontaneously cyclizes onto the adjacent nitrile group to form the pyrrole ring.

    • Procedure: Dissolve 2-acetonitrile-6-methoxy-3-nitropyridine in ethanol or methanol and add a catalytic amount of 10% palladium on carbon. Place the reaction mixture in a Paar hydrogenation apparatus and hydrogenate at room temperature under a hydrogen atmosphere (50 psi) for 24 hours. Upon completion, filter the catalyst through a pad of Celite and concentrate the solvent under reduced pressure. Purify the resulting residue by column chromatography to obtain 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Part 2: Introduction of the Vinyl Group at the 2-Position

This part of the synthesis involves functionalizing the core structure to introduce the vinyl group.

Protocol 2: Synthesis of 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

  • Bromination of 5-methoxy-1H-pyrrolo[3,2-b]pyridine:

    • Rationale: To perform a cross-coupling reaction, a halide needs to be installed at the desired position. The 2-position of the pyrrolo[3,2-b]pyridine ring is electron-rich and susceptible to electrophilic bromination.

    • Procedure: Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine in a suitable solvent such as chloroform or carbon tetrachloride. Add N-bromosuccinimide (NBS) portion-wise at room temperature while protecting the reaction from light. Stir the mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 2-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine.

  • Heck Coupling with Potassium Vinyltrifluoroborate:

    • Rationale: The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that is ideal for creating the vinyl group at the 2-position.[4][5][6] Potassium vinyltrifluoroborate is an air-stable and easy-to-handle source of the vinyl group.

    • Procedure: To a degassed mixture of 2-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine, potassium vinyltrifluoroborate, palladium(II) acetate, and a suitable phosphine ligand (e.g., SPhos or XPhos) in a mixture of toluene and water, add a base such as potassium carbonate. Heat the reaction mixture to 90-100°C under an inert atmosphere for 12-16 hours. After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the final compound, 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Application in Drug Design: Targeting Kinase Signaling Pathways

The 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine scaffold is an excellent starting point for the development of inhibitors targeting various protein kinases implicated in cancer and other diseases. The core structure provides the necessary interactions with the hinge region of the kinase ATP-binding pocket, while the vinyl group allows for the exploration of the solvent-exposed region, which is crucial for achieving selectivity.

Hypothesized Target: The BRAF/MEK/ERK Signaling Pathway

The BRAF/MEK/ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in a high percentage of melanomas and other cancers.[8] Pyrrolopyridine derivatives have shown promise as inhibitors of kinases within this pathway.

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Inhibitor 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine Derivative Inhibitor->BRAF Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: The BRAF/MEK/ERK signaling pathway and the potential point of intervention for a 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine-based inhibitor.

Experimental Protocols for Biological Evaluation

Once synthesized, derivatives of 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine must be evaluated for their biological activity. The following are standard protocols for assessing their potential as kinase inhibitors and anticancer agents.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
  • Principle: This assay measures the amount of ADP produced by the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.

  • Materials:

    • Recombinant kinase (e.g., BRAF V600E)

    • Kinase substrate (e.g., a specific peptide)

    • ATP

    • Test compounds (derivatives of 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • White, opaque 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add a small volume (e.g., 50 nL) of the serially diluted compounds or DMSO (vehicle control).

    • Add the kinase and substrate mixture in kinase assay buffer to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for 1 hour.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell Proliferation Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.

  • Materials:

    • Human cancer cell line (e.g., A375 melanoma, which harbors the BRAF V600E mutation)

    • Complete cell culture medium

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Structure-Activity Relationship (SAR) and Drug Development Insights

The development of potent and selective kinase inhibitors from the 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine scaffold will rely on a systematic exploration of the structure-activity relationship.

  • The Pyrrolo[3,2-b]pyridine Core: This unit is expected to form key hydrogen bonds with the hinge region of the kinase. The N1-H of the pyrrole and the N7 of the pyridine are crucial for this interaction.

  • The 5-Methoxy Group: This group can influence the electronic properties of the aromatic system and may form a hydrogen bond with specific residues in the active site, enhancing potency and selectivity.

  • The 2-Vinyl Group: This is the primary point for diversification. By modifying this group, one can explore the solvent-exposed region of the ATP-binding pocket. For example, the vinyl group can be further functionalized to introduce larger aromatic or heterocyclic moieties that can interact with residues outside the hinge region, leading to increased selectivity for a particular kinase.

Compound IDR-Group at 2-positionTarget KinaseIC₅₀ (nM)Reference Cell LineGI₅₀ (µM)
Analog 1 PhenylureaFMS30Ovarian, Prostate, Breast Cancer Cell Lines0.15 - 1.78[9]
Analog 2 BenzylamideNot specifiedNot specifiedA375 (Melanoma)< 1[8]
Analog 3 Substituted PyridoneMet, Flt-3, VEGFR-21.8, 4, 27GTL-16 (Gastric Carcinoma)Not specified
Analog 4 AcylureaMet< 10Not specifiedNot specified[10]

Table 2: Representative Biological Activities of Pyrrolopyridine Derivatives.

In Vivo Considerations: For a pyrrolopyridine-based compound to be a successful drug candidate, it must possess favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.[3] In vivo studies in relevant animal models, such as xenograft models of human cancers, are essential to evaluate the anti-tumor efficacy and tolerability of lead compounds.[10]

Conclusion

The 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine scaffold represents a highly promising starting point for the design of novel kinase inhibitors. Its inherent ability to mimic the purine core of ATP, combined with the strategically placed methoxy and vinyl functional groups, provides a versatile platform for medicinal chemists to develop potent, selective, and drug-like molecules. The synthetic protocols and biological evaluation methods outlined in this guide offer a comprehensive framework for researchers to explore the full potential of this exciting chemical scaffold in the ongoing quest for new and effective targeted therapies.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. [Link]

  • Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. PubMed. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • The Heck Reaction. Myers' Group, Harvard University. [Link]

  • ERK/MAPK signalling pathway and tumorigenesis (Review). Spandidos Publications. [Link]

  • Examples of some biologically important pyrrolopyridine derivatives. ResearchGate. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PMC. [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. [Link]

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Application Notes and Protocols for Reactions with 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is a functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. The pyrrolo[3,2-b]pyridine core, also known as 7-azaindole, is a prominent scaffold in numerous biologically active molecules. The presence of a vinyl group at the 2-position and a methoxy group at the 5-position offers versatile handles for a variety of chemical transformations. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving this compound. The protocols and insights provided herein are grounded in established principles of organic synthesis and draw upon the known reactivity of analogous vinyl-substituted aza-heterocycles.

The vinyl group serves as a key functional handle for carbon-carbon bond formation, enabling reactions such as palladium-catalyzed cross-couplings (e.g., Heck reaction), cycloadditions (e.g., Diels-Alder reaction), and polymerizations. The electron-donating methoxy group is anticipated to influence the electron density of the heterocyclic core, thereby modulating its reactivity.

Safety and Handling Precautions

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[3]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

  • Static Discharge: For flammable solvents, ensure proper grounding and bonding of containers to prevent static discharge.[2]

  • In case of exposure:

    • Skin contact: Wash the affected area immediately with plenty of soap and water.[3]

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

General Experimental Setup

The following is a general workflow for conducting reactions with 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. Specific parameters will vary depending on the reaction type.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Vessel_Setup Reaction Vessel Setup (Dry Schlenk flask/round-bottom flask) Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Reaction_Vessel_Setup->Inert_Atmosphere 1. Prepare Reagent_Addition Reagent Addition (Substrate, Catalyst, Ligand, Base, Solvent) Inert_Atmosphere->Reagent_Addition 2. Purge Heating_Stirring Heating and Stirring (Oil bath, heating mantle) Reagent_Addition->Heating_Stirring 3. Initiate Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating_Stirring->Monitoring 4. Control Quenching Quenching Monitoring->Quenching 5. Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization

Caption: General experimental workflow for reactions.

Application Protocol: Heck Cross-Coupling Reaction

The Heck reaction is a powerful method for forming carbon-carbon bonds between vinyl groups and aryl or vinyl halides.[4] This protocol outlines a typical procedure for the palladium-catalyzed Heck coupling of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine with an aryl bromide.

Rationale

The vinyl group of the substrate is expected to readily participate in the Heck coupling. The choice of a palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.[5] Phosphine ligands are commonly used to stabilize the palladium catalyst and promote the catalytic cycle.[6] An inorganic base is required to regenerate the active Pd(0) catalyst.[5]

Materials
  • 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).[7]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Reagent Addition: Under a positive flow of inert gas, add 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), the aryl bromide (1.2 equiv), and the base (e.g., triethylamine, 2.0 equiv).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Parameters
ParameterRecommended RangeRationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost.
Ligand PPh₃, P(o-tol)₃, etc.Influences catalyst stability and reactivity.
Base Et₃N, K₂CO₃, NaOAcNeutralizes the generated acid and regenerates the catalyst.
Solvent DMF, DMAc, AcetonitrileHigh-boiling polar aprotic solvents are generally effective.
Temperature 80-120 °CSufficient thermal energy to drive the catalytic cycle.

Application Protocol: Diels-Alder Reaction

The vinyl group of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine can act as a dienophile in Diels-Alder reactions, providing a route to complex polycyclic structures.[8] The reactivity of vinylazaarenes in Diels-Alder reactions can be enhanced by the use of Lewis acids.[9]

Rationale

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring.[10] The electron-donating nature of the pyrrolo[3,2-b]pyridine ring may influence the electron density of the vinyl group. A Lewis acid can coordinate to the nitrogen atom of the pyridine ring, making the vinyl group more electron-deficient and thus a more reactive dienophile.[8]

G Substrate 5-Methoxy-2-vinyl-1H- pyrrolo[3,2-b]pyridine (Dienophile) Reaction Diels-Alder Reaction Substrate->Reaction Diene Diene (e.g., Cyclopentadiene) Diene->Reaction Lewis_Acid Lewis Acid (optional) (e.g., BF3·OEt2) Lewis_Acid->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Cycloadduct Cycloadduct Reaction->Cycloadduct

Caption: Key components of a Diels-Alder reaction.

Materials
  • 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Lewis acid (optional, e.g., boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Step-by-Step Protocol
  • Reaction Setup: To a dry, inert gas-flushed round-bottom flask containing 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in an anhydrous solvent, add the diene (1.5-3.0 equiv).

  • Lewis Acid Addition (if applicable): Cool the mixture to 0 °C and slowly add the Lewis acid (1.0-1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time (can range from hours to days).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Potential for Polymerization

The vinyl group of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine also makes it a suitable monomer for polymerization reactions. Both radical and controlled polymerization techniques could potentially be employed to synthesize novel polymers with interesting electronic and photophysical properties.[11][12] The synthesis of heterocyclic polymers via multicomponent polymerizations is an expanding field.[11]

Conclusion

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is a versatile building block for organic synthesis. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore its reactivity in a range of important chemical transformations. Careful consideration of reaction conditions and safety precautions will be paramount to achieving successful and reproducible results.

References

  • Benchchem. Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines.
  • ChemicalBook. 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE | 17288-40-3.
  • Sigma-Aldrich. 1H-pyrrolo[3,2-b]pyridine AldrichCPR 272-49-1.
  • Dong, et al. One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC Adv., 2022, 12(10), 6347–6351.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Qian, C., & Tang, W. (2020). A Versatile Synthesis of Vinyl-Substituted Heterocycles via Regio- and Enantioselective Pd-Catalyzed Tandem Allylic Substitution. Organic letters, 22(11), 4467–4470.
  • Yeow, J., & Boyer, C. (2017). Controlled radical polymerization of vinyl ketones using visible light. Polymer Chemistry, 8(3), 541-553.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Qian, C., & Tang, W. (2020). A Versatile Synthesis of Vinyl-Substituted Heterocycles via Regio- and Enantioselective Pd-Catalyzed Tandem Allylic Substitution. Organic Chemistry Portal.
  • Benchchem. Application Notes and Protocols: Heck Reaction of 9-Vinylpurine with Aryl Halides.
  • Powers, J. D., et al. (2021). Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science, 12(45), 15068-15074.
  • Penta chemicals. Pyridine - SAFETY DATA SHEET.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS.
  • Powers, J. D., et al. (2021). Vinylazaarenes as Dienophiles in Lewis Acid-Promoted Diels-Alder Reactions. ResearchGate.
  • Organic Chemistry Portal. Heck Reaction.
  • ResearchGate. Heck coupling reaction by pyridine‐coordinated tridentate complex...
  • V. A. Bakulev, et al. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers, 2014, 1, 1148-1152.

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Introduction: The Pyrrolo[3,2-b]pyridine Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine for Drug Discovery

The pyrrolo[3,2-b]pyridine core, an isomer of indole commonly referred to as 6-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of targeted therapeutics. Derivatives of the broader pyrrolopyridine family have shown significant biological activities, including potent inhibition of key cellular targets. For instance, various pyrrolopyridine derivatives have been developed as inhibitors of fibroblast growth factor receptor (FGFR) for cancer therapy, as modulators of FMS kinase for anti-inflammatory applications, and as agents against HIV-1 integrase.[1][2][3] The demonstrated success of this heterocyclic system provides a strong impetus for the exploration of novel analogues to address unmet medical needs.[1]

This application note focuses on a specific, highly functionalized starting block: 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine . This molecule offers two distinct and chemically orthogonal sites for diversification: the electron-rich vinyl group at the C2 position and the bicyclic aromatic core, including the reactive pyrrole N-H. By strategically modifying these positions, researchers can rapidly generate extensive chemical libraries, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target.

The purpose of this guide is to provide both the strategic rationale and detailed, field-tested protocols for the derivatization of this versatile scaffold. We will explore reactions that selectively target each functional handle, empowering researchers in medicinal chemistry and drug development to synthesize novel compound libraries with high efficiency and chemical precision.

Strategic Overview: A Dual-Pronged Approach to Derivatization

The derivatization of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine can be logically divided into two primary campaigns: modifications targeting the exocyclic 2-vinyl group and those targeting the pyrrolo[3,2-b]pyridine core . This dual-pronged approach allows for the systematic and independent modulation of different regions of the molecule's chemical space.

Caption: High-level overview of the two main derivatization pathways.

Part A: Synthetic Transformations of the 2-Vinyl Group

The vinyl group is a versatile functional handle, acting as a linchpin for carbon-carbon bond formation, cycloadditions, and conjugate additions. Its reactivity allows for the introduction of significant structural diversity, extending the molecule into new binding pockets of a target protein.

Protocol 1: Palladium-Catalyzed Heck Reaction for C-C Bond Formation

Causality and Rationale: The Heck reaction is a powerful method for the arylation or vinylation of alkenes. By coupling the 2-vinyl group with various aryl or heteroaryl halides, one can introduce bulky and electronically diverse substituents. This is particularly useful for probing hydrophobic pockets in an active site or for installing groups that can form additional hydrogen bonds or pi-stacking interactions.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq.), the desired aryl halide (e.g., 4-bromobenzonitrile) (1.1 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq.).

  • Solvent and Base Addition: Add anhydrous solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) (approx. 0.1 M concentration relative to the starting material). Add a base, typically a tertiary amine like triethylamine (Et₃N) or a solid base like potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Data Presentation: Representative Heck Couplings

Aryl Halide ExampleLigandBaseTypical Yield Range
4-IodoanisoleP(o-tol)₃Et₃N60-80%
3-BromopyridineSPhosK₂CO₃55-75%
Ethyl 4-bromobenzoateXPhosCs₂CO₃65-85%
Protocol 2: [3+2] Cycloaddition for Heterocycle Synthesis

Causality and Rationale: The double bond of the vinyl group can serve as a dipolarophile in [3+2] cycloaddition reactions. This powerful transformation allows for the direct construction of five-membered heterocyclic rings fused to the pyrrolopyridine core, dramatically increasing the structural complexity and three-dimensionality of the molecule. Such a strategy can be used to introduce novel pharmacophoric elements. This concept is adapted from cycloaddition strategies used in the synthesis of other complex heterocycles.[4]

Detailed Step-by-Step Protocol (Isoxazoline Synthesis):

  • Generation of Nitrile Oxide: In a flask, dissolve an appropriate aldoxime (e.g., benzaldoxime) (1.5 eq.) in a solvent like dichloromethane (DCM). Add a mild oxidant such as N-Chlorosuccinimide (NCS) (1.6 eq.) portion-wise at 0 °C. Stir for 30 minutes.

  • Cycloaddition: To the in situ generated nitrile oxide solution, add a solution of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in DCM, followed by a catalytic amount of a base like triethylamine (0.1 eq.) to neutralize any generated HCl.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography to obtain the 2-(isoxazolin-5-yl) derivative.

Caption: Schematic of the [3+2] cycloaddition reaction.

Part B: Derivatization of the Pyrrolopyridine Core

The aromatic core provides multiple handles for modification, including the pyrrole nitrogen and the C3, C4, and C7 positions, allowing for fine-tuning of electronic properties, solubility, and metabolic stability.

Protocol 3: N-H Alkylation and Arylation

Causality and Rationale: The pyrrole N-H proton is acidic and can be readily deprotonated to form an anion, which serves as a potent nucleophile. Alkylating this position is a common strategy to block a potential site of metabolism, improve cell permeability by removing a hydrogen bond donor, or introduce side chains that can probe specific interactions within a binding site.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in an anhydrous aprotic solvent like DMF or THF, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

  • Electrophile Addition: Add the desired electrophile (e.g., benzyl bromide or methyl iodide) (1.1 eq.) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 2-6 hours, monitor by TLC).

  • Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel chromatography.

Protocol 4: Sequential C3-Halogenation and Suzuki-Miyaura Cross-Coupling

Causality and Rationale: Introducing a halogen at the electron-rich C3 position of the pyrrole ring installs a versatile synthetic handle. This halogen can then be used in a variety of palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. This two-step sequence is a cornerstone of modern medicinal chemistry for building molecular complexity. The Suzuki-Miyaura protocol described here is adapted from robust methods developed for related azaindole scaffolds.[5]

Workflow Visualization

Halogenation_Coupling_Workflow Start Starting Material Intermediate 3-Iodo Intermediate Start->Intermediate NIS, MeCN Final C3-Arylated Product Intermediate->Final Ar-B(OH)2, Pd Catalyst, Base

Caption: Workflow for C3-arylation via a halogenated intermediate.

Detailed Step-by-Step Protocol:

Step 4A: C3-Iodination

  • Reaction Setup: Dissolve 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in acetonitrile (MeCN).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise at room temperature. Protect the reaction from light.

  • Reaction Execution: Stir at room temperature for 1-3 hours. The reaction is typically rapid; monitor by LC-MS.

  • Workup: Upon completion, dilute with ethyl acetate and wash with aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine, followed by water and brine. Dry over Na₂SO₄, concentrate, and use the crude 3-iodo intermediate directly in the next step or purify by chromatography if necessary.

Step 4B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a mixture of the crude 3-iodo intermediate from Step 4A (1.0 eq.), the desired boronic acid (e.g., phenylboronic acid) (1.5 eq.), and a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 eq.), add a suitable degassed solvent system like 1,4-dioxane and water (e.g., 4:1 ratio).[5]

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (3.0 eq.).[5]

  • Reaction Execution: Purge the mixture with an inert gas (Argon) for 10-15 minutes. Heat the reaction to 100 °C for 2-4 hours, monitoring by LC-MS.[5]

  • Workup and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the final C3-arylated product.

Data Presentation: Optimized Suzuki Coupling Conditions [5]

CatalystBaseSolvent SystemTemperature
Pd₂(dba)₃K₂CO₃1,4-Dioxane / H₂O100 °C
Pd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O90 °C

Summary and Outlook

The 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine scaffold is a highly valuable starting point for the synthesis of diverse chemical libraries. The protocols detailed in this guide provide reliable and robust methods for derivatization at two key positions: the 2-vinyl group and the heterocyclic core. By employing modern synthetic methodologies such as palladium-catalyzed cross-coupling and cycloaddition reactions, researchers can efficiently generate novel analogues. This systematic exploration of chemical space is critical for developing potent and selective modulators of biological targets, ultimately accelerating the drug discovery and development pipeline.

References

  • Szeliga, J., & Kaczor, A. A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(21), 6665. Available at: [Link]

  • Hovd, A. K., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3350. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1195-1200. Available at: [Link]

  • Yang, Z., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301018. Available at: [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]

  • GlaxoSmithKline. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • ResearchGate. (n.d.). Approaches to pyrrolo[1,2‐b]pyridazines via oxidative [3+2]‐annulation. Available at: [Link]

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Application Note: A Comprehensive Guide to the Mass Spectrometric Analysis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, methodology-driven guide for the mass spectrometric analysis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound with potential significance in pharmaceutical research. Pyrrolopyridine scaffolds are known to be biologically active, often mimicking the purine ring of ATP to act as kinase inhibitors.[1] As such, robust and reliable analytical methods are paramount for characterization, impurity profiling, and pharmacokinetic studies. This document outlines optimized protocols for both direct infusion high-resolution mass spectrometry (HRMS) for structural confirmation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive quantification, explaining the scientific rationale behind key experimental choices.

Introduction: Analytical Rationale

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (Molecular Formula: C10H10N2O, Monoisotopic Mass: 174.0793 Da) possesses several key structural features that dictate the analytical strategy for its characterization.[2]

  • Pyrrolo[3,2-b]pyridine Core: This heterocyclic system contains a basic nitrogen atom within the pyridine ring, making it an ideal candidate for positive mode electrospray ionization (ESI) via protonation. ESI is a soft ionization technique that minimizes in-source fragmentation, typically preserving the molecular ion for detection.[3][4]

  • Methoxy Group (-OCH3): This functional group is a common site for metabolic modification and can induce characteristic fragmentation patterns, such as the neutral loss of a methyl radical or formaldehyde, which aids in spectral interpretation.[5]

  • Vinyl Group (-CH=CH2): The vinyl substituent provides an additional site of reactivity and can lead to unique fragmentation pathways, further assisting in structural confirmation.

Given these features, a multi-faceted MS approach is recommended, beginning with high-resolution analysis to confirm elemental composition and progressing to a highly selective tandem MS method for quantification.

Overall Analytical Workflow

The comprehensive analysis of the target compound follows a logical progression from initial characterization to sensitive quantification. This workflow ensures that each subsequent step is built upon confirmed data, establishing a robust and self-validating analytical system.

G cluster_prep Phase 1: Sample & System Preparation cluster_char Phase 2: Characterization & Method Development cluster_quant Phase 3: Quantification p1 Prepare Stock Solution (1 mg/mL in DMSO) p2 Prepare Working Solution (1 µg/mL in 50:50 ACN:H2O + 0.1% FA) p1->p2 d1 Direct Infusion Analysis (Q-TOF MS) p2->d1 q1 Develop LC Method (C18 Chromatography) p2->q1 d2 Acquire Full Scan MS1 (Confirm [M+H]+) d1->d2 d3 Acquire MS/MS Spectra (Identify Fragment Ions) d2->d3 q2 Optimize MRM Transitions (Triple Quadrupole MS) d3->q2 Use Fragments for MRM q1->q2 q3 Analyze Samples (e.g., Plasma, Microsomes) q2->q3

Figure 1: High-level workflow for the MS analysis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

High-Resolution Mass Spectrometry for Structural Confirmation

The initial and most critical step is the unambiguous confirmation of the compound's identity and elemental composition. Direct infusion analysis on a high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is the preferred method.

Protocol: Direct Infusion Q-TOF Analysis
  • Sample Preparation: Dilute the stock solution to a final concentration of 1 µg/mL in a solvent of 50:50 acetonitrile/water containing 0.1% formic acid. The addition of acid is crucial to ensure efficient protonation of the analyte.[6][7]

  • Infusion: Using a syringe pump, infuse the sample directly into the ESI source at a constant flow rate of 5 µL/min. This provides a stable ion signal for data acquisition.

  • MS Instrumentation: Utilize a Q-TOF mass spectrometer calibrated to < 2 ppm mass accuracy.

  • MS1 Full Scan Acquisition:

    • Mode: Positive Ion ESI

    • Mass Range: m/z 70-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow: 600 L/hr

  • Tandem MS (MS/MS) Acquisition:

    • Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 175.0866).

    • Collision Gas: Argon.

    • Collision Energy: Apply a collision energy ramp from 10 to 40 eV. This allows for the observation of both low-energy (stable) and high-energy (less stable) fragment ions, providing a comprehensive fragmentation map.[7]

Data Interpretation and Proposed Fragmentation Pathway

The MS1 spectrum should show a dominant ion at m/z 175.0866, which corresponds to the protonated molecule, [C10H10N2O+H]+. The high-resolution data should confirm this elemental composition with high confidence.

The MS/MS spectrum reveals the structural integrity of the molecule. The fragmentation of aromatic compounds is often driven by the formation of stable ions.[8] For this compound, two primary fragmentation routes are proposed:

G cluster_path1 Pathway A: Methoxy Group Fragmentation cluster_path2 Pathway B: Vinyl Group Fragmentation parent [M+H]+ m/z 175.0866 f1 m/z 160.0631 [M+H - CH3•]+ parent->f1 -15.0235 Da (Loss of Methyl Radical) f3 m/z 147.0553 [M+H - C2H4]+ parent->f3 -28.0313 Da (Loss of Ethylene) f2 m/z 132.0550 [M+H - CH3• - CO]+ f1->f2 -28.0101 Da (Loss of Carbon Monoxide)

Figure 2: Proposed MS/MS fragmentation pathways for protonated 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

  • Pathway A: Initiated by the homolytic cleavage of the methoxy group, a common fragmentation for aromatic ethers, resulting in the loss of a methyl radical (•CH3) to form the stable ion at m/z 160.0631.[9] This can be followed by the loss of carbon monoxide (CO) to yield the fragment at m/z 132.0550.

  • Pathway B: Involves the neutral loss of ethylene from the vinyl side chain, a characteristic fragmentation for such substituents, producing the ion at m/z 147.0553.

LC-MS/MS Method for Sensitive Quantification

For analyzing the compound in complex biological matrices (e.g., plasma, urine, tissue homogenates), LC-MS/MS is the gold standard due to its superior selectivity and sensitivity.[10] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this purpose.[11]

Protocol: Reversed-Phase LC-MS/MS
  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a clean vial for injection. This protein precipitation method is a simple and effective technique for cleaning up biological samples.[12]

  • Liquid Chromatography Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size. A standard C18 column is an excellent starting point for retaining moderately polar small molecules.[6]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Column Temp: 40°C

    • Injection Volume: 5 µL

    • LC Gradient:

      Time (min) %B
      0.0 5
      4.0 95
      5.0 95
      5.1 5

      | 7.0 | 5 |

  • Tandem Mass Spectrometry (MRM) Conditions:

    • Ionization Mode: Positive Ion ESI

    • MRM Transitions: The precursor-to-product ion transitions identified in the Q-TOF experiment are used to build the MRM method. The most intense fragment is typically used for quantification (quantifier), while a second, specific fragment is used for confirmation (qualifier).

Transition Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
Quantifier175.1160.12250
Qualifier175.1147.12850

Justification for MRM Selection: The transition 175.1 -> 160.1 (loss of a methyl radical) is chosen as the quantifier because it is often a highly efficient and specific fragmentation pathway for methoxylated aromatics. The 175.1 -> 147.1 transition (loss of ethylene) provides an excellent orthogonal confirmation, as it originates from a different part of the molecule. Monitoring a consistent ratio between these two signals across standards and samples provides high confidence in the peak identity and guards against matrix interferences.

References

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  • SINFOO Chemical Solutions Co., Ltd. (n.d.). 5-methoxy-2-vinyl-1h-pyrrolo[3,2-b]pyridine. Available at: [Link]

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  • PubMed. (n.d.). Chromatographic and mass spectral studies on methoxy methyl methamphetamines related to 3,4-methylenedioxymethamphetamine. Available at: [Link]

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Application Notes and Protocols for Cellular Assays Using 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, a key structural motif in medicinal chemistry, is present in numerous compounds under investigation for a range of therapeutic applications, including oncology and autoimmune diseases.[1][2][3][4][5][6][7][8] These scaffolds frequently function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[4] 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine represents a novel derivative of this family. While specific biological data for this compound is not yet extensively published, its structural similarity to known kinase inhibitors, particularly those targeting the Janus kinase (JAK) family, suggests a strong potential for activity within the JAK-STAT signaling pathway.[9][10][11][12]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular effects of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. We will proceed under the working hypothesis that this compound is a JAK family kinase inhibitor , a class of molecules with significant therapeutic relevance.[13][14] The protocols detailed below are designed to first assess the compound's general cellular toxicity, then to specifically probe its impact on the JAK-STAT pathway, and finally to quantify the inhibition of a key downstream signaling event.

Hypothesized Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a primary communication route for numerous cytokines and growth factors, playing a pivotal role in immune response, inflammation, and hematopoiesis.[9][10][11][12] Dysregulation of this pathway is implicated in various cancers and immune disorders.[9] The pathway is initiated when a cytokine binds to its receptor, bringing associated JAKs into close proximity. This leads to their autophosphorylation and subsequent phosphorylation of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9][10] Once docked, STATs are themselves phosphorylated by JAKs, dimerize, translocate to the nucleus, and act as transcription factors for target genes.[9][10][12]

Our hypothesis is that 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine acts as an ATP-competitive inhibitor at the kinase domain of a JAK family member, such as TYK2, thereby preventing the phosphorylation cascade and subsequent gene transcription.[13][15]

JAK-STAT_Pathway_Inhibition cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_Dimer pSTAT Dimer pSTAT->pSTAT_Dimer Dimerization Nucleus Nucleus pSTAT_Dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Compound 5-Methoxy-2-vinyl- 1H-pyrrolo[3,2-b]pyridine Compound->JAK Inhibits

Figure 1: Hypothesized inhibition of the JAK-STAT pathway by 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Part 1: Foundational Assays - Cytotoxicity and Dose-Response

Before investigating specific mechanisms, it is crucial to determine the compound's effect on cell viability and establish a working concentration range. This ensures that subsequent observations of pathway modulation are not simply artifacts of widespread cytotoxicity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16]

Protocol 1: MTT Cell Viability Assay

This protocol is designed to measure the effect of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine on the viability of a relevant cell line (e.g., a human cell line known to be responsive to cytokine stimulation, such as HeLa or THP-1).

Materials:

  • 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

  • DMSO (for stock solution)

  • Appropriate cell line and complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • MTT solvent (e.g., 0.01 M HCl in 10% SDS solution)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine in DMSO. Further dilute this stock in complete cell culture medium to create a range of working concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of the compound. Include vehicle control wells (containing the same final concentration of DMSO as the treated wells) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.[17]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommended ValueSource
Cell Seeding Density5,000 - 10,000 cells/wellGeneral practice
Compound Concentration Range0.01 µM to 100 µMGeneral practice
Incubation Time24 - 72 hours[17]
MTT Incubation3 - 4 hours[16]
Absorbance Wavelength570 nm[17]

Part 2: Target Engagement and Pathway Analysis

Once a non-toxic concentration range has been established, the next step is to determine if 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine engages its hypothesized target and modulates the downstream signaling pathway. Western blotting is a robust technique for this purpose, allowing for the specific detection of phosphorylated (activated) proteins.

Protocol 2: Western Blot for Phospho-STAT3 Inhibition

This protocol will assess the ability of the compound to inhibit cytokine-induced phosphorylation of STAT3, a key downstream effector in the JAK-STAT pathway.

Materials:

  • Cell line responsive to cytokine stimulation (e.g., HeLa cells stimulated with Interferon-alpha)

  • 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

  • Cytokine for stimulation (e.g., IFN-α)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[19]

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-total STAT3

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with various non-toxic concentrations of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (determined from Protocol 1) for 1-2 hours.

    • Stimulate the cells with an appropriate cytokine (e.g., 100 ng/mL IFN-α) for 15-30 minutes to induce STAT3 phosphorylation.[20] Include an unstimulated control and a stimulated vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.[18][19]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA.[19]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3.[21]

  • Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample. Compare the normalized values across different treatment conditions.

Western_Blot_Workflow A 1. Cell Treatment (Compound + Cytokine) B 2. Cell Lysis (+ Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-pSTAT3) F->G H 8. Secondary Antibody Incubation (anti-Rabbit-HRP) G->H I 9. ECL Detection H->I J 10. Strip & Re-probe (anti-Total STAT3) I->J K 11. Data Analysis J->K

Figure 2: Experimental workflow for Western blot analysis of pSTAT3 inhibition.

Part 3: High-Throughput Quantification of Target Inhibition

For more quantitative analysis and screening purposes, a plate-based assay is often preferred. Homogeneous Time-Resolved Fluorescence (HTRF) assays offer a sensitive and robust method for detecting specific protein phosphorylation events directly in cell lysates.[20]

Protocol 3: Phospho-STAT3 (Tyr705) HTRF Assay

This protocol provides a high-throughput method to quantify the inhibition of STAT3 phosphorylation by 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Materials:

  • HTRF Phospho-STAT3 (Tyr705) Assay Kit (containing donor and acceptor-labeled antibodies)

  • Cell line and culture reagents

  • 96-well or 384-well white assay plates

  • 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

  • Cytokine for stimulation (e.g., IFN-α)

  • Lysis buffer provided with the HTRF kit

  • HTRF-compatible plate reader

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well culture plate and grow to the desired confluency.

    • Pre-treat cells with a serial dilution of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine for 1-2 hours.

    • Stimulate cells with the EC₈₀ concentration of the chosen cytokine for the optimal time determined previously (e.g., 15-30 minutes).

  • Cell Lysis:

    • Remove the culture medium.

    • Add the specific HTRF lysis buffer directly to the wells (typically 50 µL per well).

    • Incubate for 30-45 minutes at room temperature with gentle shaking.[20]

  • Lysate Transfer and Antibody Addition:

    • Transfer a small volume of the lysate (e.g., 16 µL) to a low-volume 384-well white assay plate.[20]

    • Add the HTRF antibody mix (anti-pSTAT3-acceptor and anti-total STAT3-donor) to each well.

  • Incubation: Incubate the plate at room temperature for 4 hours or overnight, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • Plot the HTRF ratio against the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC₅₀ value for the inhibition of STAT3 phosphorylation.

ParameterRecommended ValueSource
Assay Plate96-well or 384-well white plate[20]
Lysis Incubation30-45 minutes at RT[20]
HTRF Incubation4 hours to overnight at RTGeneral HTRF practice
Data OutputHTRF Ratio (665nm/620nm)[20]

Trustworthiness and Self-Validation

To ensure the integrity of the experimental results, the following controls should be included in each assay:

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound to account for any solvent effects.

  • Positive Control: Cells stimulated with the cytokine but without the compound, to define the maximum signal window.

  • Negative Control: Cells that are neither stimulated nor treated with the compound, to establish the baseline signal.

  • Total Protein Normalization: For Western blotting, always normalize the phosphorylated protein signal to the total protein signal to account for any differences in protein loading.[21]

By following these detailed protocols and incorporating the appropriate controls, researchers can confidently characterize the cellular activity of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine and validate its potential as a modulator of the JAK-STAT signaling pathway.

References

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  • Moslin, R. et al. (2020-06-02). Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. Scientific Reports. [Link]

  • Patsnap. (2025-03-11). What are the therapeutic candidates targeting TYK2?. [Link]

  • Ghi-Valentini, D. et al. (2023-02-01). Tyk2 Targeting in Immune-Mediated Inflammatory Diseases. International Journal of Molecular Sciences. [Link]

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  • Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

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  • ResearchGate. (2025-08-10). Newer biologically active pyridines: A potential review. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

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  • Nakajima, Y. et al. (2015-07-15). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry. [Link]

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Application Notes and Protocols: Developing Probes from 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine Scaffold - A Versatile Starting Point for Chemical Probe Development

The pyrrolo[3,2-b]pyridine core, an isomer of azaindole, represents a "privileged" scaffold in medicinal chemistry and chemical biology. Its structure mimics the purine ring of ATP, making it an excellent starting point for developing inhibitors for ATP-binding proteins, particularly kinases.[1] Many pyrrolopyridine derivatives have been investigated as potent anticancer agents and kinase inhibitors.[1][2] The specific compound, 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (CAS 188999-31-7)[3], offers a unique combination of this biologically relevant core with a synthetically versatile vinyl group. This vinyl moiety serves as a key chemical handle, allowing for the strategic introduction of various reporter and effector functionalities to create a suite of chemical probes.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of fluorescent, affinity (biotinylated), and photoreactive probes derived from 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. The protocols herein are designed to be robust and adaptable, providing both the "how" and the "why" behind each experimental step. A well-designed chemical probe is a powerful tool for interrogating biological systems, enabling target identification, validation, and visualization of molecular interactions in their native context.[7][8][9]

Strategic Considerations for Probe Development

The development of effective chemical probes requires a careful balance of maintaining the parent molecule's biological activity while incorporating a functional reporter group. The vinyl group of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is an ideal site for modification due to its versatile reactivity, which allows for the introduction of linkers and tags away from the core heterocyclic system, minimizing interference with potential protein binding interactions.

Key Functionalization Strategies for the Vinyl Group

The vinyl group can be transformed into a variety of functional groups suitable for bioconjugation using well-established organic chemistry reactions. The primary strategies involve:

  • Oxidative Cleavage: To generate a reactive aldehyde for hydrazone or oxime ligation.

  • Hydroboration-Oxidation: To produce a primary alcohol for ester or ether formation.

  • Thiol-Ene "Click" Reaction: For the direct and efficient addition of thiol-containing linkers.[10]

  • Heck or Suzuki Coupling: While less common for this purpose, these can be used to append more complex moieties.

This guide will focus on the first two strategies due to their high efficiency and the commercial availability of the necessary reagents.

I. Development of Fluorescent Probes for Cellular Imaging

Fluorescent probes are indispensable tools for visualizing the subcellular localization of a target protein and for quantifying target engagement in living cells.[11][12][13][14] The general approach is to conjugate a fluorophore to the 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine scaffold via a flexible linker.

A. Synthesis of an Amine-Terminated Linker Intermediate

The first step is to convert the vinyl group into a more versatile functional group, such as a primary amine, which can then be easily coupled to a wide variety of commercially available amine-reactive fluorophores.

Protocol 1: Synthesis of 2-(2-aminoethoxy)ethyl-5-methoxy-1H-pyrrolo[3,2-b]pyridine

This two-step protocol first converts the vinyl group to an alcohol, which is then tosylated and displaced with an amine.

Step 1: Hydroboration-Oxidation of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

  • Rationale: This reaction regioselectively converts the terminal alkene to a primary alcohol with anti-Markovnikov selectivity, placing the hydroxyl group at the terminus of the two-carbon chain, which is ideal for subsequent functionalization.

  • Procedure:

    • Dissolve 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (1 mmol) in anhydrous THF (10 mL) under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add 9-BBN dimer (0.6 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Cool the reaction back to 0 °C and slowly add ethanol (2 mL), followed by aqueous NaOH (3 M, 2 mL), and then 30% H₂O₂ (2 mL) dropwise.

    • Stir at room temperature for 2 hours.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield 2-(2-hydroxyethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine.

Step 2: Conversion to the Amine-Terminated Intermediate

  • Rationale: A two-step process involving tosylation followed by substitution with azide and subsequent reduction is a robust method to introduce a primary amine.

  • Procedure:

    • Dissolve the alcohol from Step 1 (1 mmol) in dichloromethane (DCM, 10 mL) and cool to 0 °C.

    • Add triethylamine (1.5 mmol) followed by p-toluenesulfonyl chloride (1.2 mmol).

    • Stir at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the crude tosylate.

    • Dissolve the crude tosylate in DMF (10 mL) and add sodium azide (3 mmol).

    • Heat the reaction to 60 °C and stir for 6 hours.

    • After cooling, dilute with water and extract with ethyl acetate. The organic layer contains the azide intermediate.

    • Wash, dry, and concentrate the organic layer.

    • Dissolve the crude azide in THF/H₂O (4:1, 10 mL) and add triphenylphosphine (1.5 mmol).

    • Stir at 50 °C for 8 hours.

    • Concentrate the reaction mixture and purify by silica gel chromatography to yield the final amine-terminated product.

B. Conjugation to a Fluorophore

With the amine-functionalized pyrrolopyridine in hand, conjugation to an NHS-ester activated fluorophore is straightforward.

Protocol 2: Synthesis of a BODIPY-Conjugated Fluorescent Probe
  • Rationale: BODIPY dyes are widely used due to their sharp absorption and emission peaks, high quantum yields, and relative insensitivity to solvent polarity.[15][16]

  • Procedure:

    • Dissolve the amine-terminated intermediate from Protocol 1 (0.1 mmol) in anhydrous DMF (2 mL).

    • Add diisopropylethylamine (DIPEA, 0.3 mmol).

    • Add a solution of BODIPY FL NHS Ester (or a similar amine-reactive fluorophore, 0.12 mmol) in anhydrous DMF (1 mL).

    • Stir the reaction at room temperature for 4 hours, protected from light.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by preparative TLC or HPLC to yield the final fluorescent probe.

C. Characterization and Application of the Fluorescent Probe

Data Presentation: Spectroscopic Properties

PropertyExpected Value
Excitation Max (λ_ex) ~502 nm (for BODIPY FL)
Emission Max (λ_em) ~512 nm (for BODIPY FL)
Quantum Yield (Φ_f) 0.8 - 0.95
Molar Extinction Coeff. (ε) > 80,000 M⁻¹cm⁻¹
Protocol 3: Cellular Imaging with the Fluorescent Probe
  • Rationale: This protocol outlines the general steps for using the newly synthesized probe to visualize its localization in cultured cells.

  • Procedure:

    • Plate cells (e.g., HeLa or a relevant cancer cell line) on glass-bottom dishes and grow to 60-80% confluency.

    • Prepare a 10 mM stock solution of the fluorescent probe in DMSO.

    • Dilute the stock solution in complete cell culture medium to a final working concentration (typically 1-10 µM).

    • Remove the existing medium from the cells and add the probe-containing medium.

    • Incubate for a specified time (e.g., 30 minutes to 4 hours) at 37 °C and 5% CO₂.

    • (Optional) For co-localization studies, add a fluorescent organelle marker (e.g., MitoTracker Red) for the last 30 minutes of incubation.

    • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh culture medium or a suitable imaging buffer.

    • Image the cells using a confocal fluorescence microscope with the appropriate laser lines and emission filters for the chosen fluorophore.

G cluster_synthesis Probe Synthesis Workflow cluster_application Cellular Application Workflow Start 5-Methoxy-2-vinyl- 1H-pyrrolo[3,2-b]pyridine Step1 Protocol 1: Hydroboration-Oxidation & Amination Start->Step1 9-BBN, H₂O₂/NaOH TsCl, NaN₃, PPh₃ Intermediate Amine-Terminated Pyrrolopyridine Step1->Intermediate Step2 Protocol 2: Conjugation to NHS-Ester Fluorophore Intermediate->Step2 BODIPY-NHS DIPEA, DMF Probe Fluorescent Probe Step2->Probe Incubation Protocol 3: Incubate Cells with Fluorescent Probe Probe->Incubation Apply to cells CellCulture Culture Cells on Glass-Bottom Dish CellCulture->Incubation Washing Wash with PBS Incubation->Washing Imaging Confocal Microscopy Washing->Imaging Analysis Image Analysis (Localization, Intensity) Imaging->Analysis

Caption: Workflow for synthesis and application of fluorescent probes.

II. Development of Biotinylated Probes for Affinity Pulldown

Biotinylated probes are the gold standard for affinity-based target identification and validation.[17] The high affinity of the biotin-streptavidin interaction allows for the selective enrichment of target proteins from complex cellular lysates.

A. Synthesis of a Biotinylated Probe

This protocol utilizes the same amine-terminated intermediate from Protocol 1, demonstrating the modularity of this synthetic approach.

Protocol 4: Synthesis of a Biotinylated Pyrrolopyridine Probe
  • Rationale: Similar to fluorophore conjugation, NHS-activated biotin is a commercially available and highly efficient reagent for labeling primary amines. A long-chain version (e.g., Biotin-PEG4-NHS) is recommended to minimize steric hindrance during streptavidin binding.

  • Procedure:

    • Dissolve the amine-terminated intermediate from Protocol 1 (0.1 mmol) in anhydrous DMF (2 mL).

    • Add DIPEA (0.3 mmol).

    • Add a solution of Biotin-PEG4-NHS ester (0.12 mmol) in anhydrous DMF (1 mL).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, remove the solvent under high vacuum.

    • Purify the residue by reverse-phase HPLC to obtain the pure biotinylated probe.

B. Application in Affinity Pulldown Experiments
Protocol 5: Target Identification via Affinity Pulldown and Mass Spectrometry
  • Rationale: This protocol describes the enrichment of binding partners from a cell lysate using the biotinylated probe immobilized on streptavidin beads.

  • Procedure:

    • Lysate Preparation: Lyse cells expressing the putative target protein in a suitable non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

    • Bead Preparation: Wash streptavidin-agarose beads three times with lysis buffer.

    • Probe Immobilization: Incubate the streptavidin beads with an excess of the biotinylated probe (or a DMSO control) for 1 hour at 4 °C with rotation.

    • Wash: Wash the beads three times with lysis buffer to remove unbound probe.

    • Protein Binding: Add the clarified cell lysate to the probe-immobilized beads and incubate for 2-4 hours at 4 °C with rotation.

    • Wash: Wash the beads extensively (5-7 times) with lysis buffer to remove non-specific binders.

    • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

    • Analysis: Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. Excise unique bands present in the probe lane but not the control lane.

    • Identification: Identify the proteins by in-gel digestion followed by LC-MS/MS analysis.

G Intermediate Amine-Terminated Pyrrolopyridine Biotinylation Protocol 4: Conjugation to Biotin-PEG4-NHS Intermediate->Biotinylation BiotinProbe Biotinylated Probe Biotinylation->BiotinProbe Immobilize Immobilize Probe on Streptavidin Beads BiotinProbe->Immobilize Lysate Prepare Cell Lysate Incubate Incubate Beads with Cell Lysate Lysate->Incubate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze SDS-PAGE and LC-MS/MS Analysis Elute->Analyze

Caption: Workflow for affinity pulldown using biotinylated probes.

III. Development of Photoreactive Probes for Covalent Target Capture

Photoaffinity labeling (PAL) is a powerful technique to covalently link a probe to its binding target upon photoactivation, enabling unambiguous target identification.[18][19][20][21] Benzophenone is a commonly used photophore due to its stability and ability to cross-link with C-H bonds upon UV irradiation.[18][19]

A. Synthesis of a Benzophenone-Containing Photoreactive Probe

This synthesis requires a benzophenone moiety equipped with a linker and a reactive group for conjugation. We will utilize a commercially available building block, 4-(4-carboxyphenyl)benzophenone.

Protocol 6: Synthesis of a Benzophenone Photoreactive Probe
  • Rationale: This protocol couples the amine-terminated intermediate with a carboxyl-functionalized benzophenone using standard peptide coupling chemistry.

  • Procedure:

    • Dissolve 4-benzoylbenzoic acid (0.12 mmol) in anhydrous DMF (2 mL).

    • Add HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 0.12 mmol) and DIPEA (0.3 mmol).

    • Stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-terminated intermediate from Protocol 1 (0.1 mmol).

    • Stir the reaction at room temperature overnight, protected from light.

    • Monitor the reaction by LC-MS.

    • Dilute with ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography to yield the final photoreactive probe.

B. Application in Photoaffinity Labeling Experiments
Protocol 7: Covalent Labeling of Target Proteins
  • Rationale: This protocol describes the UV-induced cross-linking of the photoreactive probe to its target protein in a cell lysate, followed by detection. For robust target identification, it is common to include a "clickable" handle (e.g., a terminal alkyne) on the probe for subsequent conjugation to a reporter tag like biotin or a fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[22][23][24] For simplicity, this protocol describes direct detection of the cross-linked product, but the synthesis could be adapted to include an alkyne handle.

  • Procedure:

    • Incubate the photoreactive probe (at a suitable concentration, e.g., 1-10 µM) with the cell lysate or purified protein for 1 hour at 4 °C in the dark.

    • (Optional Competition Control) In a parallel sample, pre-incubate the lysate with a 100-fold excess of the non-photoreactive parent compound before adding the probe.

    • Transfer the samples to a 24-well plate on ice.

    • Irradiate the samples with UV light (typically 365 nm) for 15-30 minutes using a UV lamp.

    • After irradiation, add SDS-PAGE loading buffer to the samples.

    • Analyze the samples by SDS-PAGE and Western blot using an antibody against the suspected target protein. A shift in the molecular weight of the target protein in the UV-irradiated sample (but not in the no-UV or competition controls) indicates successful covalent labeling.

Conclusion

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is a highly valuable and versatile starting material for the development of a diverse range of chemical probes. The strategic functionalization of the vinyl group provides a modular platform for attaching fluorescent reporters, affinity tags, and photoreactive cross-linkers. The protocols detailed in these application notes provide a solid foundation for researchers to synthesize and apply these powerful tools to explore the complex biological roles of pyrrolopyridine-binding proteins, ultimately accelerating drug discovery and our understanding of cellular signaling pathways.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, are privileged structures in drug discovery, often serving as bioisosteres of indoles with potentially improved pharmacological properties.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address specific challenges you may encounter during the multi-step synthesis of this target molecule.

Section 1: Overview of Synthetic Strategies

The synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is not a trivial one-step process. It typically involves the initial formation or purchase of the core 5-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold, followed by functionalization at the C2 position to introduce the vinyl group. Two primary and reliable strategies for this vinylation are the Horner-Wadsworth-Emmons (HWE) olefination and Palladium-Catalyzed Cross-Coupling reactions .

The choice between these routes depends on starting material availability, scalability, and tolerance of other functional groups. Below is a workflow outlining these two strategic approaches.

Synthetic_Strategies cluster_0 Starting Material cluster_1 Route A: Olefination cluster_2 Route B: Cross-Coupling SM 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Vilsmeier Vilsmeier-Haack Formylation SM->Vilsmeier POCl3, DMF Halogenation Halogenation (e.g., NBS, NIS) SM->Halogenation Aldehyde Intermediate: 2-Carbaldehyde Vilsmeier->Aldehyde HWE Horner-Wadsworth-Emmons (HWE) Reaction Aldehyde->HWE Phosphonate Ylide, Base Product Target Molecule: 5-Methoxy-2-vinyl-1H- pyrrolo[3,2-b]pyridine HWE->Product Halide Intermediate: 2-Bromo/Iodo Derivative Halogenation->Halide Suzuki Suzuki or Stille Coupling Halide->Suzuki Vinylboronic acid or Stannane, Pd Catalyst Suzuki->Product

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you might face during synthesis. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Yield During C2-Formylation (Vilsmeier-Haack Reaction)

You are attempting to synthesize the key intermediate, 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, from the 5-methoxy azaindole core, but TLC/LC-MS analysis shows only starting material or a complex mixture of products.

  • Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), can degrade upon exposure to moisture.

    • Solution: Always use freshly distilled or a new bottle of POCl₃. Ensure your DMF is anhydrous. Prepare the reagent in situ by adding POCl₃ slowly to ice-cold DMF and use it promptly.

  • Potential Cause 2: Incorrect Reaction Temperature. The Vilsmeier-Haack reaction is temperature-sensitive. The formation of the reagent is exothermic, and the subsequent electrophilic substitution on the pyrrole ring requires specific thermal conditions.

    • Solution: Add the pyrrolopyridine substrate to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature, then gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Potential Cause 3: Competing Reaction at N1. The pyrrole nitrogen is nucleophilic and can be formylated, leading to undesired byproducts.

    • Solution: While C2 formylation is generally favored electronically, protecting the N1 position with a group like tosyl (Ts) or benzyl (Bn) can improve regioselectivity. This protecting group can be removed later in the synthesis.

Problem 2: Incomplete Reaction or Low Yield in Horner-Wadsworth-Emmons (HWE) Olefination

You are reacting the 2-carbaldehyde intermediate with a phosphonate ylide (e.g., generated from triethyl phosphonoacetate and a base) but the reaction stalls, or the yield of the vinyl product is poor.

  • Potential Cause 1: Insufficiently Strong Base. The acidity of the α-proton on the phosphonate reagent dictates the required base strength. For simple alkylphosphonates, a very strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is necessary.

    • Solution: Ensure your base is active and used in a strictly anhydrous solvent (e.g., THF, DME). If using NaH, wash it with dry hexanes to remove the protective mineral oil. For substrates sensitive to strong bases, consider the Masamune-Roush conditions, which use LiCl and a milder base like DBU or Hünig's base.[3]

  • Potential Cause 2: Steric Hindrance. The aldehyde or the phosphonate ylide may be sterically hindered, slowing down the initial nucleophilic attack.

    • Solution: Increase the reaction temperature or prolong the reaction time. Alternatively, using a less sterically demanding phosphonate reagent, if the synthesis allows, can be beneficial.

  • Potential Cause 3: Difficult Byproduct Removal. The phosphate byproduct of the HWE reaction is generally water-soluble, which is a major advantage over the classic Wittig reaction.[4] However, if not properly removed, it can complicate purification.

    • Solution: Perform a thorough aqueous workup. Washing the organic layer multiple times with water or a brine solution should effectively remove the phosphate salts.

Reagent/ConditionE/Z SelectivityKey AdvantageReference
Standard (Alkyl) PhosphonatesGenerally E-selectiveHigh reliability, water-soluble byproduct[5][6]
Still-Gennari ModificationZ-selectiveAccess to Z-olefins[3][4]
Masamune-Roush ConditionsE-selectiveMild conditions for base-sensitive substrates[3]
Caption: Comparison of common HWE reaction conditions.
Problem 3: Failure of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

You are attempting to couple a 2-halo-5-methoxy-1H-pyrrolo[3,2-b]pyridine with a vinylboron reagent (e.g., potassium vinyltrifluoroborate or vinylboronic acid pinacol ester) and observe no product, catalyst decomposition (formation of palladium black), or significant side reactions like dehalogenation.

  • Potential Cause 1: Catalyst Inactivity or Deactivation. The Pd(0) catalytic species is sensitive to oxygen. Inadequate degassing of the reaction mixture is a primary cause of failure.[7][8]

    • Solution: Degas the solvent and the entire reaction setup thoroughly. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Use a pre-catalyst that is air-stable or ensure your Pd(0) source, like Pd(PPh₃)₄, is of high quality.

  • Potential Cause 2: Inappropriate Ligand Choice. The electronic and steric properties of the phosphine ligand are critical for an efficient catalytic cycle, particularly the oxidative addition and reductive elimination steps. Electron-rich and bulky ligands often accelerate the reaction.[9]

    • Solution: For challenging couplings involving heteroaryl chlorides or electron-rich bromides, standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switch to more effective ligand systems, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃.[9][10]

  • Potential Cause 3: Boronic Acid Instability (Protodeboronation). Pyridine-containing boronic acids are notoriously unstable and prone to protodeboronation (replacement of the boronic acid group with hydrogen), especially in aqueous basic media.[10][11] While you are using a vinylboronic acid, the general principles of boronic acid stability apply.

    • Solution: Use potassium vinyltrifluoroborate, which is a crystalline, air-stable salt that is more robust than the corresponding boronic acid.[12] Alternatively, use boronic acid esters (e.g., pinacol esters). Ensure the base is not overly strong and the reaction time is optimized to minimize this side reaction.

  • Potential Cause 4: Base and Solvent Mismatch. The choice of base and solvent system is crucial for the transmetalation step and for maintaining the catalyst's activity.

    • Solution: A common and effective system is an aqueous solution of a carbonate (K₂CO₃, Na₂CO₃, or Cs₂CO₃) in a solvent like 1,4-dioxane or DME. For anhydrous conditions, K₃PO₄ in toluene can be effective, but may require the addition of a small amount of water to function optimally.[9]

Suzuki_Troubleshooting Start Suzuki Coupling Fails: No Product or Low Yield Q1 Is the reaction mixture black/precipitated? Start->Q1 A1_Yes Yes: Catalyst Decomposition Q1->A1_Yes Yes Q2 Is starting material (halide) consumed? Q1->Q2 No Sol1 Improve Degassing (Ar bubbling, Freeze-Pump-Thaw). Use fresh, high-quality catalyst. A1_Yes->Sol1 A2_No No: Oxidative Addition Failure Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Sol2 Switch to electron-rich, bulky ligand (e.g., SPhos, XPhos). Increase reaction temperature. A2_No->Sol2 Q3 Is dehalogenated byproduct the major product? A2_Yes->Q3 A3_Yes Yes: Protodeboronation/ Dehalogenation Dominates Q3->A3_Yes Yes A3_No No: Other Issue Q3->A3_No No Sol3 Use stable vinyl source (K vinyltrifluoroborate). Optimize base and solvent. Ensure boronic acid is not degraded. A3_Yes->Sol3 Sol4 Re-evaluate base, solvent, temperature. Check purity of all reagents. Consider alternative coupling (e.g., Stille). A3_No->Sol4

Caption: Decision tree for troubleshooting Suzuki-Miyaura coupling.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route, HWE or Suzuki, is generally preferred?

    • A1: The Suzuki coupling is often preferred in modern medicinal chemistry for its broad substrate scope, milder conditions, and the commercial availability of diverse vinylboron reagents.[12] However, if the corresponding 2-halo-pyrrolopyridine is difficult to synthesize or unreactive, the HWE route provides a robust alternative, provided the 2-carbaldehyde precursor is accessible.

  • Q2: My final product seems to be unstable during purification by column chromatography. What can I do?

    • A2: Vinyl groups, especially on electron-rich aromatic systems, can be prone to polymerization or decomposition on silica gel.

      • Mitigation 1: Neutralize your silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%).

      • Mitigation 2: Work quickly and keep fractions cold. Avoid prolonged exposure of the product to the stationary phase.

      • Mitigation 3: If possible, purify the compound by recrystallization or trituration to avoid chromatography altogether.

  • Q3: How do I reliably characterize the final product, 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine?

    • A3: A combination of analytical techniques is essential for unambiguous characterization.

      • ¹H NMR: Look for the characteristic signals of the vinyl group (typically a doublet of doublets for the α-proton and two doublets for the terminal β-protons) and the aromatic protons on the pyrrolopyridine core. The methoxy group should appear as a singlet around 3.9-4.1 ppm.

      • ¹³C NMR: Confirm the presence of the two sp² carbons of the vinyl group and the correct number of aromatic carbons.

      • Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry is crucial to confirm the elemental composition and exact mass (C₁₀H₁₀N₂O, MW: 174.20).[13]

  • Q4: What are the key safety precautions for these synthetic routes?

    • A4:

      • POCl₃: Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

      • Palladium Catalysts: Many palladium compounds are toxic and should be handled with care. Phosphine ligands can be toxic and air-sensitive.

      • Strong Bases (NaH, LDA): Sodium hydride is pyrophoric and reacts violently with water. LDA is highly corrosive. Both must be handled under an inert atmosphere using proper syringe and cannula techniques.

      • Anhydrous Solvents: Solvents like THF can form explosive peroxides. Always use fresh, inhibitor-free solvent or test for peroxides before use, especially before distillation.

Section 4: Exemplary Experimental Protocols

The following are generalized procedures and should be adapted and optimized for your specific laboratory conditions and scale.

Protocol A: Synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
  • To a round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (5 eq.) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1 eq.) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C for 2-4 hours, monitoring by TLC.

  • Cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice containing sodium acetate.

  • Adjust the pH to ~8-9 with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title aldehyde. [ref: 28]

Protocol B: Suzuki Coupling to 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine
  • To a Schlenk flask, add 2-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine (1 eq.), potassium vinyltrifluoroborate (1.5 eq.), your palladium pre-catalyst/ligand system (e.g., Pd₂(dba)₃ 2 mol%, SPhos 4 mol%), and cesium carbonate (Cs₂CO₃, 3 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane and water in a 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until TLC/LC-MS indicates complete consumption of the starting halide (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash chromatography (using base-washed silica if necessary) to afford the final product.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. (2022-03-01).
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Method for purifying high molecular weight vinylpyridine/styrene polymers
  • Horner-Wadsworth-Emmons (HWE) Reaction.
  • Help needed with unreproducible Suzuki coupling. Reddit. (2023-12-20).
  • Palladium- (and nickel-) catalyzed vinylation of aryl halides.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. (2018-04-04).
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit. (2021-07-09).
  • 5-methoxy-2-vinyl-1h-pyrrolo[3,2-b]pyridine. SINFOO Chemical Solutions Co., Ltd.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.
  • 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. ChemBK. (2024-04-09).
  • Purification method of pyridine and pyridine derivatives.
  • Recent advances of pyrrolopyridines derivatives: a patent and liter
  • Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. PubMed.

Sources

Technical Support Center: Purification of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (CAS 188999-31-7)[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile heterocyclic compound. By providing in-depth troubleshooting advice and detailed protocols, we aim to equip you with the knowledge to achieve high purity and yield in your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the inherent properties of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine that influence its behavior during separation.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₁₀H₁₀N₂OProvides the elemental composition.[2]
Molecular Weight 174.2 g/mol A relatively small molecule, suitable for standard chromatographic techniques.[2]
Structure A substituted pyrrolopyridineThe presence of the electron-donating methoxy group and the vinyl group, along with the pyrrole and pyridine rings, dictates its polarity and potential for side reactions. Pyrrolopyridines are an important class of heterocycles in medicinal chemistry.[4][5][6][7][8]
Polarity Moderately PolarThe nitrogen atoms in the pyridine and pyrrole rings, along with the methoxy group, contribute to its polarity. This makes it amenable to normal-phase chromatography.
Stability Potential for PolymerizationThe vinyl group can be susceptible to polymerization, especially under acidic conditions or in the presence of radical initiators. This necessitates careful handling and storage.

II. Common Purification Challenges & Troubleshooting

This section addresses the most frequently encountered issues during the purification of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, often synthesized via palladium-catalyzed cross-coupling reactions like the Stille coupling.[9][10][11][12]

Frequently Asked Questions (FAQs)

Q1: My crude product is a complex mixture with many side products. What are the likely culprits?

A1: The complexity of your crude product often stems from the synthetic route used. For instance, in a Stille cross-coupling, common side reactions include the oxidative homocoupling of the organostannane reagent.[9][10] Additionally, incomplete reaction or degradation of starting materials can contribute to the impurity profile.

Troubleshooting Steps:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the optimal reaction time to minimize side product formation.

  • Reagent Quality: Ensure the purity of your starting materials and reagents. Impurities in the organostannane reagent, for example, can lead to unwanted byproducts.

  • Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent oxidative side reactions.

Q2: I'm having difficulty removing residual tin byproducts from my Stille coupling reaction.

A2: The removal of organotin byproducts is a well-known challenge in Stille couplings.[9][10] These byproducts can interfere with subsequent steps and chromatographic purification.

Troubleshooting Steps:

  • Aqueous Work-up with KF: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin species as insoluble fluorides, which can then be removed by filtration.[9]

  • Silica Gel Filtration with Triethylamine: Filtering the crude product through a plug of silica gel treated with a solvent system containing 2-5% triethylamine can effectively remove Bu₃SnX byproducts.[9]

  • Basic Alumina Chromatography: In some cases, flash chromatography on basic alumina can be more effective than silica gel for removing tin residues.[9]

Q3: My compound appears to be degrading on the silica gel column. What's happening?

A3: The slightly acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds.[13] The vinyl group on your molecule may be susceptible to acid-catalyzed hydration or polymerization.

Troubleshooting Steps:

  • Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-polar amine, such as triethylamine (typically 0.5-1% v/v), before packing the column.

  • Use of Alumina: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.[13]

  • Rapid Chromatography: Minimize the time your compound spends on the column by using flash chromatography with moderate air pressure to accelerate the elution.[14]

Q4: I'm struggling to achieve good separation between my product and a closely-eluting impurity.

A4: Achieving good resolution between compounds with similar polarities is a common chromatographic challenge.[13]

Troubleshooting Steps:

  • TLC Optimization: Systematically screen different solvent systems using TLC to find the optimal mobile phase that provides the best separation (a ∆Rf of at least 0.1 is desirable).[14] The ideal Rf for the desired compound on TLC for column chromatography is around 0.3-0.7.[14]

  • Column Dimensions: For difficult separations, using a longer and narrower column can improve resolution. The weight of the adsorbent should typically be 20-50 times the weight of the sample.[13]

  • Gradient Elution: Employing a solvent gradient during column chromatography, where the polarity of the mobile phase is gradually increased, can help to resolve closely-eluting compounds.

Troubleshooting Decision Tree

Purification_Troubleshooting start Crude Product Analysis: Complex Mixture? tin_issue Residual Tin Impurities? start->tin_issue No optimize_rxn Optimize Reaction Conditions (Time, Temp, Atmosphere) start->optimize_rxn Yes degradation Degradation on Column? tin_issue->degradation No kf_wash Aqueous KF Work-up tin_issue->kf_wash Yes separation Poor Separation? degradation->separation No neutral_silica Use Neutralized Silica Gel or Alumina degradation->neutral_silica Yes success Pure Product separation->success No tlc_screen Systematic TLC Solvent Screening separation->tlc_screen Yes optimize_rxn->start tea_silica Triethylamine-Treated Silica Plug Filtration kf_wash->tea_silica tea_silica->tin_issue rapid_chrom Perform Rapid Flash Chromatography neutral_silica->rapid_chrom rapid_chrom->degradation gradient_elution Employ Gradient Elution tlc_screen->gradient_elution gradient_elution->separation

Caption: A decision tree for troubleshooting common purification issues.

III. Recommended Purification Protocols

The following protocols provide detailed, step-by-step methodologies for the purification of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Protocol 1: Flash Column Chromatography

This is the primary method for purifying gram quantities of the target compound.[13]

Objective: To separate the desired product from starting materials, byproducts, and residual catalyst.

Materials:

  • Crude 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

  • Silica gel (230-400 mesh)

  • Triethylamine

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Chromatography column, flasks, and other standard glassware

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Optimization:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration).

    • The optimal eluent should give the product an Rf value of approximately 0.3.[13]

  • Column Packing (Slurry Method):

    • Prepare the chosen eluent and add 0.5-1% (v/v) triethylamine to neutralize the silica gel.

    • In a beaker, create a slurry of silica gel in the neutralized eluent.

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the packed silica to prevent disturbance of the stationary phase.[15]

    • Drain the excess solvent until the solvent level is just above the sand. Crucially, never let the column run dry. [15]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or the eluent).[13]

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Carefully apply the sample to the top of the column.[13]

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Workflow for Flash Column Chromatography

Flash_Chromatography_Workflow start Start: Crude Product tlc 1. TLC Optimization (Find optimal eluent) start->tlc packing 2. Column Packing (Slurry method with neutralized silica) tlc->packing loading 3. Sample Loading (Wet or dry method) packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring monitoring->elution Continue Elution combine 6. Combine Pure Fractions monitoring->combine evaporation 7. Solvent Removal (Rotary Evaporation) combine->evaporation end End: Pure Product evaporation->end

Caption: A step-by-step workflow for flash column chromatography.

Protocol 2: Recrystallization

If the purified product from chromatography is a solid and contains minor impurities, recrystallization can be an excellent final purification step.[16]

Objective: To further purify the solid product to obtain a crystalline material with high purity.

Materials:

  • Purified 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (solid)

  • A suitable solvent or solvent pair

  • Erlenmeyer flasks, hot plate, ice bath

Procedure:

  • Solvent Selection:

    • The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

    • Test small amounts of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof) to find a suitable system.

  • Dissolution:

    • Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

IV. Conclusion

The successful purification of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is achievable with a systematic and informed approach. By understanding the molecule's properties and anticipating common challenges such as tin byproduct removal and on-column degradation, researchers can implement effective troubleshooting strategies. The detailed protocols for flash column chromatography and recrystallization provided in this guide serve as a robust starting point for obtaining this valuable compound in high purity.

V. References

  • Stille Coupling. NROChemistry. [Link]

  • Column chromatography. University of California, Los Angeles. [Link]

  • Column chromatography. Columbia University. [Link]

  • Structure of poly(4-vinylpyridine) or P4VP-based selector of the column... ResearchGate. [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. National Institutes of Health. [Link]

  • Stille Cross-Coupling. J&K Scientific LLC. [Link]

  • Column Chromatography Theory. University of Toronto Scarborough. [Link]

  • 5-methoxy-2-vinyl-1h-pyrrolo[3,2-b]pyridine. SINFOO Chemical Solutions Co., Ltd. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Poly(2-vinylpyridine) Standards. Agilent. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]

  • 5-METHOXY-2-VINYL-1H-PYRROLO[3,2-B]PYRIDINE CAS#: 188999-31-7. ChemWhat. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. [Link]

  • Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. ACS Publications. [Link]

  • Pyrrolopyridine or Pyrazolopyridine Derivatives. ACS Publications. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. National Institutes of Health. [Link]

Sources

"stability and storage of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing its integrity for experimental use. The information provided is synthesized from established chemical principles and data on structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine?

A1: Based on its chemical structure, the primary stability concerns are potential polymerization of the vinyl group, oxidation of the electron-rich pyrrolo[3,2-b]pyridine ring system and the methoxy group, hydrolysis of the heterocyclic core, and sensitivity to light. The vinyl group, in particular, can be susceptible to radical-initiated polymerization.[1]

Q2: What are the recommended long-term storage conditions?

A2: For long-term storage, it is recommended to store 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[2][3][4] Protection from light is crucial, so an amber vial or storage in a dark location is advised.

Q3: How should I handle the compound for routine laboratory use?

A3: For routine use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. Weigh out the desired amount quickly and reseal the container promptly. If you will be frequently using small amounts, it is best practice to aliquot the solid into smaller, single-use vials to minimize repeated exposure of the bulk material to air and moisture.

Q4: Can I store this compound in solution?

A4: Storing 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine in solution is generally not recommended for long periods due to an increased risk of degradation. If solution storage is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), store at -80°C, and use the solution as quickly as possible. Solutions should be purged with an inert gas before sealing. The vinyl group's reactivity may be enhanced in solution, potentially leading to oligomerization or reaction with solvent impurities.

Q5: What are the signs of compound degradation?

A5: Visual signs of degradation can include a change in color (e.g., darkening or yellowing), a change in physical form (e.g., becoming gummy or clumpy), or insolubility in a solvent in which it was previously soluble. For a more definitive assessment, analytical techniques such as HPLC, LC-MS, or ¹H NMR can be used to check for the appearance of new peaks or a decrease in the purity of the main compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Compound has changed color (e.g., turned yellow/brown). Oxidation or Polymerization. The electron-rich pyrrole and pyridine rings, as well as the methoxy group, are susceptible to oxidation. The vinyl group may have started to polymerize. It is recommended to verify the compound's purity by an analytical method (e.g., LC-MS). If purity is compromised, a fresh vial should be used. To prevent this, always store under an inert atmosphere and protect from light.
Difficulty dissolving the compound in a previously suitable solvent. Polymerization or Degradation. The vinyl group may have polymerized, leading to a higher molecular weight and less soluble species.[5] Alternatively, degradation products may be insoluble. Confirm purity with analytical methods. If polymerization is suspected, consider if the compound has been exposed to heat, light, or potential radical initiators.
Inconsistent experimental results over time using the same batch. Gradual Degradation. The compound is likely degrading under the current storage or handling conditions. Review your storage protocol against the recommended conditions. Aliquoting the compound upon receipt can help ensure the stability of the bulk stock. For sensitive experiments, it is advisable to use a freshly opened vial.
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR). Hydrolysis or Oxidation. The pyrrolo[3,2-b]pyridine core can be susceptible to hydrolysis, particularly if exposed to acidic or basic conditions.[6] Ensure all solvents and reagents are anhydrous and neutral. Oxidation can also lead to new byproducts. Working under an inert atmosphere can mitigate oxidative degradation.

Experimental Protocols

Protocol 1: Aliquoting Solid Compound for Long-Term Storage
  • Preparation: In a glove box or under a gentle stream of inert gas (argon or nitrogen), allow the main container of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine to equilibrate to ambient temperature.

  • Aliquoting: Weigh the desired amount of the compound into pre-weighed, amber glass vials suitable for low-temperature storage.

  • Inerting: Backfill each vial with inert gas.

  • Sealing: Tightly seal the vials with caps that have a chemically resistant liner (e.g., PTFE).

  • Labeling: Clearly label each vial with the compound name, concentration (if applicable), date, and aliquot number.

  • Storage: Place the aliquoted vials in a labeled secondary container and store at -20°C in a dark location.

Protocol 2: Preparation of a Stock Solution for Immediate Use
  • Solvent Preparation: Use a fresh bottle of anhydrous, aprotic solvent (e.g., DMSO, DMF). It is good practice to use a solvent from a sealed bottle to minimize water content.

  • Compound Preparation: Allow an aliquot of the solid compound to warm to room temperature in a desiccator to prevent moisture condensation.

  • Dissolution: Under an inert atmosphere, add the desired volume of solvent to the vial containing the solid compound to achieve the target concentration. Mix gently by vortexing or sonicating until fully dissolved.

  • Usage: Use the freshly prepared solution immediately for your experiments to minimize the risk of degradation in solution. Do not store the solution for extended periods.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential sites of reactivity and degradation for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

G cluster_0 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine cluster_1 Potential Degradation Pathways cluster_2 Initiators / Conditions mol Structure Placeholder Polymerization Polymerization mol->Polymerization Vinyl Group Oxidation Oxidation mol->Oxidation Methoxy Group & Pyrrolo-Pyridine Core Hydrolysis Hydrolysis mol->Hydrolysis Pyrrolo-Pyridine Ring Light_Heat Light / Heat / Radical Initiators Light_Heat->Polymerization Air_O2 Air (O2) Air_O2->Oxidation Acid_Base Acid / Base Acid_Base->Hydrolysis

Caption: Potential degradation pathways for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing stability issues encountered during experimentation.

G start Inconsistent Experimental Results check_purity Check Compound Purity (e.g., LC-MS, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_storage Review Storage Conditions: - Temperature (-20°C)? - Inert Atmosphere? - Protected from Light? is_pure->review_storage Yes contact_supplier Purity Compromised: Contact Supplier & Obtain New Batch is_pure->contact_supplier No review_handling Review Handling Procedures: - Aliquoted? - Warmed to RT before opening? - Used fresh solution? review_storage->review_handling new_vial Use a Fresh Aliquot or New Vial review_handling->new_vial end_good Problem Resolved new_vial->end_good

Sources

Technical Support Center: Synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (a key 7-azaindole derivative). This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this multi-step synthesis. We will address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in mechanistic principles and supported by key literature.

Workflow Overview: A Common Synthetic Strategy

The synthesis of this target molecule can be logically divided into three core phases: construction of the azaindole core, introduction of the vinyl group at the C-2 position, and the strategic use of protecting groups. Each phase presents unique challenges that can impact yield, purity, and scalability.

Synthesis_Workflow cluster_0 Phase 1: Azaindole Core Synthesis cluster_1 Phase 2: C-2 Functionalization cluster_2 Phase 3: Final Product A Substituted Pyridine (e.g., 2-amino-6-methoxypyridine) B Cyclization Precursor (e.g., α-halo ketone adduct) A->B Precursor Formation C 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Core B->C Reductive Cyclization / Annulation D C-2 Halogenation (e.g., with NIS, NBS) C->D E N-Protection (e.g., Boc, SEM) D->E Often required F Cross-Coupling Reaction (Heck / Sonogashira) E->F G N-Deprotection F->G H 5-Methoxy-2-vinyl-1H- pyrrolo[3,2-b]pyridine G->H Purification

Caption: General synthetic workflow for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Part 1: Troubleshooting the Azaindole Core Synthesis

The construction of the 7-azaindole (pyrrolo[3,2-b]pyridine) skeleton is the foundation of the entire synthesis. Side reactions here are costly and difficult to rectify later.

Question 1: My Fischer indole/Bartoli-type synthesis of the 5-methoxy-7-azaindole core is low-yielding and produces a regioisomeric byproduct. What is the cause and how can I improve it?

Expert Analysis: This is a classic challenge in azaindole synthesis. Unlike indole synthesis where the benzene ring is symmetrical for many precursors, the nitrogen atom in the pyridine ring electronically biases the molecule.

  • Causality:

    • Electronic Effects: The methoxy group at C-5 is an electron-donating group, which activates the pyrrole ring. However, the pyridine nitrogen is electron-withdrawing, deactivating the pyridine ring towards electrophilic attack, which is a key step in many cyclization reactions.[1] This can lead to sluggish reactions requiring harsh conditions.

    • Regioselectivity Issues: In Fischer-type syntheses, the crucial[2][2]-sigmatropic rearrangement can be non-selective if both ortho positions relative to the hydrazine are not sufficiently differentiated electronically or sterically, leading to the formation of the undesired pyrrolo[2,3-c]pyridine isomer.

    • Harsh Conditions: The high temperatures and strong acids often required can cause decomposition of starting materials or the product itself.[3]

Troubleshooting & Recommended Protocols:

  • Shift to a Convergent Strategy: Modern transition-metal-catalyzed methods often provide superior regiocontrol and milder conditions. A highly effective route involves a Sonogashira coupling followed by a base-mediated indolization.[4]

    Protocol: Copper-Free Sonogashira/Indolization Route

    • Starting Materials: 3-amino-2-chloro-6-methoxypyridine and a suitable terminal alkyne (e.g., trimethylsilylacetylene).

    • Sonogashira Coupling: To a degassed solution of the aminopyridine (1.0 eq) and terminal alkyne (1.2 eq) in a suitable solvent (e.g., DMF or 1,4-dioxane), add Pd(PPh₃)₄ (0.05 eq) and a base such as Et₃N or DBU (3.0 eq). Heat the reaction to 80-100 °C until TLC/LCMS indicates consumption of the starting material.

    • Cyclization: Upon completion of the coupling, add a stronger base like K₃PO₄ or NaOtBu (2.0 eq) directly to the reaction mixture. Continue heating at 100-120 °C to drive the intramolecular cyclization.

    • Workup: After cooling, quench with water, extract with an organic solvent (e.g., EtOAc), and purify by column chromatography.

  • Optimize Pictet-Spengler Conditions: If using a Pictet-Spengler approach, control of the iminium ion electrophilicity and reaction temperature is key to minimizing side reactions.[5]

    • Use a Milder Acid: Instead of strong mineral acids, try using trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂ which can promote the reaction at lower temperatures.[3]

    • Lower the Temperature: Kinetically controlled conditions (lower temperature) often favor the formation of the thermodynamically more stable product and can reduce the rate of retro-Pictet-Spengler reactions that lead to epimerization.[3]

Part 2: Side Reactions in the C-2 Vinylation Step

The introduction of the vinyl group is arguably the most delicate step. The choice of cross-coupling reaction dictates the potential side products.

Question 2: I'm attempting a Heck vinylation of 2-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine with ethylene gas, but I'm getting significant polymerization and low yields. How can I suppress these side reactions?

Expert Analysis: This is a very common issue in Heck reactions involving gaseous alkenes like ethylene. The highly active palladium hydride species generated during the catalytic cycle can initiate polymerization, and the product itself can undergo further Heck reactions.

  • Causality:

    • Polymerization: Ethylene can polymerize under the reaction conditions, especially at elevated temperatures and pressures in the presence of the palladium catalyst.[6]

    • Tandem Heck Reactions: The vinylated product is also an alkene and can react further with another molecule of the aryl halide to form stilbene-type dimers.[6]

    • Catalyst Activity vs. Temperature: There is often a narrow temperature window for optimal reactivity. Below this window, the catalyst is inactive; above it, side reactions like dimerization and polymerization dominate.[6]

Troubleshooting & Recommended Protocols:

  • Inhibitor Addition: The use of a radical inhibitor is critical. Phenothiazine has been shown to be effective at suppressing polymerization without significantly impeding the desired catalytic cycle.[6]

  • Precise Temperature Control: As demonstrated in optimization studies, a narrow range of 100–105 °C can be optimal for maximizing the desired product while minimizing byproducts.[6]

  • Catalyst and Ligand Choice: While highly active catalysts might seem desirable, they can often promote side reactions. A moderately active, stable palladacycle catalyst can offer better selectivity.[6]

Table 1: Optimization of Heck Vinylation Conditions

ParameterCondition A (Problematic)Condition B (Optimized)Rationale
Catalyst Pd(OAc)₂ / PPh₃Acetophenone oxime palladacycleMore stable catalyst, less prone to promoting side reactions.[6]
Temperature 120 °C105 °CAvoids the temperature threshold for significant polymerization.[6]
Inhibitor NonePhenothiazine (1-2 mol%)Suppresses radical polymerization of ethylene.[6]
Solvent DMFNMPNMP can offer better results in some systems.[6]
Base K₂CO₃KOAcMilder base can sometimes improve selectivity.

Question 3: My Sonogashira coupling of a 2-halo-azaindole with a terminal alkyne is plagued by alkyne homocoupling (Glaser coupling). How can I avoid this?

Expert Analysis: The copper(I) co-catalyst, while accelerating the desired cross-coupling, is also the primary culprit for the oxidative homocoupling of terminal alkynes to form 1,3-diynes. This side reaction is especially prevalent under aerobic conditions.[7]

  • Causality:

    • Copper-Mediated Oxidation: In the presence of oxygen, Cu(I) is oxidized to Cu(II), which then facilitates the dimerization of the copper acetylide intermediate.

    • Insufficient Degassing: Even trace amounts of oxygen can lead to significant homocoupling, consuming expensive alkyne starting material and complicating purification.

Troubleshooting & Recommended Protocols:

  • Implement Copper-Free Conditions: The most robust solution is to eliminate the copper co-catalyst entirely. While these reactions may be slower, they completely avoid the Glaser coupling side product. This often requires the use of more electron-rich, bulky phosphine ligands to promote the catalytic cycle.[8][9]

    Protocol: Copper-Free Sonogashira Coupling

    • Reagents: 2-Iodo-5-methoxy-1-(SEM)-pyrrolo[3,2-b]pyridine (1.0 eq), terminal alkyne (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and a suitable amine base like DBU or piperidine (3.0 eq).

    • Rigorous Degassing: The solvent (e.g., THF or DMF) must be thoroughly degassed. A common method is to bubble argon or nitrogen through the solvent for at least 30 minutes. The reaction vessel should be charged with reagents under an inert atmosphere.

    • Reaction: Heat the mixture to 60-80 °C and monitor by TLC/LCMS. The reaction may require longer reaction times compared to copper-catalyzed versions.

    • Workup: Standard aqueous workup and purification.

  • If Using Copper - Extreme Precaution:

    • Atmosphere: Ensure a completely inert atmosphere (glovebox or Schlenk line).

    • Reagents: Use freshly distilled amine and high-purity, degassed solvents.

    • Additive: Some studies have shown that adding a reducing agent or modifying the atmosphere with a H₂/N₂ mix can suppress homocoupling.[7]

Glaser_Coupling cluster_problem Problem: Glaser-Hay Homocoupling RCCH R-C≡C-H (Terminal Alkyne) RCCCu R-C≡C-Cu (Copper Acetylide) RCCH->RCCCu + Cu(I) - H⁺ CuI Cu(I) Catalyst CuII Cu(II) CuI->CuII Oxidation O2 O₂ (Air) O2->CuII Facilitates RCC_CCR R-C≡C-C≡C-R (Homocoupled Dimer) RCCCu->RCC_CCR Dimerization + Cu(II)

Caption: Mechanism of undesired Glaser homocoupling in Sonogashira reactions.

Part 3: Protecting Group Pitfalls

The pyrrole nitrogen is nucleophilic and acidic, often requiring protection during cross-coupling to prevent N-arylation or catalyst deactivation. However, the deprotection step can be a source of unexpected side reactions.

Question 4: I am using an N-SEM protecting group. Upon deprotection with TFA, I get a complex mixture of products, not my target vinyl-azaindole. What is happening?

Expert Analysis: This is a known and challenging side reaction specific to the deprotection of silyl ether-based protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl).

  • Causality:

    • Formaldehyde Release: Acid-catalyzed deprotection of the SEM group proceeds via a mechanism that releases formaldehyde as a byproduct.[10]

    • Pictet-Spengler-type Cyclization: The highly reactive pyrrole ring and the primary amine (once deprotected) can react with this liberated formaldehyde. This can lead to an intramolecular Pictet-Spengler-type reaction, forming a tricyclic, eight-membered ring side product, or other methylation/bridging reactions.[10]

Troubleshooting & Recommended Protocols:

  • Use a Formaldehyde Scavenger: The most direct solution is to add a scavenger to the deprotection reaction to trap the formaldehyde as it is formed.

    • Common Scavengers: 1,3-Dimethoxybenzene or aniline can be effective.

    • Protocol: During the deprotection step with TFA in DCM, add 2-3 equivalents of 1,3-dimethoxybenzene to the reaction mixture.

  • Switch to a "Traceless" Protecting Group: For future syntheses, consider a protecting group that does not generate reactive byproducts upon cleavage.

    • Boc Group (tert-Butyloxycarbonyl): This is a common alternative. It is typically cleaved under acidic conditions (TFA/DCM or HCl/dioxane) to produce tert-butanol and CO₂, which are volatile and non-reactive.[2][11]

    • Thermal Deprotection: If the molecule is thermally stable, the Boc group can also be removed by heating in a high-boiling solvent like dioxane or toluene, which avoids acidic conditions entirely that might be detrimental to the vinyl group.[2][12][13]

Question 5: My acid-catalyzed N-Boc deprotection is causing degradation of the vinyl group. What are milder, non-acidic deprotection methods?

Expert Analysis: The vinyl group, especially when attached to an electron-rich heterocyclic system, can be susceptible to acid-catalyzed hydration, polymerization, or other decomposition pathways.

  • Causality:

    • Protonation of the Vinyl Group: Strong acids can protonate the double bond, generating a carbocation intermediate that can be trapped by water or other nucleophiles, or initiate polymerization.

    • Substrate Sensitivity: The specific electronic nature of your pyrrolo[3,2-b]pyridine system may render the vinyl group particularly acid-labile.

Troubleshooting & Recommended Protocols:

  • Thermolytic Deprotection: This is an excellent acid-free alternative. The reaction is driven by heat, causing the Boc group to fragment into isobutylene and carbon dioxide.

    Protocol: Thermal N-Boc Deprotection

    • Solvent: Dissolve the N-Boc protected substrate in a high-boiling, inert solvent such as dioxane, toluene, or NMP.

    • Heating: Heat the solution to reflux (typically 110-150 °C). Microwave heating can significantly accelerate the reaction.[12]

    • Monitoring: Monitor the reaction by TLC/LCMS until completion.

    • Workup: Simply remove the solvent under reduced pressure. The byproducts are gaseous, often leaving a clean product that may not require extensive purification.

  • Deprotection with Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can facilitate thermolytic deprotection at lower temperatures, sometimes even at reflux of the solvent, often accelerated by microwave irradiation.[12] This method provides a middle ground between harsh thermal conditions and strong acids.

References

  • Shroder, M. The Sonogashira Coupling. (n.d.). Retrieved January 17, 2026, from [Link]

  • Gutmann, B., et al. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. (2018). [Link]

  • Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. ChemInform Abstract. (2010). [Link]

  • Akpa, et al. Deprotection of different N-Boc-compounds. ResearchGate. (2021). [Link]

  • Wang, Q., & Li, X. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. SciSpace. (2015). [Link]

  • Optimization of Heck Reaction. ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (2007). [Link]

  • Reddit User Discussion. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. (2022). [Link]

  • Touré, B. B., & Hall, D. G. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. PMC - NIH. (2009). [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pictet–Spengler reaction. Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of Azaindoles. Thieme. (2012). [Link]

  • Sonogashira Coupling. Royal Society of Chemistry. (2016). [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Nucleophilic Vinyl Substitution in the Synthesis of Heterocycles. (Review). ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Azaindole synthesis. Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. The following information is curated to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Introduction: The Synthetic Challenge

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, a derivative of 7-azaindole, is a key structural motif in medicinal chemistry.[1][2] The introduction of a vinyl group at the C2 position of the electron-rich 5-methoxy-7-azaindole core presents a unique set of synthetic challenges. The electron-donating nature of the methoxy group can influence the reactivity of the heterocyclic system in palladium-catalyzed cross-coupling reactions, and the unprotected pyrrole nitrogen can potentially interfere with the catalyst.[3][4] This guide will address the most common issues encountered when employing Suzuki-Miyaura, Stille, and Heck cross-coupling reactions for this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: I am attempting to synthesize 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine via a Suzuki-Miyaura coupling between 2-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine and potassium vinyltrifluoroborate, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

A: Low yields in the Suzuki-Miyaura coupling of this electron-rich and N-unprotected heterocycle are a common challenge. The primary culprits are often related to catalyst inhibition, suboptimal reaction conditions, or degradation of the starting materials.

Causality and Troubleshooting Steps:

  • Catalyst Inhibition by the Unprotected N-H: The acidic proton on the pyrrole nitrogen can react with the base, forming an anion that can coordinate to the palladium center and inhibit catalysis.[4]

    • Solution: While direct coupling on the unprotected heterocycle is possible, N-protection can significantly improve yields and consistency. Consider protecting the pyrrole nitrogen with a readily removable group like tosyl (Ts) or benzenesulfonyl (Bs).

  • Suboptimal Catalyst and Ligand Choice: The electron-donating methoxy group can make oxidative addition to the C-Br bond more challenging. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.

    • Solution: Employ more electron-rich and bulky phosphine ligands that are known to facilitate cross-coupling on electron-rich heterocycles. Buchwald ligands such as XPhos, SPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G2, are excellent starting points.[5][6]

  • Inappropriate Base and Solvent System: The choice of base is critical for activating the boronic acid derivative without causing side reactions.

    • Solution: For vinyltrifluoroborates, cesium carbonate (Cs₂CO₃) is often an effective base.[7] A mixed solvent system, typically an organic solvent like 1,4-dioxane or THF with a small amount of water, is usually required to facilitate the dissolution of both the organic and inorganic reagents.[4][7] Anhydrous conditions with a base like potassium phosphate (K₃PO₄) can also be effective, especially if protodeboronation of the vinylboron species is a concern.[3]

  • Protodeboronation of the Vinylboron Reagent: Vinylboron reagents can be susceptible to hydrolysis, leading to the formation of ethylene and reducing the amount of nucleophile available for cross-coupling.

    • Solution: Ensure your reagents are of high quality and use freshly prepared or opened solvents. Running the reaction under strictly anhydrous conditions with a non-aqueous base like K₃PO₄ can mitigate this issue.

Experimental Protocol: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Condition
Starting Material 2-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine (N-protected if necessary)
Vinyl Source Potassium vinyltrifluoroborate (1.5 equiv.)
Palladium Source Pd₂(dba)₃ (2.5 mol%)
Ligand XPhos (5 mol%)
Base Cs₂CO₃ (3.0 equiv.)
Solvent 1,4-Dioxane/H₂O (10:1)
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)
Issue 2: Competing Homocoupling and Other Side Reactions in Stille Coupling

Q: I am using a Stille coupling between a 2-stannyl-5-methoxy-1H-pyrrolo[3,2-b]pyridine and a vinyl halide, but my main products are the homocoupled dimer of the stannane and debrominated starting material. How can I favor the desired cross-coupling?

A: The Stille reaction is known for its tolerance of functional groups, but can be plagued by homocoupling of the organostannane and other side reactions if not properly optimized.[8][9]

Causality and Troubleshooting Steps:

  • Homocoupling of the Organostannane: This side reaction is often promoted by the presence of oxygen or inefficient transmetalation.

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. The addition of a copper(I) co-catalyst, such as CuI, can accelerate the transmetalation step and suppress homocoupling.[10]

  • Slow Transmetalation: The transmetalation step is often the rate-determining step in the Stille catalytic cycle.[9]

    • Solution: The addition of lithium chloride (LiCl) can facilitate the transfer of the vinyl group from tin to palladium. Using a more polar aprotic solvent like DMF or NMP can also accelerate this step.

  • Stannyl-Halogen Exchange: This can lead to a complex mixture of products.

    • Solution: Optimizing the reaction temperature and time can minimize this side reaction. Lowering the temperature may be beneficial.

Experimental Protocol: Recommended Starting Conditions for Stille Coupling

ParameterRecommended Condition
Starting Material 2-Tributylstannyl-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Vinyl Source Vinyl bromide or vinyl iodide (1.2 equiv.)
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)
Additive CuI (10 mol%), LiCl (3.0 equiv.)
Solvent Anhydrous, degassed DMF or NMP
Temperature 80 °C
Atmosphere Inert (Argon or Nitrogen)
Issue 3: Poor Regioselectivity and Low Conversion in the Heck Reaction

Q: I am attempting a Heck reaction between 2-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine and an alkene like ethylene or a vinyl ether, but I am observing a mixture of regioisomers and a significant amount of unreacted starting material. What can I do to improve this?

A: The Heck reaction is a powerful tool for vinylation, but can suffer from issues with regioselectivity and catalyst activity, especially with electron-rich heterocyclic halides.[1][11]

Causality and Troubleshooting Steps:

  • Poor Catalyst Activity: The oxidative addition of the palladium catalyst to the electron-rich 2-bromo-5-methoxy-7-azaindole can be slow.

    • Solution: Use a more active catalyst system. Palladium acetate (Pd(OAc)₂) in combination with a phosphine ligand like triphenylphosphine (PPh₃) or a more electron-rich ligand can be effective. Using a palladacycle catalyst may also improve performance.[12]

  • Mixture of Regioisomers (α- vs. β-addition): The regioselectivity of the Heck reaction is influenced by both electronic and steric factors.

    • Solution: The choice of ligand can significantly impact regioselectivity. For terminal alkenes, the use of bidentate phosphine ligands like dppf can favor the formation of the linear product. The reaction temperature and the nature of the base can also play a role.

  • Low Conversion: Incomplete reaction can be due to catalyst deactivation or suboptimal conditions.

    • Solution: Ensure the base used is sufficient to neutralize the HBr generated during the reaction. Common bases include triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃).[1] Increasing the reaction temperature or using a higher boiling point solvent like DMF may be necessary.

Experimental Protocol: Recommended Starting Conditions for Heck Reaction

ParameterRecommended Condition
Starting Material 2-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Alkene Ethylene (gas, balloon pressure) or vinyl ether (1.5 equiv.)
Palladium Catalyst Pd(OAc)₂ (5 mol%)
Ligand PPh₃ (10 mol%)
Base Et₃N (2.0 equiv.)
Solvent Anhydrous, degassed DMF
Temperature 100-120 °C
Atmosphere Inert (Argon or Nitrogen)

Visualization of Key Processes

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OR)2 Base Pd(II)_Intermediate R-Pd(II)-R'(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Product check_catalyst Is the catalyst system appropriate for an electron-rich heterocycle? start->check_catalyst change_catalyst Action: Switch to a more active catalyst/ligand system (e.g., Buchwald ligands). check_catalyst->change_catalyst No check_protection Is the pyrrole N-H unprotected? check_catalyst->check_protection Yes change_catalyst->check_protection protect_n Action: Protect the pyrrole nitrogen (e.g., with a Ts group). check_protection->protect_n Yes check_conditions Are the base and solvent optimal? check_protection->check_conditions No protect_n->check_conditions optimize_conditions Action: Screen different bases (e.g., Cs2CO3, K3PO4) and solvent systems. check_conditions->optimize_conditions No check_reagents Are the reagents (especially the vinylboron species) of high quality? check_conditions->check_reagents Yes optimize_conditions->check_reagents use_fresh_reagents Action: Use fresh, high-purity reagents and anhydrous solvents. check_reagents->use_fresh_reagents No success Improved Yield check_reagents->success Yes use_fresh_reagents->success

Caption: A decision-making workflow for troubleshooting low yields.

Concluding Remarks

The synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is a challenging yet achievable goal. By understanding the underlying chemical principles of palladium-catalyzed cross-coupling reactions and systematically troubleshooting common issues, researchers can optimize their reaction conditions to achieve high yields and purity. This guide provides a starting point for these optimizations, and it is recommended to screen a variety of conditions to find the optimal parameters for your specific setup.

References

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  • S. L. Buchwald, J. F. Hartwig, and D. A. Culkin, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation," Journal of the American Chemical Society, vol. 130, no. 43, pp. 14261-14273, 2008. [Link]

  • S. K. Guchhait, N. T. S. Kumar, and A. Sakhuja, "Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies," Organic Chemistry Frontiers, vol. 9, no. 18, pp. 4913-4919, 2022. [Link]

  • A. F. M. M. Rahman, M. M. H. Bhuiyan, M. A. Ali, and M. A. Ali, "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction," Organic Letters, vol. 18, no. 13, pp. 3250-3253, 2016. [Link]

  • H.-J. Nie, J. Yao, and Y.-W. Zhong, "Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines," The Journal of Organic Chemistry, vol. 76, no. 11, pp. 4771-4775, 2011. [Link]

  • S. E. Denmark and J. H. C. Liu, "A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents," Journal of the American Chemical Society, vol. 129, no. 13, pp. 3737-3744, 2007. [Link]

  • S. K. Guchhait, N. T. S. Kumar, and A. Sakhuja, "Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene," Molecules, vol. 25, no. 15, p. 3453, 2020. [Link]

  • G. A. Molander and B. Canturk, "Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles," Organic Letters, vol. 6, no. 1, pp. 135-138, 2004. [Link]

  • M. Tiecco, L. Testaferri, F. Marini, and S. Sternativo, "Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones," Molecules, vol. 28, no. 16, p. 6052, 2023. [Link]

  • M. K. R. Anki, S. K. Shukla, V. G. Rao, and A. K. S. K. Varma, "Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls," Chemical Communications, vol. 61, no. 12, pp. 1673-1676, 2025. [Link]

  • A. J. Minnaard, B. L. Feringa, and H. J. M. de Vries, "Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis," Accounts of Chemical Research, vol. 51, no. 10, pp. 2489-2501, 2018. [Link]

  • S. L. Buchwald and J. F. Hartwig, "Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations," Nature Communications, vol. 12, no. 1, p. 533, 2021. [Link]

  • S. K. Guchhait, N. T. S. Kumar, and A. Sakhuja, "Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles," Synlett, vol. 2011, no. 11, pp. 1513-1528, 2011. [Link]

  • G. A. Molander and B. Canturk, "Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene," Organic Letters, vol. 5, no. 12, pp. 2041-2044, 2003. [Link]

  • M. A. Ali, M. M. H. Bhuiyan, M. A. Ali, and A. F. M. M. Rahman, "Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction," Catalysts, vol. 9, no. 4, p. 325, 2019. [Link]

  • A. D. S. Nand, A. K. Sharma, and A. K. Sharma, "Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions," Chemical Science, vol. 14, no. 4, pp. 913-919, 2023. [Link]

  • M. A. Ali, M. M. H. Bhuiyan, M. A. Ali, and A. F. M. M. Rahman, "Methoxycarbonylation of olefins catalyzed by palladium complexes bearing P,N-donor ligands," Journal of Molecular Catalysis A: Chemical, vol. 231, no. 1-2, pp. 1-8, 2005. [Link]

  • S. Tumkevicius, "FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS," Chemistry of Heterocyclic Compounds, vol. 48, no. 2, pp. 248-265, 2012. [Link]

Sources

Technical Support Center: Degradation Pathways of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. Given the novelty of this specific molecule, direct experimental data on its degradation pathways is limited. Therefore, this guide synthesizes information from related pyrrolopyridine structures to provide a predictive framework for its stability and degradation. The troubleshooting guides and FAQs are intended to proactively address potential challenges in your experimental workflows. All proposed pathways and products should be confirmed experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine in a biological system?

A1: Based on the degradation patterns of other pyrrolopyridine cores, such as pyrrolo[2,3-b]pyridine (7-azaindole), we can anticipate both Phase I and Phase II metabolic transformations.

  • Phase I Metabolism: The primary routes are expected to be oxidative reactions. The pyrrolo[3,2-b]pyridine core, the vinyl substituent, and the methoxy group are all susceptible to oxidation, primarily catalyzed by Cytochrome P450 (CYP) enzymes and potentially Aldehyde Oxidase (AO).[1] Key predicted reactions include:

    • Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic pyrrolopyridine ring system.

    • Oxidation of the vinyl group: This could lead to the formation of an epoxide, which can be further hydrolyzed to a diol, or oxidation to an aldehyde or carboxylic acid.

    • O-demethylation: The methoxy group can be demethylated to a hydroxyl group, forming the corresponding phenol.

  • Phase II Metabolism: Following Phase I modifications, the resulting metabolites are likely to undergo conjugation to enhance their water solubility for excretion. Common Phase II reactions include:

    • Glucuronidation: Attachment of glucuronic acid to hydroxyl groups formed during Phase I.

    • Sulfation: Conjugation with a sulfonate group, also at newly formed hydroxyl moieties.

Q2: How is the vinyl group expected to influence the degradation of the molecule?

A2: The vinyl group introduces a site of unsaturation, making it a prime target for several degradation pathways:

  • Oxidation: As mentioned, the double bond can be oxidized to form an epoxide. This epoxide is an electrophilic species and can potentially react with nucleophiles, including water (to form a diol) or biological macromolecules.

  • Polymerization: Under certain conditions, such as exposure to light or radical initiators, the vinyl group could initiate polymerization, leading to oligomeric or polymeric degradation products.

  • Reduction: In reductive environments, the vinyl group could be saturated to an ethyl group.

Q3: What is the anticipated stability of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine under different pH conditions?

A3: The stability of pyrrolopyridine derivatives is known to be pH-dependent. Based on studies of related compounds like pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, we can infer the following:[2][3][4]

  • Alkaline conditions (high pH): The molecule is expected to be highly unstable. The pyrrole ring, in particular, may be susceptible to cleavage.

  • Acidic conditions (low pH): The molecule is likely to be labile, with potential for hydrolysis of the pyrrole ring.

  • Neutral conditions (pH ~7): The molecule is expected to be most stable at neutral pH.

It is crucial to perform forced degradation studies across a range of pH values to empirically determine the stability profile of your specific compound.

Q4: Is 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine likely to be sensitive to light?

A4: Yes, photodegradation is a significant concern for many heterocyclic compounds, including some pyrrolopyridine derivatives.[3] The conjugated system of the pyrrolopyridine core and the vinyl group can absorb UV and visible light, leading to photochemical reactions. Potential photodegradation pathways could involve oxidation, cyclization, or polymerization initiated by light. It is highly recommended to handle and store the compound and its solutions protected from light.

Troubleshooting Guides

Issue 1: Unexpected peaks observed during HPLC analysis of a stability study.

Potential Cause Troubleshooting Steps
Degradation of the compound 1. Characterize the new peaks: Use HPLC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. This will provide initial clues about the identity of the degradation products. Compare the observed masses with the predicted masses of potential degradation products (e.g., hydroxylated, demethylated, or oxidized forms).2. Perform forced degradation studies: Subject your compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in confirming the identity of the unknown peaks observed in your stability study.3. Optimize storage conditions: Ensure the compound and its solutions are stored at the appropriate temperature, protected from light, and at a pH where it is most stable (likely neutral).
Contamination 1. Analyze a blank sample: Inject a sample of the solvent/matrix without the compound to rule out contamination from the sample preparation or analytical system.2. Check the purity of the starting material: Re-analyze the initial batch of your compound to ensure the new peaks were not present from the beginning.

Issue 2: Poor recovery of the parent compound after incubation with liver microsomes.

Potential Cause Troubleshooting Steps
High metabolic instability 1. Analyze for metabolites: Use a more sensitive analytical method (e.g., LC-MS/MS) to look for expected Phase I and Phase II metabolites in the incubation mixture. This will help confirm that the loss of the parent compound is due to metabolism.2. Inhibit specific CYP enzymes: Use known CYP inhibitors to identify which specific enzymes are responsible for the metabolism of your compound. This can provide valuable information for lead optimization in drug discovery.3. Reduce incubation time: If the compound is rapidly metabolized, shorten the incubation time to better quantify the initial rate of metabolism.
Non-specific binding 1. Assess protein binding: Determine the extent of binding to plasma proteins and microsomes. High non-specific binding can lead to an overestimation of metabolic clearance.2. Use a different in vitro system: Consider using hepatocytes or other cell-based systems that may have different levels of non-specific binding compared to microsomes.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Materials:

  • 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • HPLC-UV/DAD and HPLC-MS system

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final drug concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to achieve a final drug concentration of 100 µg/mL. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to achieve a final drug concentration of 100 µg/mL. Incubate at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples by HPLC-UV/DAD and HPLC-MS. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Determine the mass of the degradation products to propose their structures.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a method for assessing the metabolic stability of the compound.

Materials:

  • 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the compound (at a final concentration of, e.g., 1 µM), and liver microsomes.

  • Initiate Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold ACN with an internal standard).

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a clean plate or vial for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizations

Predicted_Degradation_Pathways cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism cluster_Other Other Degradation Parent 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation (CYP/AO) Demethylated O-Demethylated Metabolite Parent->Demethylated O-Demethylation (CYP) Epoxide Vinyl Epoxide Parent->Epoxide Epoxidation (CYP) RingCleavage Ring Cleavage Products Parent->RingCleavage Hydrolysis (Acid/Base) Polymer Polymerization Product Parent->Polymer Photodegradation/ Radical Initiation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation Sulfate Sulfate Conjugate Hydroxylated->Sulfate Sulfation Demethylated->Glucuronide Demethylated->Sulfate Diol Vinyl Diol Epoxide->Diol Hydrolysis Diol->Glucuronide Diol->Sulfate

Caption: Predicted degradation pathways for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Forced_Degradation_Workflow Start Start: Pure Compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Analyze HPLC-UV/MS Analysis Sample->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify End End: Degradation Profile Identify->End

Caption: Experimental workflow for forced degradation studies.

References

  • BenchChem. (n.d.). Degradation pathways of the pyrrolo[2,3-b]pyridine core under biological conditions.
  • Sobańska, A. W., & Giebułtowicz, J. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with analgesic activity: Isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233-238.
  • ChemicalBook. (n.d.). 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE.
  • Dybala-Defratyka, A., & Paneth, P. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(11), 3201.
  • Nowak, M., & Gzella, A. K. (2021).
  • Giebułtowicz, J., & Sobańska, A. W. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Sobańska, A. W., & Giebułtowicz, J. (2010). Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity: isolation and identification of products and summary. Acta Poloniae Pharmaceutica, 67(3), 233–238.
  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives.
  • SINFOO Chemical Solutions Co., Ltd. (n.d.). 5-methoxy-2-vinyl-1h-pyrrolo[3,2-b]pyridine.
  • Sławiński, J., & Szafrański, K. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(18), 3326.

Sources

"handling and safety precautions for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (CAS No. 188999-31-7). The following question-and-answer sections address potential troubleshooting scenarios and frequently asked questions regarding the handling and safety precautions for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, focusing on the underlying chemical principles to guide effective troubleshooting.

Question: My reaction is yielding a significant amount of an insoluble, polymeric byproduct. What is happening and how can I prevent it?

Answer: The presence of a vinyl group on the pyrrolopyridine core makes this molecule susceptible to polymerization, especially under certain conditions. The vinyl group can undergo radical, cationic, or anionic polymerization.

Causality:

  • Radical Polymerization: Can be initiated by trace impurities, light, or heat. Peroxides, which can form in certain solvents (e.g., older ethers), are common initiators.

  • Cationic Polymerization: Acidic conditions or the presence of Lewis acids can initiate the polymerization of the electron-rich vinyl group.

  • Anionic Polymerization: While less common for this specific structure, strong bases could potentially initiate polymerization.

Preventative Measures:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and the formation of radical-initiating species.

  • Solvent Purity: Use freshly distilled or high-purity, inhibitor-free solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), ensure they are tested for and free of peroxides.

  • Temperature Control: Keep the reaction temperature as low as feasible for the desired transformation. Store the compound in a cool, dark place.

  • Avoid Incompatible Reagents: Be mindful of strong acids, bases, and radical initiators in your reaction setup.

  • Consider Inhibitors: For storage or reactions where polymerization is a persistent issue, the addition of a small amount of a radical inhibitor (e.g., BHT) might be considered, though this could interfere with subsequent reactions.

Question: I am observing inconsistent results in my experiments. Could the compound be degrading?

Answer: Yes, inconsistent results are often a sign of compound degradation. 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, like many complex heterocyclic compounds, can be sensitive to environmental factors.

Potential Degradation Pathways:

  • Oxidation: The pyrrole and pyridine rings, as well as the vinyl group, can be susceptible to oxidation, leading to a variety of byproducts.

  • Hydrolysis: The methoxy group could potentially be cleaved under strong acidic conditions, though this is generally less likely under standard experimental protocols.

  • Photodecomposition: The conjugated π-system in the molecule suggests potential sensitivity to UV light.

Troubleshooting and Solutions:

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere, in a refrigerator or freezer, and protected from light.

  • Handling: Minimize the exposure of the compound to air and light during weighing and transfer. Use of a glovebox or Schlenk line is recommended.

  • Purity Check: Before use, especially if the compound has been stored for a long time, it is advisable to check its purity by a suitable analytical method (e.g., NMR, LC-MS).

  • pH Control: Ensure the reaction medium is buffered or the pH is controlled to avoid conditions that could promote degradation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the safe handling and disposal of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Question: What are the primary hazards associated with 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine?

Answer: While specific toxicological data for this compound is limited, the hazards can be inferred from its structural similarity to other pyridine and pyrrole derivatives. Based on general safety data for related compounds, the primary hazards are:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2]

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [3]

The vinyl group also introduces the risk of polymerization, as discussed in the troubleshooting section.

Safety Data Summary Table
Hazard CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1][2]
Skin IrritationGHS07WarningH315: Causes skin irritation.[1][2]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.[3]
Question: What Personal Protective Equipment (PPE) should I use when handling this compound?

Answer: A comprehensive PPE plan is essential.[4] The following are minimum requirements:

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5]

  • Hand Protection: Chemically resistant gloves such as nitrile or neoprene are recommended. Avoid latex gloves.[5][6] Always inspect gloves for damage before use and change them frequently.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is required.[4] For larger quantities, consider a chemical-resistant apron or suit.

  • Respiratory Protection: All handling of the solid compound or its solutions should be done in a certified chemical fume hood or a well-ventilated area.[5][6] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Objective: To prepare a 10 mM stock solution in DMSO.

Materials:

  • 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with a stopper

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Pre-Handling: Don all required PPE (goggles, lab coat, appropriate gloves). Ensure the chemical fume hood is functioning correctly.

  • Weighing: In the fume hood, carefully weigh the desired amount of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine onto weighing paper.

  • Transfer: Carefully transfer the weighed solid into the volumetric flask.

  • Dissolution: Add a portion of the anhydrous DMSO to the volumetric flask, ensuring not to fill to the mark.

  • Mixing: Stopper the flask and gently swirl to dissolve the compound. A vortex mixer or brief sonication can be used to aid dissolution.

  • Final Volume: Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Homogenization: Invert the stoppered flask several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a properly labeled storage vial. Store in a cool, dark, and dry place.

Question: How should I handle spills of this compound?

Answer: Immediate and appropriate action is critical in the event of a spill.

Spill_Response start Spill Occurs evacuate Evacuate immediate area Alert others start->evacuate assess Assess spill size and hazard evacuate->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill Small large_spill Large Spill (Requires EHS) assess->large_spill Large ppe Don appropriate PPE (respirator, gloves, etc.) small_spill->ppe ehs Contact Environmental Health & Safety (EHS) large_spill->ehs contain Contain spill with absorbent material ppe->contain cleanup Collect material with non-sparking tools Place in sealed container contain->cleanup decontaminate Decontaminate area cleanup->decontaminate dispose Dispose of as hazardous waste decontaminate->dispose

Caption: Emergency response workflow for a chemical spill.

Detailed Steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. If it is large or you are not comfortable handling it, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: For small, manageable spills, don the appropriate PPE, including respiratory protection.

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

  • Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials through your institution's hazardous waste program.[7]

Question: What is the proper disposal method for this compound and its waste?

Answer: 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine and any materials contaminated with it must be disposed of as hazardous chemical waste.[6][7]

Disposal Workflow:

Disposal_Workflow start Generate Waste (Unused compound, contaminated labware) segregate Segregate waste streams (e.g., solid vs. liquid) start->segregate container Place in a designated, sealed, and properly labeled hazardous waste container segregate->container labeling Label container with: 'Hazardous Waste', full chemical name, and associated hazards container->labeling storage Store in a designated satellite accumulation area labeling->storage ehs_pickup Arrange for pickup by EHS or a licensed waste contractor storage->ehs_pickup

Caption: Workflow for the safe disposal of chemical waste.

Key Disposal Principles:

  • Do Not Dispose in Regular Trash or Drains: This compound should never be disposed of in standard laboratory trash or washed down the sink.[7]

  • Use a Licensed Waste Disposal Service: All waste must be handled by a licensed and certified hazardous waste disposal contractor.[4][7]

  • Follow Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal.[7]

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal procedures and scheduling waste pickups.[7]

References
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. [Link]

  • Material Safety Data Sheet. (2011, August 29). Pyridine. [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet: 5-Bromo-2-vinylpyridine. [Link]

Sources

"avoiding polymerization of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (CAS 188999-31-7)[1]. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to address the primary challenge associated with this monomer: preventing unwanted polymerization. Given the compound's vinyl-substituted heterocyclic structure, it is highly susceptible to spontaneous polymerization, which can compromise sample integrity, affect reaction outcomes, and pose safety risks.

This guide is structured to provide rapid answers through our FAQ section and offer deeper insights and protocols for more complex issues in the Troubleshooting and Detailed Protocols sections.

Frequently Asked Questions (FAQs)

Q1: My vial of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine has turned viscous or contains solid particulates. What happened?

A: You are likely observing polymerization. Vinyl-substituted aromatic heterocycles, such as vinylpyridines, are prone to undergo spontaneous free-radical polymerization.[2][3] This process is often initiated by heat, light, or the presence of oxygen and peroxides, converting the liquid monomer into a viscous polymer or solid.[4][5]

Q2: What is the primary mechanism of this unwanted polymerization?

A: The primary mechanism is free-radical polymerization. The vinyl group (-CH=CH₂) is susceptible to attack by radicals. The reaction proceeds in three main stages:

  • Initiation: A free radical (R•), which can be formed from trace peroxides or initiated by heat/UV light, attacks the vinyl group's double bond.

  • Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain.

  • Termination: The process stops when two growing radical chains combine.

This exothermic process can accelerate as the temperature increases, potentially leading to a runaway reaction.[3][6]

Q3: How should I store 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine to maximize its shelf life?

A: Proper storage is critical. We recommend the following conditions:

  • Temperature: Refrigerate at 2-8°C. Lower temperatures significantly reduce the rate of thermally initiated polymerization.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen. Oxygen can react with the monomer to form peroxides, which are potent polymerization initiators.[4][7]

  • Light: Keep in an amber vial or store in the dark to prevent photo-initiation.

  • Inhibitor: Ensure the monomer contains a suitable inhibitor. If you synthesized the material yourself, an inhibitor must be added for storage.

Q4: What is a polymerization inhibitor and why is it necessary?

A: A polymerization inhibitor is a chemical compound added in small amounts to monomers to scavenge free radicals and prevent premature polymerization during transport and storage.[5][8] For vinyl monomers, phenolic inhibitors like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) are commonly used.[5][9] These compounds work by reacting with and neutralizing peroxy radicals (ROO•) that form in the presence of oxygen, thus stopping the polymerization chain reaction before it starts.[9][10]

Q5: The product datasheet says an inhibitor is included. Do I still need to worry about polymerization?

A: Yes. Inhibitors are consumed over time as they scavenge radicals.[5] Their effectiveness is finite and can be depleted more rapidly if the monomer is stored improperly (e.g., at high temperatures or with repeated exposure to air). Therefore, even stabilized monomers have a limited shelf life and require careful handling.

Troubleshooting Guide

This section addresses specific problems you may encounter during storage or experimentation.

Problem 1: Polymerization detected during storage (increased viscosity, solids present).

Potential Cause Verification Step Corrective Action
Depletion of Inhibitor The inhibitor has been consumed over time or due to poor storage conditions.If polymerization is minimal, the remaining monomer may be salvageable by filtration/distillation, but this is risky. It is safer to discard the material according to safety protocols.
Peroxide Formation The monomer was exposed to air, leading to peroxide accumulation. Peroxides can initiate polymerization even with an inhibitor present.[3][4]Use peroxide test strips to check for peroxides. CAUTION: Do not handle or open a container if solid crystals are visible, especially around the cap, as these could be explosive peroxides. Contact your institution's Environmental Health & Safety (EHS) office immediately.[4]
Improper Storage Temperature The material was stored at room temperature or experienced temperature fluctuations.Always store at the recommended 2-8°C. Ensure the refrigerator is functioning correctly.
Light Exposure The vial was exposed to sunlight or strong laboratory light.Transfer to an amber vial if not already in one. Store in a dark location or wrap the vial in aluminum foil.

Problem 2: Polymerization occurs during a chemical reaction (e.g., upon heating or addition of a reagent).

Potential Cause Verification Step Corrective Action
Inhibitor Removed Prematurely Some protocols require inhibitor removal before reaction. The unstabilized monomer is now highly reactive.If the inhibitor was removed, use the monomer immediately. Do not store unstabilized monomer. Keep the reaction mixture under a strict inert atmosphere (argon/nitrogen).
High Reaction Temperature Thermal energy is initiating polymerization. The rate of polymerization for many vinyl monomers increases significantly with temperature.[5]Run the reaction at the lowest feasible temperature. If heating is necessary, ensure an inhibitor is present or add a process inhibitor suitable for the reaction conditions. Consider if the reaction can be performed without removing the storage inhibitor, possibly by adding a slightly higher amount of initiator.[11]
Presence of Radical Initiators Reagents or solvents may contain trace peroxides or other radical sources.Ensure all solvents are freshly distilled or passed through an alumina plug to remove peroxides. Use reagents from freshly opened bottles.
Acidic or Basic Conditions While less common for this structure, strong acids or bases can potentially initiate ionic polymerization.Buffer the reaction if possible. Investigate the compatibility of your monomer with the planned reaction pH.
Troubleshooting Decision Workflow

Below is a diagram to guide your troubleshooting process when encountering unexpected polymerization.

G cluster_storage During Storage cluster_reaction During Reaction A Polymerization Observed (Viscosity Increase / Solids) B Check Storage Temperature (Is it 2-8°C?) A->B C Check for Peroxides (Use Test Strips) B->C Temp OK E Action: Discard Material (Consult EHS) B->E Temp High D Check for Light Exposure C->D Peroxides Low C->E Peroxides High (>20 ppm) D->E Exposed to Light D->E Stored Correctly (Inhibitor Depleted) F Polymerization Observed (Gelling, Precipitation) G Was Inhibitor Removed? F->G H Check Reaction Temperature G->H No J Action: Use Monomer Immediately After Inhibitor Removal G->J Yes I Check Solvent/Reagent Purity (Test for Peroxides) H->I Temp OK K Action: Lower Temperature or Use Process Inhibitor H->K Temp Too High L Action: Purify Solvents/Reagents I->L Impurities Found

Caption: Troubleshooting workflow for polymerization issues.

Detailed Protocols & Methodologies

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately move the vial of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine to a refrigerator set to 2-8°C.

  • Inert Atmosphere: Before first use, gently flush the vial headspace with dry argon or nitrogen. Reseal tightly. Repeat this process after each use to minimize oxygen exposure.

  • Dispensing: Use a clean, dry syringe or pipette to withdraw the required amount. Avoid introducing any contaminants into the stock vial.

  • Monitoring: On a quarterly basis, visually inspect the monomer for any signs of increased viscosity. If available, perform a quick peroxide test.

Protocol 2: Qualitative Peroxide Testing

This protocol is a critical safety check before concentrating the monomer or performing reactions at elevated temperatures.

  • Materials: Potassium iodide (KI) starch paper or commercial peroxide test strips.

  • Procedure:

    • Using a glass rod or pipette, place a small drop of the 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine onto the test strip.

    • Wait for the time specified by the strip manufacturer (typically 15-60 seconds).

    • Compare the color of the strip to the provided chart.

  • Interpretation:

    • < 20 ppm: Generally safe for use.

    • 20-100 ppm: Use with caution. Avoid distillation or concentration.

    • > 100 ppm: Extremely hazardous. Do not handle. Contact EHS for immediate disposal.[12]

Protocol 3: Inhibitor Removal (Required for Specific Polymerizations)

WARNING: Perform this procedure immediately before using the monomer. Never store inhibitor-free monomer.

  • Setup: Prepare a small chromatography column packed with basic alumina. The amount should be approximately 10-20 times the weight of the monomer.

  • Elution: Pre-wet the column with a small amount of a suitable, dry, and peroxide-free solvent (e.g., dichloromethane or diethyl ether).

  • Application: Carefully apply the monomer to the top of the column.

  • Collection: Elute the monomer using the same solvent, collecting the purified, inhibitor-free monomer in a flask under an inert atmosphere.

  • Immediate Use: Use the collected monomer in your reaction without delay.

Protocol 4: Monitoring Polymerization with Analytical Techniques

If you suspect partial polymerization, several analytical techniques can confirm it.

  • NMR Spectroscopy: In ¹H NMR, the sharp peaks of the vinyl protons in the monomer will broaden or disappear, while broad signals corresponding to the polymer backbone will appear. This is a highly effective way to quantify monomer conversion.

  • FTIR Spectroscopy: The characteristic C=C stretching vibration of the vinyl group (typically around 1630 cm⁻¹) will decrease in intensity or vanish as polymerization proceeds.[13][14]

  • Gel Permeation Chromatography (GPC): GPC can separate the high molecular weight polymer from the small molecule monomer, providing clear evidence of polymerization and information about the polymer's molecular weight distribution.[15]

References

  • Peroxide Forming Chemicals | Environmental Health & Safety (EHS), University of California, Santa Cruz. [Link]

  • The Effect of Inhibitor and Initiator Concentration on Degree of Conversion, Flexural Strength and Polymerization Shrinkage Stress. [Link]

  • Revision Notes - Identification of Monomers from Polymer Structures | Polymerisation | Chemistry - 9701 | AS & A Level | Sparkl. [Link]

  • Inhibition of Free Radical Polymerization: A Review - PMC - NIH. [Link]

  • Polymerization in the presence of inhibitor? - ResearchGate. [Link]

  • Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis. [Link]

  • 2-Vinylpyridine - Wikipedia. [Link]

  • Chapter 9. Reactions of vinyl polymers. [Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. [Link]

  • Role of Oxygen in Vinyl Polymerization. II. Isolation and Structure of the Peroxides of Vinyl Compounds | Journal of the American Chemical Society. [Link]

  • Radical polymerization in the presence of a peroxide monomer: an approach to branched vinyl polymers - RSC Publishing. [Link]

  • Polymer Analysis/Characterization - ResolveMass Laboratories Inc. [Link]

  • Polymerisation inhibitor - Wikipedia. [Link]

  • How Peroxides Form in Common Reagents - YouTube. [Link]

  • How does the presence of benzoquinone inhibit the free radical polymerisation of a vinyl derivative? - YouTube. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important heterocyclic building block.

Overview of the Synthetic Challenge

The target molecule, 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, belongs to the 7-azaindole class of compounds, which are of significant interest in medicinal chemistry.[1] The primary challenge in its synthesis, particularly at scale, lies in the efficient and clean introduction of the vinyl group at the C-2 position of the pyrrole ring. This is typically achieved via a palladium-catalyzed cross-coupling reaction. The choice of the specific cross-coupling methodology, management of reaction parameters, and purification strategies are critical for a successful and scalable process.

This guide will focus on two of the most viable cross-coupling strategies for this transformation: the Stille Coupling and the Suzuki-Miyaura Coupling .

Synthetic Pathway Overview

A general and scalable synthetic approach to 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is outlined below. The synthesis commences with the commercially available 5-Methoxy-1H-pyrrolo[3,2-b]pyridine, which is first halogenated at the C-2 position to provide a suitable handle for the subsequent cross-coupling reaction.

Synthetic_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Vinylation A 5-Methoxy-1H-pyrrolo[3,2-b]pyridine B 2-Bromo-5-methoxy-1H- pyrrolo[3,2-b]pyridine A->B  NBS, DMF   C 5-Methoxy-2-vinyl-1H- pyrrolo[3,2-b]pyridine B->C  Pd-catalyzed  Cross-Coupling  

A general synthetic route to the target molecule.

Troubleshooting Guide: Q&A Format

This section addresses specific issues that may arise during the scale-up synthesis.

Part 1: Bromination of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine

Question 1: My bromination reaction with N-bromosuccinimide (NBS) is giving low yields and multiple-brominated side products. How can I improve the selectivity for the 2-bromo product?

Answer: This is a common issue when dealing with electron-rich heterocyclic systems like 7-azaindoles. Here are several factors to consider for improving selectivity:

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This will decrease the reaction rate and favor the formation of the thermodynamically more stable mono-brominated product.

  • Rate of Addition: Add the NBS solution dropwise to the solution of the starting material. This maintains a low concentration of the brominating agent in the reaction mixture, minimizing over-bromination.

  • Solvent Choice: While DMF is a common solvent, consider using less polar solvents like THF or dichloromethane, which can sometimes improve selectivity.

  • N-Protection: The pyrrole nitrogen can influence the reactivity of the ring. While often not necessary for this step, if selectivity issues persist, consider protecting the pyrrole nitrogen with a group like tosyl (Ts) or benzenesulfonyl (Bs).[2] This can modulate the electron density of the ring system and improve regioselectivity. The protecting group can be removed in a subsequent step.

Question 2: I am observing significant degradation of my starting material during bromination. What could be the cause?

Answer: 7-azaindole scaffolds can be sensitive to strongly acidic or oxidative conditions.[3]

  • Acid Byproduct: The reaction of NBS with the substrate can generate succinimide, and if any moisture is present, HBr can form, leading to acid-catalyzed decomposition. You can add a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, to the reaction mixture to scavenge any generated acid.

  • Light Sensitivity: Some heterocyclic compounds are light-sensitive. Running the reaction in a flask protected from light (e.g., wrapped in aluminum foil) is a good practice.

  • Purity of NBS: Ensure you are using high-purity, recrystallized NBS. Impurities in NBS can sometimes lead to undesired side reactions.

Part 2: Palladium-Catalyzed Vinylation

Question 3: My Stille coupling reaction with vinyltributyltin is sluggish and gives a low yield of the desired product. What are the first things to check?

Answer: Low yield in a Stille coupling can be attributed to several factors. A systematic approach to troubleshooting is crucial.[4]

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure that it is efficiently reduced in situ. The choice of ligand is critical for both catalyst stability and activity. Consider using ligands like triphenylphosphine (PPh₃) or tri(2-furyl)phosphine.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction.

  • Reagent Quality: Ensure your vinyltributyltin is of high purity and has not degraded.[5][6] The solvent and any added base must be anhydrous.

  • Temperature: While many Stille couplings run at elevated temperatures (e.g., 80-110 °C), excessively high temperatures can lead to catalyst decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.

Question 4: I am using a Suzuki-Miyaura coupling with potassium vinyltrifluoroborate, but the reaction is not going to completion. How can I drive it to completion?

Answer: The Suzuki-Miyaura coupling is often preferred due to the lower toxicity of boron reagents.[7][8] However, challenges can still arise.

  • Base Selection: The choice of base is critical. Cesium carbonate (Cs₂CO₃) is often effective in these couplings. Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.

  • Solvent System: A biphasic solvent system, such as THF/water or dioxane/water, is commonly used to dissolve both the organic substrate and the inorganic base and borate salt.[8][9] The ratio of organic solvent to water can be optimized.

  • Ligand Choice: For challenging substrates, more electron-rich and bulky phosphine ligands, such as SPhos or RuPhos, can be more effective than PPh₃ in promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[7][10]

  • Protodeboronation: Vinylboron species can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[10] Using a slight excess of the vinylboron reagent (e.g., 1.2-1.5 equivalents) can help compensate for any loss due to this side reaction.

Troubleshooting_Vinylation Start Low Yield in Vinylation Q1 Is the reaction atmosphere strictly inert? Start->Q1 A1_Yes Yes Q1->A1_Yes  Inert atmosphere is good   A1_No No Q1->A1_No  Problem Identified   Q2 Are the catalyst and ligand active? A1_Yes->Q2 Fix1 Improve degassing procedure (vacuum/inert gas cycles). Maintain positive pressure. A1_No->Fix1 A2_Yes Yes Q2->A2_Yes  Catalyst system is likely fine   A2_No No Q2->A2_No  Problem Identified   Q3 Are reagents (vinylating agent, solvent, base) pure and anhydrous? A2_Yes->Q3 Fix2 Use fresh, high-purity catalyst/ligand. Consider a different Pd source or ligand (e.g., Buchwald ligands for Suzuki). A2_No->Fix2 A3_Yes Yes Q3->A3_Yes  Reagents are of high quality   A3_No No Q3->A3_No  Problem Identified   Q4 Are reaction conditions (temperature, concentration) optimal? A3_Yes->Q4 Fix3 Use freshly distilled/dried solvents. Ensure base is finely powdered and dry. Verify purity of vinylating agent. A3_No->Fix3 A4_No No Q4->A4_No  Optimization Needed   Fix4 Optimize temperature via screening. Adjust concentration to ensure solubility. A4_No->Fix4

A decision tree for troubleshooting low yields in the vinylation step.
Part 3: Scale-Up and Purification

Question 5: I am scaling up the Stille coupling. How can I effectively remove the toxic tributyltin byproducts from my final product?

Answer: Removal of organotin byproducts is a critical challenge in the scale-up of Stille couplings. Several methods can be employed:

  • Aqueous KF Wash: This is a common and effective method.[11][12] Tributyltin halides react with aqueous potassium fluoride (KF) to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration. Perform multiple washes with a saturated KF solution.

  • Silica Gel Chromatography with Triethylamine: Adding a small amount of triethylamine (e.g., 2-5%) to the eluent during column chromatography can help to remove tin residues.[11]

  • Iodine Treatment: If unreacted vinyltributyltin remains, it can be converted to the more easily removable tributyltin iodide (Bu₃SnI) by treatment with a solution of iodine, followed by a KF wash.[11]

  • Alternative Reagents: For future syntheses, consider using less toxic vinylating agents, such as those used in Suzuki-Miyaura couplings, to avoid this issue altogether.

Question 6: My large-scale Suzuki-Miyaura reaction is showing a significant exotherm upon heating. How can I manage this for safety?

Answer: Palladium-catalyzed cross-coupling reactions can be exothermic, and this becomes a significant safety concern at scale.

  • Controlled Addition: Instead of heating a mixture of all reagents, consider a semi-batch process. Heat the solution of the bromo-azaindole, catalyst, and base to the desired temperature, and then add the solution of the potassium vinyltrifluoroborate slowly over time. This allows for better control of the reaction rate and heat generation.

  • Calorimetry Studies: For process development, running the reaction in a reaction calorimeter will provide crucial data on the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing a safe and robust process at scale.

  • Efficient Cooling: Ensure your reactor has adequate cooling capacity to handle the heat generated by the reaction.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the N-H of the pyrrole ring for the cross-coupling reaction?

A1: It is highly recommended, especially on a larger scale. The N-H proton is acidic and can react with bases, and the lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[4][13] Protecting groups like tosyl (Ts), benzenesulfonyl (Bs), or even a simple methyl group can improve reaction yields and consistency.[6][14] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

Q2: Which vinylation method is better for scale-up: Stille or Suzuki-Miyaura?

A2: Both have their pros and cons.

  • Stille Coupling:

    • Pros: Organotin reagents are often highly reactive and tolerant of a wide range of functional groups.[15]

    • Cons: The high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product are significant drawbacks for pharmaceutical applications.[9]

  • Suzuki-Miyaura Coupling:

    • Pros: Boron-based reagents have much lower toxicity, and the byproducts are generally easier to remove.[7][10] Potassium vinyltrifluoroborate is a stable, crystalline solid that is easy to handle.[7]

    • Cons: The reaction can be more sensitive to the choice of base and solvent system. Protodeboronation can be a competing side reaction.[10]

For most applications, especially in drug development, the Suzuki-Miyaura coupling is the preferred method due to the significantly better safety and environmental profile.

Q3: What are typical catalyst loadings for these reactions on a larger scale?

A3: While lab-scale experiments might use 1-5 mol% of the palladium catalyst, for scale-up, the goal is to reduce the catalyst loading as much as possible to minimize cost and reduce palladium contamination in the final product. With an optimized ligand and reaction conditions, it is often possible to reduce the catalyst loading to 0.1-0.5 mol% or even lower .

Q4: How do I remove residual palladium from my final product?

A4: Residual palladium is a major concern in pharmaceutical synthesis. Several methods can be used for its removal:

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb residual palladium.

  • Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols) that chelate and remove palladium.

  • Crystallization: Careful crystallization of the final product can often leave the majority of the palladium impurities in the mother liquor.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
  • To a stirred solution of 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF (5-10 volumes) at 0 °C under an inert atmosphere, add a solution of N-bromosuccinimide (1.05-1.1 eq) in anhydrous DMF (2-3 volumes) dropwise over 30-60 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding water (10 volumes).

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the title compound.

Protocol 2: Suzuki-Miyaura Vinylation of 2-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine (N-H Protected)

(Note: This protocol assumes prior N-protection of the starting material, e.g., with a tosyl group.)

  • To a reaction vessel, add N-protected 2-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (3.0 eq).

  • Add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and triphenylphosphine (6 mol%).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon) three times.

  • Add degassed THF and water (e.g., in a 4:1 ratio, 10 volumes).

  • Heat the mixture to 80 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography. The N-protecting group can be removed under appropriate conditions.

Data Summary Table

ParameterStille CouplingSuzuki-Miyaura Coupling
Vinylating Agent VinyltributyltinPotassium vinyltrifluoroborate
Typical Catalyst Pd(PPh₃)₄PdCl₂(PPh₃)₂ or Pd(OAc)₂
Typical Ligand PPh₃, P(2-furyl)₃PPh₃, SPhos, RuPhos
Typical Base Not always requiredCs₂CO₃, K₂CO₃, K₃PO₄
Typical Solvent Toluene, Dioxane, DMFTHF/H₂O, Dioxane/H₂O
Temperature 80-110 °C70-100 °C
Key Byproduct Tributyltin halidesBoronic acid derivatives
Toxicity Profile High (Organotins)Low (Boronates)

References

  • Grokipedia. Vinyl tributyltin.
  • Wikipedia. Vinyl tributyltin. [Link]

  • Benchchem.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. [Link]

  • Kelly, T. A., et al. (2015). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Medicinal Chemistry Letters.
  • Doris, E., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • European Patent Office. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent 1633750. [Link]

  • Organic Chemistry Portal. Azaindole synthesis. [Link]

  • ResearchGate. Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I.
  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]

  • National Institutes of Health. Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[5][14]-thiazepin-3(2H).

  • National Institutes of Health. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
  • Reddy, K. S., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
  • ResearchGate. Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
  • Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • Royal Society of Chemistry.
  • Google Patents. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. CN111777549A.
  • Wikipedia. Stille reaction. [Link]

  • Sci-Hub. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
  • Google Patents. 1h-pyrrolo[2,3-b]pyridines. WO2006063167A1.
  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • ResearchGate.
  • Royal Society of Chemistry. Rhodium(iii)
  • ResearchGate. Workup for removing tin byproducts ?. [Link]

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Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine as a Putative ERK Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel small molecule, 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. Drawing from the established therapeutic potential of the pyrrolopyridine scaffold, we hypothesize a mechanism of action centered on the inhibition of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling cascade in oncology.[1]

The strategic approach outlined herein is designed to be a self-validating system, progressing from direct enzymatic inhibition to cellular target engagement and phenotypic outcomes. We will compare the performance of our compound of interest against Ulixertinib (BVD-523) , a potent and highly selective ERK1/2 inhibitor, to provide a clear benchmark for efficacy and potency.[2]

Scientific Rationale: The Pyrrolopyridine Scaffold and the MAPK/ERK Pathway

The pyrrolopyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with applications in oncology and the treatment of neurodegenerative diseases.[3][4] Derivatives of the related pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine cores have demonstrated potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptor (FGFR), FMS kinase, and Glycogen Synthase Kinase 3β (GSK-3β).[3][5] This precedent provides a strong rationale for investigating 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine as a kinase inhibitor.

We have selected the MAPK/ERK pathway as the primary hypothetical target. This pathway is a central regulator of cell proliferation, differentiation, and survival.[6] Its dysregulation, often through mutations in upstream components like BRAF or RAS, is a key driver in many human cancers, making it a high-value therapeutic target.[7] Direct inhibition of the terminal kinases, ERK1 and ERK2, represents a robust strategy to suppress downstream signaling and overcome resistance mechanisms that often plague upstream inhibitors (e.g., RAF or MEK inhibitors).[7][8]

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, ELK1, c-Myc) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: The canonical MAPK/ERK signaling cascade.

A Multi-Tiered Experimental Workflow for Validation

To rigorously assess the biological activity of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (designated Compound-VMP ), we employ a sequential validation workflow. This approach ensures that each step logically builds upon the last, from direct target interaction to cellular consequence. The causality behind this experimental choice is to first confirm the biochemical hypothesis (does it inhibit the enzyme?) before investing in more complex and resource-intensive cell-based assays that measure the physiological outcome of that inhibition.

Experimental_Workflow A Tier 1: In Vitro Biochemical Kinase Assay B Tier 2: Cell-Based Proliferation Assay A->B Confirms Potency C Tier 3: Cellular Target Engagement (Western Blot) B->C Validates Mechanism D Tier 4: Phenotypic Apoptosis Assay C->D Defines Outcome

Caption: A sequential workflow for validating kinase inhibitor activity.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Each includes the necessary controls and comparator compound (Ulixertinib) to ensure data integrity and provide a clear benchmark for performance.

Tier 1: In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of Compound-VMP on the enzymatic activity of purified ERK1 and ERK2 kinases and to calculate its half-maximal inhibitory concentration (IC50).

Rationale: An in vitro kinase assay is the most direct method to confirm target engagement without the complexities of a cellular environment.[9] We will use a luminescence-based assay that quantifies ATP consumption, providing a robust and sensitive readout of kinase activity.[10]

Protocol:

  • Reagents: Recombinant human ERK1 and ERK2 enzymes, ADP-Glo™ Kinase Assay kit (Promega), kinase-specific substrate (e.g., MBP), Compound-VMP, Ulixertinib, and appropriate kinase buffer.

  • Compound Preparation: Prepare a 10-point serial dilution of Compound-VMP and Ulixertinib in DMSO, typically starting from 100 µM. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Kinase Reaction: In a 384-well plate, add 5 µL of a solution containing the kinase and substrate in kinase buffer.

  • Inhibitor Addition: Add 1 µL of the diluted compound or DMSO (vehicle control). Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of ATP solution to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • ATP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Measurement: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes and read luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

Tier 2: Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of Compound-VMP in a cancer cell line known to be dependent on the MAPK/ERK pathway.

Rationale: This assay moves the investigation into a biological context. We select the A375 human melanoma cell line, which harbors a BRAF V600E mutation, leading to constitutive activation of the ERK pathway.[11] A reduction in cell proliferation would suggest that the compound's enzymatic inhibition translates to a cellular effect.

Protocol:

  • Cell Culture: Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound-VMP and Ulixertinib for 72 hours. Include a DMSO vehicle control.

  • Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to each well. This reagent determines the number of viable cells based on ATP quantification.

  • Luminescence Measurement: Shake the plate for 2 minutes to induce cell lysis and incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the log concentration of the compound.

Tier 3: Cellular Target Engagement (Western Blot)

Objective: To confirm that Compound-VMP inhibits ERK signaling within the cell by measuring the phosphorylation of a downstream target.

Rationale: While a proliferation assay shows a phenotypic outcome, it does not confirm the mechanism. Western blotting for phosphorylated RSK (p-RSK), a direct substrate of ERK, provides direct evidence of on-target pathway modulation in the cellular context.

Protocol:

  • Cell Treatment: Seed A375 cells in a 6-well plate. Once they reach 70-80% confluency, treat them with Compound-VMP, Ulixertinib (at 1x and 5x their respective GI50 values), and a DMSO control for 2 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-RSK (S380), total RSK, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-RSK signal to the total RSK signal to determine the extent of pathway inhibition.

Tier 4: Phenotypic Apoptosis Assay

Objective: To determine if the observed anti-proliferative effect is due to the induction of programmed cell death (apoptosis).

Rationale: Inhibition of a critical survival pathway like ERK is expected to induce apoptosis.[12] We will use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[13]

Protocol:

  • Cell Treatment: Seed A375 cells in a 6-well plate and treat with Compound-VMP, Ulixertinib (at their GI50 concentrations), and DMSO for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from Thermo Fisher Scientific). Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

Data Interpretation and Comparative Analysis

The data generated from these experiments should be compiled into clear, comparative tables to objectively assess the performance of Compound-VMP against the benchmark inhibitor, Ulixertinib.

Table 1: Comparative In Vitro and Cellular Potency

CompoundERK1 IC50 (nM)ERK2 IC50 (nM)A375 GI50 (nM)
Compound-VMP 15.28.9125
Ulixertinib 0.5<0.315

Fictional data for illustrative purposes.

Table 2: Comparative Cellular Activity

Treatment (at GI50)p-RSK Inhibition (%)Early Apoptosis (%)Late Apoptosis (%)
DMSO Control 04.52.1
Compound-VMP 8535.215.8
Ulixertinib 9241.718.3

Fictional data for illustrative purposes.

Conclusion and Future Directions

This guide presents a robust, multi-tiered strategy for the initial validation of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine's biological activity. By following this workflow, researchers can confidently determine its potency as an ERK kinase inhibitor, confirm its mechanism of action in a relevant cellular model, and benchmark its performance against a leading compound in the field.

Based on the illustrative data, Compound-VMP demonstrates promising activity as an ERK pathway inhibitor, albeit with lower potency than Ulixertinib. It effectively inhibits the ERK pathway in cells, leading to reduced proliferation and induction of apoptosis.

Next Steps for Development:

  • Kinase Selectivity Profiling: A broad kinase panel screen (e.g., Eurofins' KINOMEscan®) is essential to determine the selectivity of Compound-VMP and identify potential off-target activities.[14]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Compound-VMP to improve potency and selectivity.

  • In Vivo Efficacy Studies: Evaluate the compound's anti-tumor activity in a relevant animal model, such as an A375 xenograft model.

References

  • Zhang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link][5][12]

  • Abdel-Maksoud, M. S., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Saleem, M., et al. (2024). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. ACS Omega. Available at: [Link][6]

  • Lito, P., et al. (2013). ERK Pathway Inhibitors: How Low Should We Go? Cancer Discovery. Available at: [Link][7]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link][12]

  • Lochhead, P. A., et al. (2012). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. Current Medicinal Chemistry. Available at: [Link][8]

  • Wang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link][15]

  • Liu, Y., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][3]

  • Szelenberger, R., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link][4]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link][9]

  • El-Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays. Available at: [Link][14]

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  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Available at: [Link][13]

  • Al-Qaisi, J. A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry. Available at: [Link][11]

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A Comparative Guide to 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine and Its Isomeric Congeners for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged heterocyclic system due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides an in-depth comparative analysis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, a molecule of growing interest, against its key structural isomers and related derivatives. While comprehensive experimental data for this specific vinyl-substituted compound remains nascent, this document synthesizes existing knowledge on the broader pyrrolopyridine class to infer its potential physicochemical properties, biological activities, and strategic value in drug development. We will dissect the influence of nitrogen placement within the pyridine ring, explore the impact of substituents, and provide validated experimental protocols for synthesis and evaluation, offering a crucial resource for researchers, medicinal chemists, and drug development professionals.

Introduction: The Pyrrolopyridine Scaffold - A Privileged Structure

Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles formed by the fusion of a pyrrole and a pyridine ring. They exist in six distinct isomeric forms, each defined by the relative positions of the pyrrole's nitrogen atom and the pyridine's nitrogen atom.[1][3] This structural diversity is fundamental to their utility, as the location of the pyridine nitrogen significantly alters the molecule's electron distribution, hydrogen bonding capacity, and overall topology.

These scaffolds are bioisosteres of purines and indoles, allowing them to mimic these essential biological motifs and interact with a wide array of enzymatic targets.[2] Consequently, pyrrolopyridine derivatives have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer and inflammatory diseases.[4][5] The most notable example is Vemurafenib, a pyrrolo[2,3-b]pyridine-based drug used in the treatment of melanoma.[2] The broad spectrum of reported activities also includes antiviral, antimicrobial, and neuroprotective effects, underscoring the scaffold's versatility.[1][6]

Figure 1: The six structural isomers of the pyrrolopyridine scaffold.

Profile of the Target Compound: 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Our compound of focus, 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, belongs to the 4-azaindole isomeric class. Its structure is characterized by three key features: the pyrrolo[3,2-b]pyridine core, a methoxy group at the C5 position, and a vinyl group at the C2 position.

  • Chemical Name: 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine[7]

  • CAS Number: 188999-31-7[8]

  • Molecular Formula: C₁₀H₁₀N₂O[7]

  • Molecular Weight: 174.2 g/mol [7]

The vinyl group at the C2 position is particularly noteworthy. It serves as a versatile synthetic handle, enabling further functionalization through well-established cross-coupling reactions (e.g., Suzuki, Heck, Stille). This allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR) and optimize lead compounds.

Comparative Analysis: Isomeric and Substituent Effects

A direct experimental comparison of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is limited by the lack of published data. However, we can construct a robust comparative framework by analyzing its constituent parts against other known pyrrolopyridines.

The Influence of the Pyrrolopyridine Core

The arrangement of nitrogen atoms in the bicyclic system dictates the electronic and steric properties of the molecule, profoundly impacting its interaction with biological targets.

Isomeric CoreKey Features & Biological Relevance
Pyrrolo[3,2-b]pyridine The 4-azaindole scaffold. The pyridine nitrogen at position 4 can act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitor binding to the hinge region of the ATP-binding pocket.[2]
Pyrrolo[2,3-b]pyridine The 7-azaindole scaffold. This is one of the most extensively studied isomers, forming the core of numerous kinase inhibitors.[9] Its derivatives are known to target JAK, FGFR, and SGK-1 kinases.[9][10][11]
Pyrrolo[3,4-c]pyridine This isomer and its derivatives have shown a broad range of activities, including analgesic, sedative, antiviral, and antitumor effects.[1][12] The imide derivatives of this scaffold are often neutral and hydrophobic, which can enhance cell membrane permeability.[1]
Pyrrolo[3,2-c]pyridine Derivatives have been developed as potent anticancer agents, specifically as inhibitors of the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis.[13]
The Role of Substituents: Methoxy and Vinyl Groups

The nature and position of substituents are critical for fine-tuning a molecule's potency, selectivity, and pharmacokinetic properties.

  • Methoxy Group (-OCH₃): The presence of a methoxy group can significantly influence biological activity.[3] At the C5 position, this electron-donating group can modulate the electron density of the aromatic system, potentially affecting binding affinity. Furthermore, it can serve as a metabolic soft spot or, conversely, block a site of metabolism, thereby altering the compound's pharmacokinetic profile.

  • Vinyl Group (-CH=CH₂): As mentioned, the vinyl group is a key reactive moiety for library synthesis. In terms of biological activity, it can engage in hydrophobic or van der Waals interactions within a target's binding site. Its introduction can alter the molecule's conformation and vector for exiting the binding pocket, which is a key strategy for achieving kinase selectivity.

Biological Potential: A Landscape of Pyrrolopyridine Activity

Pyrrolopyridine derivatives have been successfully developed as potent inhibitors against a range of therapeutic targets. The table below summarizes the activity of various substituted pyrrolopyridines to provide context for the potential of our target compound.

Compound/Derivative ClassTargetReported Activity (IC₅₀)Reference
Pyrrolopyrimidine Derivative 18p ENPP125.0 nM[14]
C-5 Pyrazole-Substituted Pyrrolopyridine 12b JAK1Enzyme Assay: 10-20 fold selectivity over JAK2[15]
1H-pyrrolo[2,3-b]pyridine Derivative 31g JAK1Potent and selective inhibitor[10]
1H-pyrrolo[2,3-b]pyridine Derivative 4h FGFR1/2/37 nM / 9 nM / 25 nM[9]
1H-pyrrolo[3,2-c]pyridine Derivative 10t Tubulin PolymerizationPotent inhibition at 3 µM and 5 µM[13]

Note: This table presents data from different studies and assays; direct comparison of absolute values should be approached with caution.

This data illustrates that the pyrrolopyridine scaffold is a highly effective platform for developing potent inhibitors. The specific substitutions on the 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine core will ultimately determine its target profile and potency.

Experimental Protocols for Synthesis and Evaluation

To facilitate further research, this section provides standardized, step-by-step protocols for the synthesis and biological evaluation of novel pyrrolopyridine derivatives.

General Synthetic Workflow: Suzuki Cross-Coupling

The vinyl group on the target compound is an ideal handle for diversification via Suzuki cross-coupling, a robust palladium-catalyzed reaction to form carbon-carbon bonds. This allows for the introduction of various aryl or heteroaryl moieties.

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A Vinyl-Pyrrolopyridine F Heating (Conventional or Microwave) A->F B Arylboronic Acid (R-B(OH)₂) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Workup & Purification (Extraction, Chromatography) F->G H Final Product (Aryl-substituted Pyrrolopyridine) G->H

Figure 2: General workflow for a Suzuki cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a microwave vial, add the vinyl-pyrrolopyridine starting material (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 3.0 eq).[13]

  • Solvent Addition: Add a degassed mixture of solvents, such as 1,4-dioxane and water (e.g., 3:1 ratio). The choice of solvent is crucial for ensuring all reactants are in solution.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is critical as palladium catalysts can be deactivated by oxygen.

  • Heating: Heat the reaction mixture using a microwave reactor to a specified temperature (e.g., 125°C) for a set time (e.g., 30 minutes).[13] Microwave heating offers rapid and uniform heating, often reducing reaction times and improving yields.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the final product.

Biological Evaluation: In Vitro Kinase Inhibition Assay

This protocol outlines a common method to determine the concentration at which a compound inhibits 50% of a target kinase's activity (IC₅₀).

Principle: The assay measures the amount of ATP consumed by the kinase, which is directly proportional to its activity. A luminescent signal is generated that correlates with the remaining ATP in the reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and weaker inhibition.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 10 µM) in an appropriate buffer containing DMSO.

  • Reaction Mixture: In a 384-well plate, add the kinase, the appropriate substrate peptide, and ATP to the reaction buffer.

  • Initiation: Add the serially diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega). This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction that generates a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Outlook

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine represents a promising, yet underexplored, scaffold for chemical library development. While direct biological data is scarce, a comparative analysis based on its structural components provides a strong rationale for its investigation. The pyrrolo[3,2-b]pyridine core is a validated pharmacophore for targeting kinases, the methoxy substituent offers a means to modulate physicochemical properties, and the vinyl group provides an efficient handle for rapid diversification.

The true potential of this molecule will be unlocked through systematic synthetic exploration and broad biological screening. The experimental protocols provided herein offer a validated starting point for researchers to synthesize novel derivatives and evaluate their activity against key therapeutic targets, such as protein kinases. This guide serves as a foundational resource, bridging the gap between available literature and future discovery, to accelerate the development of the next generation of pyrrolopyridine-based therapeutics.

References

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Navigating the Structure-Activity Relationship of Pyrrolopyridines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold stands out as a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential.[1][2] While the specific structure-activity relationship (SAR) of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine derivatives remains a nascent field of investigation, a wealth of knowledge can be gleaned from its isomeric cousins. This guide provides a comparative analysis of the SAR of various pyrrolopyridine isomers, offering valuable insights that can inform the rational design of novel therapeutics based on the 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine core.

The Pyrrolopyridine Core: A Versatile Scaffold for Targeted Therapies

The fusion of a pyrrole and a pyridine ring creates a bicyclic system with unique electronic and steric properties, making it an attractive starting point for the development of inhibitors targeting a range of biological macromolecules.[2] Different isomers of the pyrrolopyridine nucleus, such as 1H-pyrrolo[2,3-b]pyridine, 1H-pyrrolo[3,2-c]pyridine, and 1H-pyrrolo[3,4-c]pyridine, have been extensively studied as kinase inhibitors, anticancer agents, and phosphodiesterase inhibitors.[1][3][4][5] Understanding the SAR of these related compounds provides a foundational framework for predicting the potential of and guiding the exploration of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine derivatives.

Comparative SAR of Pyrrolopyridine Isomers

The biological activity of pyrrolopyridine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. Here, we compare the key SAR findings from different isomeric scaffolds.

1H-Pyrrolo[2,3-b]pyridine Derivatives: Potent Kinase Inhibitors

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a particularly fruitful template for the development of potent kinase inhibitors, including those targeting Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[1][6][7]

Key SAR Insights for JAK Inhibition:

  • N-alkylation: The design of N-alkyl-substituted 1-H-pyrrolo[2,3-b] pyridine carboxamides has been a successful strategy for achieving JAK1 selectivity.[8]

  • Substitutions at the 5-position: Introduction of a group capable of forming a hydrogen bond at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can enhance activity.[6]

Key SAR Insights for FGFR Inhibition:

  • The 1H-pyrrolo[2,3-b]pyridine motif acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region.[6]

  • Alterations to substituents in the hydrophobic pocket can be explored to improve potency and selectivity.[6] For instance, compound 4h demonstrated potent FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[7]

1H-Pyrrolo[3,2-c]pyridine Derivatives: From Anticancer to Kinase Inhibition

Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown promise as both anticancer agents and kinase inhibitors.[3][4][9]

As Colchicine-Binding Site Inhibitors:

  • A recent study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors revealed that the introduction of electron-donating groups (EDGs) like -CH3 and -OCH3 at the para-position of a B-ring phenyl moiety increased antiproliferative activity.[3] Conversely, electron-withdrawing groups (EWGs) such as -F, -Cl, and -NO2 decreased activity.[3] The compound 10t from this series exhibited potent antitumor activities with IC50 values ranging from 0.12 to 0.21 μM against three cancer cell lines.[9][10]

As FMS Kinase Inhibitors:

  • A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. Compound 1r emerged as a potent and selective inhibitor, being 3.2 times more potent than the lead compound.[4] It also displayed significant antiproliferative activity against a panel of cancer cell lines with IC50 values ranging from 0.15–1.78 µM.[4]

Hypothetical SAR for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine Derivatives

Based on the comparative analysis of its isomers, we can propose a hypothetical SAR landscape for the 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine scaffold.

Potential Biological Targets:

  • Given the prevalence of kinase inhibition among pyrrolopyridine isomers, it is highly probable that derivatives of this scaffold will also exhibit activity against various kinases. The specific kinase profile will depend on the nature of the substituents.

  • The vinyl group at the 2-position offers a reactive handle for further functionalization, potentially allowing for covalent inhibition or the introduction of moieties that can probe specific subpockets of a target protein.

  • The 5-methoxy group is an electron-donating group, which, as seen in the 1H-pyrrolo[3,2-c]pyridine series, could be beneficial for certain biological activities.[3]

Key Structural Modifications to Explore:

  • Modification of the Vinyl Group: Saturation of the vinyl group to an ethyl group, or its replacement with other small, functionalized linkers, could significantly impact binding affinity and selectivity.

  • Substitution on the Pyrrole Nitrogen (N1): As demonstrated in the 1H-pyrrolo[2,3-b]pyridine series, N-alkylation can be a key determinant of selectivity.[8] Exploring a variety of alkyl and aryl substituents at this position is warranted.

  • Substitution on the Pyridine Ring: The electronic properties of the pyridine ring can be modulated by introducing substituents. Given the positive effect of electron-donating groups in some series, exploring further substitutions with EDGs could be a fruitful avenue.[3]

  • Derivatization of the 5-Methoxy Group: While the methoxy group itself may be important, its replacement with other alkoxy groups or functional groups capable of hydrogen bonding could lead to improved potency or altered selectivity.

Data Summary

Table 1: Comparative Biological Activities of Pyrrolopyridine Isomers

ScaffoldTarget(s)Key Compound(s)Potency (IC50)Reference(s)
1H-Pyrrolo[2,3-b]pyridineJAK131g Potent and selective[8]
1H-Pyrrolo[2,3-b]pyridineFGFR1, 2, 34h 7, 9, 25 nM[6][7]
1H-Pyrrolo[3,2-c]pyridineTubulin (Colchicine site)10t 0.12 - 0.21 µM[3][9][10]
1H-Pyrrolo[3,2-c]pyridineFMS Kinase1r 30 nM[4]

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for a kinase inhibition assay, a common method for evaluating the activity of pyrrolopyridine derivatives.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is a generalized procedure and should be optimized for the specific kinase of interest.

Materials:

  • Kinase of interest (e.g., FGFR1, FMS)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup:

    • Add 2.5 µL of test compound solution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detect Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Visualizing the SAR Landscape

To better understand the relationships between chemical structure and biological activity, a conceptual workflow for SAR exploration is presented below.

SAR_Workflow cluster_0 Core Scaffold Selection cluster_1 Chemical Synthesis & Derivatization cluster_2 Biological Evaluation cluster_3 SAR Analysis & Lead Optimization Scaffold 5-Methoxy-2-vinyl-1H- pyrrolo[3,2-b]pyridine Synthesis Synthesize Analogs Scaffold->Synthesis Initial Hit R1 Modify Vinyl Group (R1) Synthesis->R1 R2 Substitute on Pyrrole N (R2) Synthesis->R2 R3 Substitute on Pyridine Ring (R3) Synthesis->R3 Screening Primary Screening (e.g., Kinase Panel) R1->Screening R2->Screening R3->Screening DoseResponse Dose-Response Assays (IC50 Determination) Screening->DoseResponse Active Hits Selectivity Selectivity Profiling DoseResponse->Selectivity SAR_Analysis Analyze SAR Data Selectivity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt New_Hypothesis Generate New Hypotheses Lead_Opt->New_Hypothesis New_Hypothesis->Synthesis Iterative Design

Caption: A conceptual workflow for the exploration of the structure-activity relationship (SAR) of novel pyrrolopyridine derivatives.

Conclusion and Future Directions

The pyrrolopyridine scaffold is a rich source of biologically active molecules with therapeutic potential across a range of diseases. While direct experimental data on the SAR of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine derivatives is currently limited, the extensive research on its isomers provides a robust framework for initiating a drug discovery program centered on this novel core. By systematically exploring the chemical space around this scaffold, guided by the principles of rational drug design and the insights gleaned from related systems, it is anticipated that potent and selective modulators of various biological targets will be discovered. The vinyl functionality, in particular, presents an exciting opportunity for the development of novel covalent inhibitors or highly functionalized derivatives with unique pharmacological profiles. Further investigation into the synthesis and biological evaluation of this promising class of compounds is strongly encouraged.

References

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  • Wang, Y., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][3][4]triazole derivatives as necroptosis inhibitors. MedChemComm, 15(1), 115-123. Retrieved from [Link]

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Sources

A Comparative Analysis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine Against Known Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Pyrrolo[3,2-b]pyridine Derivative

The relentless pursuit of novel kinase inhibitors with improved selectivity and potency is a cornerstone of modern drug discovery. The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of several clinically evaluated and approved drugs. This guide focuses on a novel, yet uncharacterized derivative, 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine , and posits a scientific rationale for its investigation as a potential kinase inhibitor.

While direct experimental data for this specific compound is not yet publicly available, a comprehensive analysis of its structural analogs provides a compelling hypothesis for its potential targets. Derivatives of the closely related pyrrolopyridine core have demonstrated significant inhibitory activity against key oncogenic kinases, including FMS, Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinase 8 (CDK8). This guide will, therefore, provide a comparative framework for evaluating 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine against established inhibitors of these three important cancer targets:

  • Pexidartinib (FMS Inhibitor): A tyrosine kinase inhibitor targeting Colony-Stimulating Factor 1 Receptor (CSF1R), also known as FMS.[1][2][3] It is a crucial regulator of macrophage and monocyte function, and its dysregulation is implicated in various cancers and inflammatory diseases.

  • Erdafitinib (FGFR Inhibitor): A potent pan-FGFR kinase inhibitor targeting FGFR1, 2, 3, and 4.[4][5] The FGFR signaling pathway is a critical driver of cell proliferation, differentiation, and angiogenesis, and its aberrant activation is a known oncogenic mechanism.[6]

  • Senexin B (CDK8/19 Inhibitor): A selective inhibitor of CDK8 and its paralog CDK19, components of the Mediator complex that regulates transcription.[7][8] Dysregulation of CDK8/19 activity is linked to the aberrant gene expression profiles of various cancers.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for the initial investigation of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. We will present a logical workflow, from initial biochemical screening to potential cellular assays, and provide the necessary experimental details to empower researchers in their exploration of this promising new chemical entity.

Comparative Analysis of Kinase Inhibitors

A critical first step in characterizing a novel compound is to benchmark its activity against well-established inhibitors. The following table summarizes the key characteristics of the selected known inhibitors, providing a basis for comparison with future experimental data on 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Inhibitor Primary Target(s) Mechanism of Action Reported IC50 Clinical Significance
Pexidartinib FMS (CSF1R), c-Kit, FLT3-ITD[1][9]ATP-competitive inhibitor that stabilizes the auto-inhibited conformation of the kinase domain.[10]FMS: ~13-20 nMc-Kit: ~10-16 nM[11]FDA-approved for the treatment of tenosynovial giant cell tumor.[1]
Erdafitinib Pan-FGFR (FGFR1-4)[4][5]Potent tyrosine kinase inhibitor that binds to and inhibits the enzymatic activity of FGFRs.[5]FGFR1: 1.2 nMFGFR2: 2.5 nMFGFR3: 4.6 nMFGFR4: 5.7 nM[12]FDA-approved for metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[13][14]
Senexin B CDK8, CDK19[7]Potent and selective inhibitor of the transcriptional regulatory kinases CDK8 and CDK19.[8]24-50 nM[8]In clinical development for the treatment of various cancers.[15]

Proposed Investigational Workflow

The following diagram outlines a logical workflow for the initial characterization of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine as a potential kinase inhibitor. This workflow is designed to be a self-validating system, where the results of each stage inform the subsequent experimental choices.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Validation & Potency Determination cluster_2 Phase 3: Cellular Activity & Downstream Effects A Compound Synthesis & Characterization of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine B Broad Kinase Panel Screening (e.g., KinomeScan) A->B C Identification of Primary Kinase Hits (e.g., FMS, FGFR, CDK8) B->C D Biochemical IC50 Determination for Primary Hits C->D E Comparison with Known Inhibitors (Pexidartinib, Erdafitinib, Senexin B) D->E F Selectivity Profiling against Closely Related Kinases E->F G Cell-Based Assays to Confirm Target Engagement (e.g., Western Blot for Phospho-Substrates) F->G H Cell Viability/Proliferation Assays in Relevant Cancer Cell Lines G->H I Analysis of Downstream Signaling Pathways H->I

Caption: Proposed workflow for the investigation of a novel kinase inhibitor.

Experimental Protocols

The following are detailed, step-by-step methodologies for key in vitro kinase assays. These protocols are based on established methods and can be adapted for the specific kinases of interest.

Protocol 1: In Vitro FMS (CSF1R) Kinase Assay for IC50 Determination

This protocol is adapted from commercially available kinase assay platforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine against FMS kinase.

Materials:

  • Recombinant human FMS kinase (e.g., from Promega or SignalChem)[16]

  • Poly (4:1 Glu, Tyr) peptide substrate[16]

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine and Pexidartinib (as a positive control)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine and Pexidartinib in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of the microplate.

    • Add 2.5 µL of a solution containing FMS kinase and the peptide substrate in kinase reaction buffer. The optimal kinase concentration should be determined empirically but is typically in the low ng/µL range.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for FMS.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro FGFR Kinase Assay for IC50 Determination

This protocol is a generalized method for assessing FGFR inhibition.

Objective: To determine the IC50 of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine against a specific FGFR family member (e.g., FGFR1, 2, 3, or 4).

Materials:

  • Recombinant human FGFR kinase (e.g., FGFR3)

  • A suitable peptide or protein substrate (e.g., a poly-Glu-Tyr peptide)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine and Erdafitinib (as a positive control)

  • A detection method, such as a radiometric assay using [γ-³²P]ATP or a fluorescence-based assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and Erdafitinib as described in Protocol 1.

  • Kinase Reaction:

    • In a 96-well plate, combine the kinase buffer, the specific FGFR enzyme, and the substrate.

    • Add the test compound or DMSO control.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding ATP. For radiometric assays, this will be a mixture of cold ATP and [γ-³²P]ATP.

  • Incubation: Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence-Based Assay: Follow the manufacturer's instructions for the specific assay kit (e.g., LanthaScreen™ TR-FRET).[17]

  • Data Analysis: Calculate percent inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: In Vitro CDK8/CycC Kinase Assay for IC50 Determination

This protocol outlines a method for assessing the inhibition of the CDK8/Cyclin C complex.

Objective: To determine the IC50 of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine against the CDK8/Cyclin C complex.

Materials:

  • Recombinant human CDK8/Cyclin C complex

  • A suitable substrate, such as a peptide derived from a known CDK8 substrate (e.g., STAT1)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine and Senexin B (as a positive control)

  • A suitable detection method (e.g., ADP-Glo™ or a TR-FRET assay).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and Senexin B as described in Protocol 1.

  • Kinase Reaction Setup:

    • Add the test compound or DMSO control to the wells of a microplate.

    • Add a mixture of the CDK8/CycC enzyme and the substrate in kinase buffer.

    • Allow to pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by the addition of ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Use a suitable detection method as described in the previous protocols.

  • Data Analysis: Calculate percent inhibition and determine the IC50 value as described in Protocol 1.

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the cellular effects of an inhibitor.

FMS (CSF1R) Signaling Pathway

G CSF1 CSF1 FMS FMS (CSF1R) CSF1->FMS Binds and activates PI3K PI3K FMS->PI3K RAS RAS FMS->RAS Pexidartinib Pexidartinib Pexidartinib->FMS Inhibits AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FMS (CSF1R) signaling pathway and the point of inhibition by Pexidartinib.

FGFR Signaling Pathway

G FGF FGF FGFR FGFR FGF->FGFR Binds and activates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FGFR->GRB2 Erdafitinib Erdafitinib Erdafitinib->FGFR Inhibits DAG DAG PLCg->DAG PKC PKC DAG->PKC CellResponse Proliferation, Angiogenesis, Migration PKC->CellResponse SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: Overview of the FGFR signaling pathway and inhibition by Erdafitinib.

CDK8/19 and Transcriptional Regulation

G cluster_0 Mediator Complex Mediator Mediator Core CDK8 CDK8/19 Mediator->CDK8 RNAPII RNA Polymerase II Mediator->RNAPII CycC Cyclin C CDK8->CycC CDK8->RNAPII Phosphorylates CTD TF Transcription Factors CDK8->TF Phosphorylates SenexinB Senexin B SenexinB->CDK8 Inhibits Gene Target Gene Promoter RNAPII->Gene TF->Gene Transcription Transcription Gene->Transcription

Caption: The role of the CDK8/19-Mediator complex in transcription and its inhibition by Senexin B.

Conclusion and Future Directions

The pyrrolo[3,2-b]pyridine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. Based on the established activity of its analogs, 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is a compelling candidate for investigation against FMS, FGFR, and CDK8. This guide provides a robust framework for its initial characterization, from biochemical validation to the exploration of its cellular effects.

The successful identification of potent and selective activity against one or more of these targets would warrant further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy evaluation in relevant cancer models. The methodologies and comparative data presented herein are intended to serve as a valuable resource for researchers embarking on the exciting journey of exploring the therapeutic potential of this novel chemical entity.

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A Comparative Guide to the In Vivo Potential of Anticancer Pyrrolopyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Guide Overview: This document provides a comparative analysis of the preclinical efficacy of novel anticancer compounds based on the pyrrolopyridine scaffold. While public domain data on the in vivo efficacy of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine analogues is not currently available, the broader class of pyrrolopyridines represents a "privileged scaffold" in medicinal chemistry, yielding several potent anticancer agents with diverse mechanisms of action. This guide will objectively compare the performance of promising analogues from different pyrrolopyridine isomer classes, supported by available in vitro experimental data, and contextualize their potential for in vivo applications against established therapeutic agents.

Introduction: The Pyrrolopyridine Scaffold in Oncology

The pyrrolopyridine core, an arrangement of fused pyrrole and pyridine rings, mimics the natural purine structure, making it an ideal starting point for designing molecules that interact with key biological targets like protein kinases.[1] This structural similarity has been successfully exploited to develop inhibitors for a range of kinases implicated in cancer progression.[1][2] This guide focuses on three distinct classes of pyrrolopyridine analogues that have demonstrated significant preclinical promise through different mechanisms:

  • FMS Kinase Inhibition: Targeting tumor-associated macrophages.

  • FGFR Inhibition: Disrupting angiogenesis and cell proliferation signals.

  • Tubulin Polymerization Inhibition: Inducing mitotic arrest in cancer cells.

We will compare the in vitro potency of lead compounds from each class and discuss the experimental frameworks required to translate these findings into robust in vivo efficacy models. As a benchmark for clinical relevance, these compounds will be discussed in the context of Pazopanib , an approved multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[3][4]

Comparative Analysis of Pyrrolopyridine Analogues

Class I: Pyrrolo[3,2-c]pyridine Analogues as FMS Kinase Inhibitors

Therapeutic Rationale: The Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase crucial for the proliferation and survival of monocytes and macrophages.[5][6] In the tumor microenvironment, FMS signaling in tumor-associated macrophages (TAMs) promotes tumor growth, angiogenesis, and metastasis. Inhibiting FMS is therefore a promising strategy to modulate the tumor microenvironment and suppress cancer progression.[5]

A lead compound from this class, designated 1r , has shown exceptional potency and selectivity for FMS kinase.[5][7] It emerged from a screening of eighteen derivatives and demonstrated significant improvement over its parent lead compound, KIST101029.[5]

In Vitro Performance Data: Compound 1r

Target/Cell LineAssay TypeIC50 ValueComparison (vs. KIST101029)Source
FMS Kinase Kinase Inhibition30 nM 3.2x more potent (96 nM)[5]
BMDM Cell-Based84 nM 2.3x more potent (195 nM)[8]
OVCAR-3 (Ovarian)Cytotoxicity0.15 µM Data not available[5]
SK-OV-3 (Ovarian)Cytotoxicity0.49 µM Data not available[5]
PC-3 (Prostate)Cytotoxicity0.18 µM Data not available[5]
MDA-MB-231 (Breast)Cytotoxicity0.53 µM Data not available[5]
HS 27 (Normal Fibroblast)Cytotoxicity>5.72 µMHigher selectivity[5]

Expert Insights: Compound 1r exhibits potent, nanomolar-level inhibition of FMS kinase and its downstream cellular effects in bone marrow-derived macrophages (BMDM).[5][8] Importantly, it shows a strong selectivity profile, with IC50 values against cancer cell lines in the sub-micromolar range while being significantly less toxic to normal fibroblast cells.[5][7] This high therapeutic index is a critical feature for a compound to advance to in vivo studies. Its kinase selectivity is also noteworthy; at 1 µM, it inhibits FMS by 81%, while showing significantly lower inhibition against other kinases like FLT3 and c-MET (42% and 40%, respectively), suggesting a reduced risk of off-target effects.[5][8]

Class II: Pyrrolo[2,3-b]pyridine Analogues as FGFR Inhibitors

Therapeutic Rationale: The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a central role in cell proliferation, migration, and angiogenesis.[9] Aberrant FGFR signaling, caused by gene amplification, fusions, or mutations, is a known driver in various solid tumors, including breast, bladder, and lung cancers.[9][10] Therefore, potent and selective FGFR inhibitors are a validated therapeutic strategy.

Compound 4h is a lead analogue from a series of 1H-pyrrolo[2,3-b]pyridine derivatives designed to target FGFRs.[9]

In Vitro Performance Data: Compound 4h

TargetAssay TypeIC50 ValueComparison (vs. Compound 1)Source
FGFR1 Kinase Inhibition7 nM ~271x more potent (1900 nM)[9]
FGFR2 Kinase Inhibition9 nM Data not available[9]
FGFR3 Kinase Inhibition25 nM Data not available[9]
FGFR4 Kinase Inhibition712 nM Data not available[9]
4T1 (Breast Cancer)CytotoxicityNot specifiedInhibits proliferation & migration[9][11]

Expert Insights: Compound 4h demonstrates potent, low-nanomolar inhibition against FGFR1, 2, and 3, positioning it as a pan-FGFR inhibitor.[9] The structure-activity relationship studies revealed that specific substitutions on the phenyl ring were key to this dramatic increase in potency compared to the initial hit compound.[9] While less potent against FGFR4, its strong activity against the other isoforms makes it a compelling candidate for FGFR-driven malignancies.[9][11] Its demonstrated ability to inhibit proliferation, induce apoptosis, and reduce migration in breast cancer cells provides a strong rationale for advancing to in vivo xenograft models.[9]

Class III: Pyrrolo[3,2-c]pyridine Analogues as Tubulin Polymerization Inhibitors

Therapeutic Rationale: Microtubules are essential components of the cytoskeleton involved in cell division (mitosis).[12] Drugs that interfere with microtubule dynamics are among the most successful classes of chemotherapeutics. This class of pyrrolo[3,2-c]pyridine derivatives was designed as colchicine-binding site inhibitors, preventing the polymerization of tubulin into microtubules and leading to cell cycle arrest and apoptosis.[12][13]

The standout compound from this series is 10t .[12][14]

In Vitro Performance Data: Compound 10t

Cell LineCancer TypeIC50 ValueComparison (vs. CA-4*)Source
HeLaCervical Cancer0.12 µM More potent (0.24 µM)[12]
SGC-7901Gastric Cancer0.15 µM More potent (0.22 µM)[12]
MCF-7Breast Cancer0.21 µM More potent (0.35 µM)[12]
Tubulin Polymerization Biochemical AssayPotent Inhibition at 3µMData not available[13]

*CA-4 (Combretastatin A-4) is a well-known tubulin inhibitor used as a positive control.

Expert Insights: Compound 10t shows excellent antiproliferative activity across multiple cancer cell lines, with IC50 values in the low nanomolar range, surpassing the activity of the reference compound CA-4.[12] Mechanistic studies confirm that its mode of action is the potent inhibition of tubulin polymerization, which leads to a dose-dependent arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[12][15] The favorable physicochemical properties of 10t , conforming to Lipinski's rule of five, suggest it has good potential for oral bioavailability, a key consideration for in vivo studies.[12]

Key Signaling Pathways & Mechanisms of Action

Visualizing the targeted pathways is crucial to understanding the rationale behind these therapeutic strategies.

Diagram 1: FMS (CSF-1R) Signaling Pathway

FMS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS (CSF-1R) PI3K PI3K FMS->PI3K Activates RAS RAS FMS->RAS Activates CSF1 CSF-1 (Ligand) CSF1->FMS Binds AKT AKT PI3K->AKT TF Transcription Factors AKT->TF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF Outcome Macrophage Proliferation, Survival, Differentiation TF->Outcome Inhibitor Compound 1r (Inhibitor) Inhibitor->FMS Inhibits Autophosphorylation

Caption: FMS kinase signaling pathway and the inhibitory action of Compound 1r.

Diagram 2: FGFR Signaling Pathway

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates FGF FGF (Ligand) FGF->FGFR Binds TF Transcription Factors PLCg->TF PI3K->TF RAS_RAF->TF Outcome Cell Proliferation, Angiogenesis, Survival TF->Outcome Inhibitor Compound 4h (Inhibitor) Inhibitor->FGFR Inhibits Kinase Activity

Caption: Simplified FGFR signaling cascade and the inhibitory action of Compound 4h.

Experimental Protocols for Efficacy Assessment

Translating promising in vitro data to in vivo efficacy requires robust and well-controlled animal studies. The cell line-derived xenograft (CDX) model is a standard and essential tool for this purpose.[16][17]

Protocol: In Vivo Tumor Growth Inhibition in a CDX Mouse Model

This protocol outlines the essential steps for evaluating the anticancer efficacy of a test compound (e.g., 1r, 4h, or 10t) in immunodeficient mice bearing human tumor xenografts.[18][19]

Objective: To determine the effect of a test compound on the growth of subcutaneously implanted human cancer cells in mice.

Materials:

  • Animals: 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Cells: A relevant human cancer cell line (e.g., MDA-MB-231 for breast cancer) cultured under sterile conditions.[20]

  • Reagents: Matrigel, sterile PBS, test compound formulated in an appropriate vehicle (e.g., 0.5% CMC), positive control drug (e.g., Pazopanib), anesthesia.

  • Equipment: Calipers, analytical balance, sterile syringes and needles, animal housing facilities.

Methodology:

  • Cell Preparation & Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.[21]

  • Tumor Growth & Group Randomization:

    • Monitor mice daily for tumor growth.

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group). Typical groups include: Vehicle Control, Test Compound (low dose), Test Compound (high dose), and Positive Control.

    • Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Treatment Administration:

    • Administer the test compound, vehicle, or positive control according to the planned schedule (e.g., once daily by oral gavage).[19] Dosing should be based on prior maximum tolerated dose (MTD) studies.[22]

    • Record the body weight of each animal and tumor volume 2-3 times per week.

  • Efficacy Endpoints & Data Analysis:

    • Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Monitor for signs of toxicity, including >20% body weight loss, which may require euthanasia.[22]

  • Ethical Considerations:

    • All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC).

Diagram 3: General Workflow for In Vivo Efficacy Study

InVivo_Workflow A 1. Cell Culture & Expansion B 2. Cell Implantation (Subcutaneous) A->B C 3. Tumor Growth Monitoring (to ~150 mm³) B->C D 4. Randomize Mice into Groups C->D E 5. Daily Dosing (Vehicle, Test Compound, Positive Control) D->E F 6. Measure Tumor Volume & Body Weight (2-3x / week) E->F G 7. Endpoint Analysis (e.g., Day 21) F->G Study Duration H 8. Calculate Tumor Growth Inhibition (TGI) G->H

Caption: Standard workflow for a cell line-derived xenograft (CDX) efficacy study.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is fundamental for determining the concentration at which a compound inhibits cancer cell proliferation, yielding the IC50 values presented in the tables above.

Objective: To measure the metabolic activity of cells as an indicator of cell viability after exposure to a test compound.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Add the test compound in a series of dilutions (e.g., from 0.01 nM to 100 µM) to the wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the results on a dose-response curve to calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Conclusion and Future Directions

While direct in vivo efficacy data for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine analogues remains to be published, the broader family of pyrrolopyridine isomers presents a rich field of oncology research. The analogues presented in this guide—1r (FMS inhibitor), 4h (FGFR inhibitor), and 10t (tubulin inhibitor)—demonstrate exceptional in vitro potency and target selectivity, fulfilling key criteria for advancement into preclinical in vivo models.

  • Compound 1r offers a promising immunomodulatory approach by targeting FMS kinase.

  • Compound 4h represents a potent targeted therapy for FGFR-addicted cancers.

  • Compound 10t provides a powerful cytotoxic mechanism by disrupting mitosis.

The logical next step for these compounds is to validate their efficacy and safety using the in vivo xenograft protocols described. Such studies will be critical in determining their pharmacokinetic properties, tolerability, and ultimately, their potential to translate into effective clinical cancer therapies. Compared to a multi-targeted TKI like Pazopanib, which inhibits FGFR among other kinases, a highly selective compound like 4h may offer a better-tolerated profile in patients whose tumors are specifically driven by FGFR aberrations.[23][24] Future research should focus on these translational studies to unlock the full therapeutic potential of the versatile pyrrolopyridine scaffold.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The development of targeted therapeutics, particularly protein kinase inhibitors, has revolutionized medicine. However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge: off-target activity.[1][2] Understanding the cross-reactivity profile of a kinase inhibitor is paramount, not only to anticipate and mitigate potential toxicities but also to uncover novel therapeutic opportunities through polypharmacology. This guide provides an in-depth comparison of methodologies for profiling the selectivity of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, a novel compound based on the 7-azaindole scaffold. The 7-azaindole core is a privileged structure in medicinal chemistry, found in several FDA-approved kinase inhibitors, including the BRAF inhibitor Vemurafenib and the multi-kinase inhibitor Pexidartinib, making a thorough investigation of its selectivity profile a critical step in its development.[3]

The Compound of Interest: 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is a synthetic organic molecule belonging to the 7-azaindole class of compounds.[4][5] While the specific biological targets of this particular analogue are yet to be fully elucidated in public literature, its structural similarity to known kinase inhibitors suggests a high probability of interaction with the human kinome. For the purpose of this guide, we will posit a hypothetical primary target to illustrate the cross-reactivity profiling workflow: the serine/threonine-protein kinase B-Raf , specifically the oncogenic V600E mutant . This mutant is a key driver in approximately 50% of melanomas and various other cancers.[6]

Our objective is to design and execute a series of experiments to determine the selectivity of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine against its intended target (B-Raf V600E) versus a panel of representative off-target kinases.

Comparative Methodologies for Kinase Cross-Reactivity Profiling

Two orthogonal, industry-standard methods will be compared for their utility in generating a comprehensive selectivity profile:

  • In Vitro Biochemical Kinase Assay: A direct, quantitative measure of enzymatic inhibition using purified components. This is the gold standard for determining intrinsic inhibitory potency (e.g., IC50 values).[7]

  • Cellular Thermal Shift Assay (CETSA®): An in-cell, label-free method to verify target engagement in a physiological context. This assay assesses whether the compound binds to and stabilizes the target protein inside intact cells.[8][9]

Methodology 1: In Vitro Biochemical Kinase Profiling

The most direct way to assess cross-reactivity is to test the compound against a large panel of purified kinases. Commercial services offer screening against hundreds of kinases, but for this guide, we will focus on a targeted panel to illustrate the process and data interpretation.

Rationale for Kinase Panel Selection: The choice of kinases for a selectivity panel is critical. It should include kinases that are structurally related to the primary target, as well as key kinases from major signaling pathways that are often implicated in off-target effects.

Our hypothetical panel includes:

  • Primary Target: B-Raf V600E

  • Closely Related Kinases: A-Raf, C-Raf (wild-type)

  • Downstream Pathway Kinase: MEK1

  • Key Tyrosine Kinases: SRC, VEGFR2

  • Other Important Serine/Threonine Kinases: CDK2, p38α

Experimental Workflow: Biochemical Kinase Assay

The following diagram outlines the workflow for a typical radiometric biochemical kinase assay.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Compound Dilution (10-point, 3-fold series in DMSO) Incubate Pre-incubation (Compound + Kinase Mix) Compound->Incubate Add KinaseMix Kinase Reaction Mix (Enzyme, Substrate, Buffer) KinaseMix->Incubate Add ATPMix ATP Mix (Cold ATP + [γ-³³P]ATP) Initiate Initiate Reaction (Add ATP Mix) ATPMix->Initiate Add Incubate->Initiate Allow binding Proceed Reaction Incubation (e.g., 60 min at 30°C) Initiate->Proceed Terminate Terminate & Spot (Onto P81 Phosphocellulose) Proceed->Terminate Wash Wash Paper (Remove free [γ-³³P]ATP) Terminate->Wash Quantify Quantification (Phosphor Imaging) Wash->Quantify Data_Analysis Data Analysis (% Inhibition, IC50 Curve) Quantify->Data_Analysis Generate Counts

Caption: Workflow for a radiometric biochemical kinase assay.

Protocol 1: Radiometric Biochemical Kinase Assay ([³³P]-ATP Filter Binding)

This protocol outlines a method to determine the IC50 value of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine against a panel of kinases.[1][3]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO, starting from 1 mM. This will yield test concentrations typically ranging from 10 µM to 0.5 nM in the final assay.

  • Kinase Reaction Setup (per well of a 96-well plate):

    • Prepare a master mix for each kinase containing the specific kinase, its peptide or protein substrate, and the appropriate reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES).

    • Add 1 µL of the diluted compound (or DMSO for control wells) to each well.

    • Add 14 µL of the kinase reaction master mix to each well.

    • Gently mix and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate potency determination.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose filter mat. The phosphorylated substrate will bind to the paper, while free ATP will not.

    • Wash the filter mat three times for 10 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Rinse the mat with acetone and allow it to air dry completely.

    • Quantify the amount of incorporated radioactivity for each spot using a phosphor imager.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Data Summary: Biochemical Profiling

The following table summarizes the hypothetical IC50 values obtained for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine against our selected kinase panel.

Kinase TargetFamilyIC50 (nM)Selectivity Ratio (vs. B-Raf V600E)
B-Raf V600E Ser/Thr Kinase 15 1
A-RafSer/Thr Kinase35023.3
C-RafSer/Thr Kinase28018.7
MEK1Ser/Thr Kinase1,20080
SRCTyr Kinase> 10,000> 667
VEGFR2Tyr Kinase85056.7
CDK2Ser/Thr Kinase4,500300
p38αSer/Thr Kinase> 10,000> 667

Interpretation: The hypothetical data suggests that 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is a potent inhibitor of B-Raf V600E. It displays moderate selectivity against other Raf isoforms (A-Raf and C-Raf) and VEGFR2, but is significantly less active against MEK1 and CDK2, and largely inactive against SRC and p38α at the concentrations tested. This profile is plausible for a 7-azaindole scaffold and highlights the importance of profiling even closely related family members.

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are essential for determining intrinsic potency, they do not confirm that a compound can engage its target in the complex milieu of a living cell. CETSA® bridges this gap by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[10][11]

Rationale: A positive CETSA® result provides strong evidence of target engagement. Comparing the thermal shift for the primary target versus potential off-targets can provide a cellular selectivity profile. This is crucial as factors like cell permeability and efflux pumps can dramatically alter a compound's effective concentration and activity inside a cell.

Experimental Workflow: CETSA®

The diagram below illustrates the key steps in a CETSA® experiment, from cell treatment to protein detection.

cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Treat Treat Cells with Compound (or DMSO control) Aliquot Aliquot Treated Cells Treat->Aliquot Heat Heat Aliquots (Temperature Gradient) Aliquot->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Separate Separate Fractions (Centrifugation) Lysis->Separate Pellet aggregates Detect Detect Soluble Protein (Western Blot) Separate->Detect Analyze supernatant Data_Analysis Data Analysis (Plot Melt Curves) Detect->Data_Analysis Quantify Bands

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol 2: Western Blot-Based CETSA® for Target Engagement

This protocol describes how to generate a CETSA® "melt curve" to assess the stabilization of B-Raf V600E by 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine in a relevant cell line (e.g., A375 melanoma cells, which express B-Raf V600E).

  • Cell Culture and Treatment:

    • Culture A375 cells to ~80% confluency.

    • Treat the cells with either 1 µM 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine or vehicle (DMSO) for 1 hour in culture media.

  • Heating Step:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C).

    • Heat the aliquots for 3 minutes at the designated temperatures in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Detection:

    • Carefully collect the supernatant from each tube.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of total protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-B-Raf) and a loading control (e.g., anti-GAPDH).

    • Use a fluorescently or HRP-conjugated secondary antibody for detection.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature point.

    • Normalize the intensity to the 40°C sample (representing 100% soluble protein).

    • Plot the percentage of soluble protein against temperature for both the DMSO- and compound-treated samples to generate melt curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Hypothetical Data Summary: CETSA® Profiling

To assess cellular selectivity, the CETSA® protocol would be repeated using antibodies for the off-targets identified in the biochemical screen (e.g., C-Raf, VEGFR2). The results can be summarized by comparing the thermal shift (ΔTm) at a saturating compound concentration.

Protein TargetCell LineCompound Conc.ΔTm (°C)Interpretation
B-Raf V600E A375 (Melanoma)1 µM+5.2 Strong Engagement
C-RafHeLa (Cervical)1 µM+2.1Moderate Engagement
VEGFR2HUVEC (Endothelial)1 µM+1.8Moderate Engagement
SRCA375 (Melanoma)1 µM+0.3No Significant Engagement

Interpretation: The hypothetical CETSA® data corroborates the biochemical findings. A significant thermal shift for B-Raf V600E confirms robust target engagement in a cellular context. The smaller, yet positive, shifts for C-Raf and VEGFR2 suggest that the compound also binds these kinases in cells, albeit likely with lower affinity, confirming them as cellular off-targets. The negligible shift for SRC indicates a lack of meaningful engagement in cells, consistent with the high biochemical IC50.

Conclusion and Integrated Perspective

This guide demonstrates a robust, multi-faceted approach to profiling the cross-reactivity of a novel 7-azaindole derivative, 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

  • The biochemical kinase assay provides a quantitative, high-throughput method to map the inhibitor's potency across a wide swath of the kinome, generating precise IC50 values that are essential for structure-activity relationship (SAR) studies.

  • The Cellular Thermal Shift Assay (CETSA®) provides indispensable validation of target engagement within a physiological environment, confirming that the inhibitor can access and bind its intended target (and key off-targets) in living cells.

Together, these methods provide a comprehensive and reliable selectivity profile. Our hypothetical data for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine identifies it as a potent B-Raf V600E inhibitor with moderate off-target activity against other Raf isoforms and VEGFR2. This profile suggests a promising starting point for further optimization to enhance selectivity or, alternatively, to explore the potential therapeutic benefits of a multi-targeted approach. For any drug development professional, applying this dual-pronged strategy is a critical step in advancing a compound from a promising hit to a well-characterized clinical candidate.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39.
  • ResearchGate. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. [Link]

  • Wang, L., He, W., Yu, X., Li, C., Chen, M., Wu, H., ... & Zhang, S. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Molecules, 22(10), 1742. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. [Link]

  • Wauson, E. M., Cregger, C., & Cobb, M. H. (2013). Off-target effects of MEK inhibitors. Cell Cycle, 12(12), 1855–1856. [Link]

  • Corcoran, R. B., Settleman, J., & Engelman, J. A. (2011). Primary cross-resistance to BRAFV600E-, MEK1/2- and PI3K/mTOR-specific inhibitors in BRAF-mutant melanoma cells counteracted by dual pathway blockade. Cancer discovery, 1(1), 68–81.
  • Al-Ali, H. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 8(20), e3051. [Link]

  • Bantscheff, M., Hopf, C., Savitski, M. M., Grandi, P., Michon, A. M., Schlegl, J., ... & Drewes, G. (2011). Chemoproteomics profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical science, 2(6), 1127-1137.
  • Médard, G., Pachl, F., Bantscheff, M., & Kuster, B. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 14(3), 1574-1586. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • SINFOO Chemical Solutions Co., Ltd. (n.d.). 5-methoxy-2-vinyl-1h-pyrrolo[3,2-b]pyridine. [Link]

  • PubChem. (n.d.). 5-methoxy-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Kalisz, C., Zogota, E., & Gornowicz, A. (2021).
  • CETSA®. (n.d.). CETSA® Technology. [Link]

  • Johnson, J. L., He, Y., & Erickson, K. E. (2020). Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF kinases. Journal of Biological Chemistry, 295(16), 5323-5337. [Link]

  • Wellbrock, C. (2020). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine, 12(8), e12005. [Link]

  • ResearchGate. (2020). Dabrafenib desensitization after a vemurafenib-induced hypersensitivity reaction in a pediatric patient with BRAFV600E mutant pilocytic astrocytoma. [Link]

  • Rix, U., & Superti-Furga, G. (2009). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Annual review of pharmacology and toxicology, 49, 477-507.
  • Smalley, K. S. M., Lioni, M., Dalla Palma, M., Xiao, M., Desai, B., Egyptian, A., ... & Herlyn, M. (2008). Combinatorial drug screening and molecular profiling reveal diverse mechanisms of intrinsic and adaptive resistance to BRAF inhibition in V600E BRAF mutant melanomas. British journal of cancer, 98(5), 903-912.

Sources

A Comparative Guide to Confirming Target Engagement of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Engagement

In modern drug discovery, the journey from a promising molecule to a clinical candidate is fraught with challenges. A significant portion of clinical trial failures, nearly half, can be attributed to a lack of efficacy.[1][2] This often stems from a fundamental uncertainty: does the compound robustly interact with its intended molecular target in a complex biological system?[1][3] Answering this question—the process of confirming target engagement—is therefore not merely a validation step but a cornerstone of building confidence in a molecule's mechanism of action and its therapeutic potential.[4][5]

This guide provides a comparative analysis of key methodologies for confirming target engagement, using the novel compound 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine as a case study. The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[6] The presence of a vinyl group suggests a potential covalent mechanism of action, making a rigorous assessment of on-target activity and off-target selectivity particularly critical.

We will dissect and compare three orthogonal, industry-standard techniques that progress from direct, purified-protein interaction to engagement within the native cellular environment and across the proteome:

  • Surface Plasmon Resonance (SPR): For quantitative, real-time analysis of binding kinetics in a biochemical setting.

  • Cellular Thermal Shift Assay (CETSA®): To verify target binding in intact cells, a crucial link between biochemical activity and cellular function.[7]

  • Kinobeads-Based Chemical Proteomics: For unbiased, proteome-wide assessment of selectivity and identification of potential off-targets.[8][9][10]

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind selecting and executing these assays to build a compelling target engagement dossier.

Hypothesized Target and Mechanism

For the purpose of this guide, we hypothesize that 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine targets a specific protein kinase, hereafter referred to as "Kinase-X" . The vinyl functional group positions it as a potential covalent inhibitor, which could form a permanent bond with a nucleophilic residue (e.g., cysteine) in the kinase's active site. Our comparative workflow will aim to confirm direct binding to Kinase-X, validate this engagement in a cellular context, and profile its selectivity against other kinases.

Methodology 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

SPR is a label-free optical biosensing technique that measures molecular interactions in real-time.[11] It provides precise quantitative data on binding affinity (K D) and the kinetics of association (k a) and dissociation (k d), which are invaluable for building structure-activity relationships (SAR).[12]

Causality Behind Experimental Choices

We begin with SPR because it offers an unambiguous, direct measure of binding in a controlled, cell-free environment.[2] This allows us to confirm a physical interaction between our compound and purified Kinase-X, free from the complexities of cellular uptake, metabolism, or pathway effects.[1] It serves as the foundational proof of a direct interaction.

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis N1 Immobilize purified Kinase-X onto CM5 sensor chip N3 Inject compound over sensor surface (Association) N1->N3 Ligand Ready N2 Prepare serial dilutions of 5-Methoxy-2-vinyl-1H- pyrrolo[3,2-b]pyridine N2->N3 Analyte Ready N4 Flow running buffer (Dissociation) N3->N4 Multiple Cycles (different concentrations) N5 Inject regeneration solution to remove bound compound N4->N5 Multiple Cycles (different concentrations) N6 Record sensorgram (Response Units vs. Time) N4->N6 N5->N3 Multiple Cycles (different concentrations) N7 Fit data to kinetic model (e.g., 1:1 Langmuir) N6->N7 N8 Determine ka, kd, and KD N7->N8

Caption: Workflow for SPR analysis of compound-target binding.

Detailed Step-by-Step Protocol: SPR
  • Chip Preparation and Ligand Immobilization:

    • Rationale: Covalently attaching the target protein (Kinase-X) to the sensor surface is necessary to measure the binding of the small molecule analyte.

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject purified recombinant Kinase-X (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., ~10,000 Response Units) is reached.

    • Deactivate excess reactive groups by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Rationale: Injecting the compound at various concentrations allows for the determination of concentration-dependent binding and kinetic parameter calculation.

    • Prepare a dilution series of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (e.g., 0.1 nM to 1 µM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject each concentration over the Kinase-X and reference flow cells for a set time (e.g., 180 seconds) to monitor association.

    • Flow running buffer over the chip for an extended period (e.g., 600 seconds) to monitor dissociation.

  • Surface Regeneration:

    • Rationale: For non-covalent interactions, a regeneration step is needed to remove the bound analyte and prepare the surface for the next injection. For a covalent inhibitor, dissociation will be minimal, and regeneration may not be possible, leading to a cumulative binding response.

    • If the interaction is reversible, inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip bound compound.

  • Data Analysis:

    • Rationale: Fitting the binding data to a kinetic model allows for the precise calculation of binding parameters.

    • Subtract the reference flow cell data from the active channel to correct for bulk refractive index changes.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir for simple interactions) using the instrument's analysis software to derive k a, k d, and calculate the equilibrium dissociation constant (K D = k d/k a).

Comparative Data: SPR

For this guide, we compare our hypothetical compound to a known, non-covalent Kinase-X inhibitor ("Comparator-1").

CompoundAssociation Rate (k a) (M⁻¹s⁻¹)Dissociation Rate (k d) (s⁻¹)Affinity (K D) (nM)Mechanism
5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine 1.5 x 10⁵< 1.0 x 10⁻⁵ (No observable dissociation)Not applicable (Irreversible)Covalent
Comparator-1 (Non-covalent)2.0 x 10⁵2.0 x 10⁻³10Reversible

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for assessing target engagement in a physiological context—intact cells or tissues.[7][13] The principle is that ligand binding stabilizes a target protein, resulting in an increased melting temperature (T agg).[14] This shift provides direct evidence that the compound reaches and binds its target inside the cell.[15]

Causality Behind Experimental Choices

After confirming direct binding with SPR, CETSA® is the logical next step. It addresses critical questions that a biochemical assay cannot: Does the compound have sufficient cell permeability to reach its intracellular target? Does it engage the target in the crowded, complex cellular milieu?[5][16] A positive result in CETSA® provides much higher confidence in the compound's potential for cellular activity.[4]

Experimental Workflow: CETSA®

CETSA_Workflow cluster_prep Cell Treatment cluster_run Thermal Challenge & Lysis cluster_analysis Detection & Analysis N1 Treat intact cells with compound or DMSO vehicle N2 Incubate to allow cell entry and binding N1->N2 N3 Aliquot cell suspension into PCR tubes/plate N2->N3 N4 Heat aliquots across a temperature gradient N3->N4 N5 Lyse cells (e.g., freeze-thaw) N4->N5 N6 Separate soluble vs. aggregated protein (centrifugation) N5->N6 N7 Detect soluble Kinase-X (e.g., Western Blot, ELISA) N6->N7 N8 Plot melt curves and determine Tagg shift (ΔTagg) N7->N8

Caption: Workflow for CETSA® to determine in-cell target engagement.

Detailed Step-by-Step Protocol: CETSA®
  • Cell Treatment:

    • Rationale: Incubation allows the compound to permeate the cell membrane and bind to the endogenous target protein.

    • Culture an appropriate cell line known to express Kinase-X to ~80% confluency.

    • Treat cells with a fixed concentration of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (e.g., 10 µM) or DMSO vehicle control for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Rationale: Heating the cells denatures proteins. Stabilized proteins (bound to the compound) will resist denaturation until a higher temperature.

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling to 4°C.

  • Lysis and Fractionation:

    • Rationale: Lysis releases the cellular contents, and centrifugation separates the heat-denatured, aggregated proteins from the soluble, stable proteins.

    • Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Analysis:

    • Rationale: Quantifying the amount of soluble target protein remaining at each temperature allows for the generation of a melt curve.

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Analyze the amount of soluble Kinase-X in each sample using a standard detection method like Western Blot or a quantitative immunoassay (e.g., ELISA, AlphaLISA®).

    • Plot the relative amount of soluble protein as a function of temperature. Fit the data to a sigmoidal dose-response curve to determine the apparent melting temperature (T agg). The difference in T agg between the compound-treated and DMSO-treated samples (ΔT agg) represents the thermal stabilization.

Comparative Data: CETSA®
CompoundTreatment ConcentrationT agg (DMSO Control)T agg (Compound-Treated)Thermal Shift (ΔT agg)Interpretation
5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine 10 µM52.1°C60.5°C+8.4°C Strong cellular target engagement
Inactive Analogue10 µM52.1°C52.3°C+0.2°C No significant engagement

Methodology 3: Kinobeads-Based Chemical Proteomics

While CETSA® confirms engagement with a known target, it doesn't reveal off-target interactions. For kinase inhibitors, selectivity is paramount. Kinobeads profiling is a powerful chemical proteomics technique used to assess the selectivity of a compound across a large portion of the endogenously expressed kinome.[8][9][17][18]

Causality Behind Experimental Choices

This approach is essential for validating the selectivity of our compound.[10] It works via a competition binding assay where the free compound in a cell lysate competes with immobilized, broad-spectrum kinase inhibitors (kinobeads) for binding to kinases.[9] By using quantitative mass spectrometry, we can identify which kinases are "protected" from bead binding by our compound, providing a comprehensive on- and off-target profile.

Experimental Workflow: Kinobeads Profiling

Kinobeads_Workflow cluster_prep Competition Binding cluster_run MS Sample Prep cluster_analysis Analysis N1 Prepare cell lysate N2 Incubate lysate with dose range of test compound N1->N2 N3 Add Kinobeads to compete for kinase binding N2->N3 N4 Wash beads to remove non-specifically bound proteins N3->N4 N5 Elute or on-bead digest bound kinases to peptides N4->N5 N6 Analyze peptides by LC-MS/MS N5->N6 N7 Identify and quantify kinases N6->N7 N8 Generate dose-response curves and determine IC50 for each kinase N7->N8

Caption: Workflow for Kinobeads-based competitive profiling.

Detailed Step-by-Step Protocol: Kinobeads
  • Lysate Preparation and Compound Incubation:

    • Rationale: Cell lysate provides a soluble proteome containing a wide array of native kinases in their endogenous state.

    • Harvest cells and lyse in a non-denaturing lysis buffer containing phosphatase and protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Incubate aliquots of the lysate with a serial dilution of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine for 1 hour.

  • Kinobeads Affinity Enrichment:

    • Rationale: The kinobeads act as a capture matrix for kinases not already bound by the test compound.

    • Add a slurry of kinobeads to each lysate/compound mixture and incubate to allow for competitive binding.

    • Wash the beads extensively to remove unbound proteins, leaving only the kinases that were not "protected" by the free compound.

  • Protein Digestion and Mass Spectrometry:

    • Rationale: Proteins must be digested into smaller peptides for analysis by mass spectrometry.

    • Perform an on-bead digestion of the captured proteins using trypsin.

    • Collect the resulting peptides and prepare them for analysis (e.g., desalting).

    • Analyze the peptide mixtures using high-resolution nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis:

    • Rationale: By quantifying the abundance of each kinase at different compound concentrations, we can determine the potency of interaction.

    • Process the raw MS data using a suitable software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample.

    • For each identified kinase, plot its relative abundance as a function of compound concentration.

    • Fit the data to a dose-response model to calculate an IC 50 value, representing the concentration of compound required to prevent 50% of the kinase from binding to the beads.

Comparative Data: Kinobeads Profiling

Comparison of our compound with a known multi-kinase inhibitor ("Comparator-2").

Target Kinase5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (IC₅₀, nM)Comparator-2 (Multi-kinase Inhibitor) (IC₅₀, nM)
Kinase-X (On-Target) 15 25
Kinase-Y (Off-Target)> 10,00080
Kinase-Z (Off-Target)1,20050
TEC Family Kinase> 10,000150
SRC Family Kinase8,500400

Synthesis and Recommended Workflow

Confirming target engagement is not a single experiment but a logical progression of assays that build upon one another. Each technique provides a unique piece of the puzzle, and together they form a robust validation package.

Final_Workflow cluster_questions Key Questions Answered A Hypothesis: Compound binds Kinase-X B Step 1: Biochemical Validation (SPR) A->B C Step 2: Cellular Engagement (CETSA®) B->C Direct binding confirmed Q1 Does it bind the purified target directly? What are the kinetics? B->Q1 D Step 3: Proteome-wide Selectivity (Kinobeads) C->D Cellular engagement validated Q2 Does it enter the cell and bind the target in its native environment? C->Q2 E Result: Comprehensive Target Engagement Dossier D->E Selectivity profile established Q3 How selective is it? What are the off-targets? D->Q3

Sources

A Comparative Guide to Orthogonal Assays for the Quantification of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous and accurate characterization of a novel chemical entity is paramount. For a molecule such as 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound with potential pharmacological activity, ensuring the integrity of analytical data is not merely a procedural step but a foundational pillar of its entire development program. This guide provides a comprehensive comparison of orthogonal analytical methods for the robust quantification of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, designed for researchers, scientists, and drug development professionals.

The principle of employing orthogonal assays—methods that rely on fundamentally different physicochemical principles—is a critical strategy for mitigating the risk of overlooking impurities or artifacts that might co-elute or go undetected by a single method.[1][2][3] This approach is strongly advocated by regulatory bodies to build a comprehensive and trustworthy data package.[2] Herein, we detail and compare two powerful, orthogonal techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Capillary Zone Electrophoresis (CZE).

The Imperative of Orthogonality

Relying on a single analytical technique, however optimized, carries an inherent risk. An impurity might have a similar retention time in a specific HPLC method, leading to an overestimation of the main peak's purity. Orthogonal methods, by leveraging different separation mechanisms, provide a more rigorous assessment of a compound's purity and concentration.[3] For instance, while HPLC separates based on a compound's partitioning between a stationary and mobile phase, capillary electrophoresis separates based on the analyte's charge-to-size ratio.[4][5] This fundamental difference in separation principles makes it highly improbable that the same impurity would behave identically in both systems.

Orthogonality_Concept cluster_hplc RP-HPLC cluster_ce Capillary Electrophoresis Compound_Mix_HPLC Compound Mixture HPLC_Column C18 Stationary Phase (Hydrophobic Interaction) Compound_Mix_HPLC->HPLC_Column Injection Separation_HPLC Separation based on Partitioning/Polarity HPLC_Column->Separation_HPLC Detection_HPLC UV Detector Separation_HPLC->Detection_HPLC Result_HPLC Result_HPLC Detection_HPLC->Result_HPLC Chromatogram (Single Peak) Compound_Mix_CE Compound Mixture CE_Capillary Fused Silica Capillary (Electric Field) Compound_Mix_CE->CE_Capillary Injection Separation_CE Separation based on Charge-to-Size Ratio CE_Capillary->Separation_CE Detection_CE UV Detector Separation_CE->Detection_CE Result_CE Result_CE Detection_CE->Result_CE Electropherogram (Two Peaks) Analyte 5-Methoxy-2-vinyl-1H- pyrrolo[3,2-b]pyridine Analyte->Compound_Mix_HPLC Analyte->Compound_Mix_CE Impurity Co-eluting Impurity Impurity->Compound_Mix_HPLC Impurity->Compound_Mix_CE

Caption: Conceptual workflow demonstrating how two orthogonal methods, RP-HPLC and Capillary Electrophoresis, can resolve a co-eluting impurity that a single method might miss.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, reproducibility, and robustness. The separation is based on the hydrophobic interactions of the analyte with the nonpolar stationary phase and its partitioning into the polar mobile phase. For a moderately polar compound like 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, RP-HPLC is an excellent primary analytical choice.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Prepare a stock solution of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • For the calibration curve, prepare a series of dilutions ranging from 1 µg/mL to 100 µg/mL using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (or an optimal wavelength determined by UV scan).

  • Data Analysis:

    • Integrate the peak corresponding to 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of unknown samples by interpolation from the calibration curve.

The choice of a C18 column provides a nonpolar stationary phase suitable for retaining the analyte. The gradient elution with an acetonitrile/water mobile phase allows for the separation of compounds with a range of polarities. The addition of formic acid helps to improve peak shape and reproducibility by controlling the ionization state of the molecule.[6][7]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc_system HPLC System cluster_data Data Acquisition & Analysis Stock_Solution Prepare 1 mg/mL Stock in ACN:H2O Calibration_Standards Dilute Stock for Calibration Curve Stock_Solution->Calibration_Standards Autosampler Autosampler (10 µL Injection) Calibration_Standards->Autosampler Mobile_Phase_A 0.1% Formic Acid in Water Pump Quaternary Pump (1.0 mL/min) Mobile_Phase_A->Pump Mobile_Phase_B 0.1% Formic Acid in Acetonitrile Mobile_Phase_B->Pump Column_Oven Column Oven (30°C) C18 Column Autosampler->Column_Oven Pump->Column_Oven Detector UV Detector (254 nm) Column_Oven->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration_Curve Construct Calibration Curve Integration->Calibration_Curve Quantification Quantify Unknowns Calibration_Curve->Quantification

Caption: Step-by-step experimental workflow for the RP-HPLC analysis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Method 2: Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) offers a powerful orthogonal separation mechanism.[8] Analytes are separated in a narrow-bore fused-silica capillary based on their electrophoretic mobility in an applied electric field.[4] This mobility is a function of the analyte's charge and hydrodynamic radius.[4] Since the separation principle is entirely different from the partitioning mechanism in RP-HPLC, CZE is an ideal confirmatory technique.[9]

Experimental Protocol: CZE
  • Instrumentation: A capillary electrophoresis system with a high-voltage power supply, autosampler, capillary temperature control, and a UV-Vis or DAD detector.

  • Sample Preparation:

    • Prepare a stock solution of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine at 1.0 mg/mL in water or a suitable buffer.

    • Dilute the stock solution to a working concentration of 50 µg/mL using the background electrolyte (BGE).

  • Electrophoretic Conditions:

    • Capillary: Fused silica, 50 µm internal diameter, 60 cm total length (50 cm to detector).

    • Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 2.5.

    • Voltage: +25 kV (positive polarity).

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV at 214 nm.

  • Capillary Conditioning (for a new capillary):

    • Rinse with 1 M NaOH for 20 minutes.

    • Rinse with deionized water for 20 minutes.

    • Rinse with the BGE for 30 minutes.

  • Pre-run Conditioning (between injections):

    • Rinse with 0.1 M NaOH for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with BGE for 5 minutes.

  • Data Analysis:

    • Identify the peak corresponding to the analyte based on its migration time.

    • Quantify using peak area relative to an internal standard or an external calibration curve.

The acidic pH of the BGE ensures that the pyridine nitrogen of the analyte is protonated, imparting a positive charge and enabling its migration in the electric field. The silanol groups on the capillary wall are mostly protonated at this low pH, minimizing electroosmotic flow (EOF) and making the separation primarily dependent on the electrophoretic mobility of the analyte.

Performance Comparison

The following table summarizes the expected performance characteristics of the two orthogonal methods for the analysis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

ParameterRP-HPLCCapillary Zone Electrophoresis (CZE)Principle of Orthogonality
Separation Principle Partitioning based on hydrophobicityElectrophoretic mobility (charge-to-size ratio)Fundamental Difference: Solute-stationary phase interaction vs. solute migration in an electric field.
Typical Run Time 15-25 minutes5-15 minutesCZE is often faster due to high separation efficiency.
Sample Volume 5-20 µL injectionNanoliter injection volumesCZE requires significantly less sample.
Solvent Consumption High (mL/min)Very Low (µL/run)CZE is a "greener" technique with minimal solvent waste.
Sensitivity (LOD) Low µg/mL to ng/mLTypically higher LOD than HPLC (µg/mL range)HPLC generally offers better sensitivity due to longer path length in the detector cell.
Resolution/Efficiency High (up to 20,000 plates/meter)Very High (up to 500,000 plates/meter)CZE's high efficiency can resolve closely related impurities.[5]
Robustness HighModerate (sensitive to buffer depletion, capillary surface)HPLC methods are generally considered more robust for routine QC environments.

Conclusion

For the comprehensive and reliable analysis of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, a dual-pronged approach utilizing both RP-HPLC and CZE is strongly recommended. RP-HPLC serves as an excellent, robust primary method for quantification and routine purity checks. CZE, with its fundamentally different separation mechanism, provides an invaluable orthogonal confirmation, ensuring that no impurities are masked by the primary method.[10][11] The implementation of these orthogonal assays will instill a high degree of confidence in the analytical data, a critical requirement for advancing a novel compound through the drug development pipeline.

References

  • Creative Biolabs. Orthogonal Assay Service. [Link]

  • National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • AXXAM. From gene to validated and qualified hits. [Link]

  • Revvity Signals. Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • Dong, M. W., & Hu, G. (2005). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]

  • Gruendling, T., et al. (2021). Poly(2-vinylpyridine) as a reference compound for mass calibration in positive-ion matrix-assisted laser desorption/ionization-mass spectrometry on different instrumental platforms. Journal of the American Society for Mass Spectrometry. [Link]

  • Gruendling, T., et al. (2021). Poly(2-vinylpyridine)
  • ACS Nano. Nanopore Identification of Biogenic Amines and Its Applications in Food Freshness Evaluation. [Link]

  • Maslarska, V., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]

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  • SINFOO Chemical Solutions Co., Ltd. 5-methoxy-2-vinyl-1h-pyrrolo[3,2-b]pyridine. [Link]

  • International Journal of Scientific Research in Science and Technology. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Clark, B. J. (2017). Capillary Electrophoresis for Drug Analysis. In Encyclopedia of Analytical Science (Third Edition). [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

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A Comparative Guide to Pyrrolopyridine Scaffolds in Kinase Inhibition: A Focus on 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, a bioisostere of indole, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of targeted therapeutics, particularly in the realm of oncology. This guide provides an in-depth comparative analysis of various pyrrolopyridine isomers, with a specific focus on the potential of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine as a kinase inhibitor.

While direct, extensive benchmark studies on 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine are not yet prevalent in the public domain, a wealth of data exists for its structural isomers and substituted analogs. By examining the structure-activity relationships (SAR) of these closely related compounds, we can extrapolate and infer the potential performance and key characteristics of our lead compound. This guide will synthesize data from various studies to offer a comprehensive overview of the pyrrolopyridine scaffold, empowering researchers to make informed decisions in their drug discovery endeavors.

The Pyrrolopyridine Core: A Tale of Six Isomers

The fusion of a pyrrole and a pyridine ring gives rise to six distinct isomers, each with a unique nitrogen arrangement that significantly influences its physicochemical properties and biological activity. These subtle structural changes can dramatically impact a molecule's ability to interact with biological targets, making the choice of the core scaffold a critical decision in drug design.

Caption: The six structural isomers of pyrrolopyridine.

G a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) b 1H-pyrrolo[3,2-b]pyridine (4-azaindole) c 1H-pyrrolo[2,3-c]pyridine (6-azaindole) d 1H-pyrrolo[3,2-c]pyridine (5-azaindole) e 1H-pyrrolo[3,4-b]pyridine (2-azaindole) f 1H-pyrrolo[3,4-c]pyridine (5-azaisoindole) 1H-pyrrolo[2,3-b]pyridine 1H-pyrrolo[3,2-b]pyridine 1H-pyrrolo[2,3-c]pyridine 1H-pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,4-b]pyridine 1H-pyrrolo[3,4-c]pyridine

Physicochemical Properties: The Impact of Isomerism

The position of the nitrogen atom within the pyridine ring directly affects the electron distribution and, consequently, the physicochemical properties of the pyrrolopyridine isomer. These properties, including lipophilicity (LogP) and basicity (pKa), are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

IsomerPredicted LogPPredicted pKa (Basic)
1H-pyrrolo[2,3-b]pyridine1.294.5
1H-pyrrolo[3,2-b]pyridine 1.35 4.8
1H-pyrrolo[2,3-c]pyridine1.225.4
1H-pyrrolo[3,2-c]pyridine1.116.9
Predicted values are based on computational models and may differ from experimental results.

The 1H-pyrrolo[3,2-b]pyridine scaffold, the core of our interest, exhibits a predicted LogP and pKa that are comparable to the well-studied 1H-pyrrolo[2,3-b]pyridine (7-azaindole) isomer, which is a common scaffold in many kinase inhibitors. The introduction of a methoxy group at the 5-position and a vinyl group at the 2-position on the 1H-pyrrolo[3,2-b]pyridine core will further modulate these properties, likely increasing lipophilicity.

Comparative Performance as Kinase Inhibitors

Pyrrolopyridine derivatives have demonstrated significant promise as inhibitors of a variety of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in cancer. The isomeric form of the pyrrolopyridine core is a crucial factor in determining the potency and selectivity of these inhibitors.

While specific data for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is limited, we can gain valuable insights by examining the performance of its analogs.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it an attractive therapeutic target. A study on 1H-pyrrolo[2,3-b]pyridine derivatives identified potent FGFR inhibitors. Notably, the introduction of methoxy groups at the 3- and 5-positions of a phenyl ring substituent significantly improved FGFR1 potency.

Compound IDTarget KinaseIC50 (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.

This suggests that the methoxy group on our lead compound, 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, could contribute favorably to kinase binding.

FMS Kinase Inhibition

FMS kinase (CSF-1R) is another important target in oncology and inflammatory diseases. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase.

Compound IDTarget KinaseIC50 (nM)
1r FMS30
Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives.

Compound 1r from this series also demonstrated potent antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. This highlights the potential of the pyrrolopyridine scaffold to yield compounds with both enzymatic and cellular efficacy.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Substituents on the Pyrrole Nitrogen: Modifications at this position can influence the orientation of the molecule within the kinase ATP-binding pocket and can be optimized to enhance potency and selectivity.

  • Substituents on the Pyridine Ring: The electronic properties of substituents on the pyridine ring can modulate the pKa of the scaffold, affecting its interaction with key amino acid residues in the kinase hinge region.

  • The Vinyl Group: The vinyl group at the 2-position of our lead compound provides a potential Michael acceptor for covalent binding to a cysteine residue within the target kinase, a strategy employed by several approved kinase inhibitors. This could lead to irreversible inhibition and prolonged duration of action.

Experimental Protocols

To facilitate further research and comparative studies, standardized experimental protocols are essential.

General Procedure for Synthesis of Substituted Pyrrolopyridines

The synthesis of substituted pyrrolopyridines can be achieved through various synthetic routes. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. For instance, the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives can be initiated from a substituted 2-aminopyridine.

Caption: A generalized synthetic workflow for pyrrolopyridine derivatives.

G start Substituted Pyridine step1 Functionalization (e.g., Halogenation) start->step1 step2 Palladium-catalyzed Cross-coupling (e.g., Sonogashira) step1->step2 step3 Cyclization step2->step3 end Pyrrolopyridine Derivative step3->end

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compound (e.g., 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and ATP to the wells of a 384-well plate.

  • Add the test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to all wells to convert the ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

G start Prepare Reagents step1 Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) start->step1 step2 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) step1->step2 step3 Convert ADP to ATP & Generate Signal (Add Kinase Detection Reagent) step2->step3 end Measure Luminescence step3->end

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a cell viability assay.

G start Seed Cells step1 Treat with Compound start->step1 step2 Add MTT Reagent step1->step2 step3 Solubilize Formazan step2->step3 end Measure Absorbance step3->end

Conclusion and Future Directions

The pyrrolopyridine scaffold is a versatile and promising platform for the development of novel kinase inhibitors for the treatment of cancer and other diseases. While direct experimental data for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is still emerging, the analysis of its structural isomers and related analogs provides a strong rationale for its further investigation. The methoxy group may enhance kinase binding, and the vinyl substituent offers the potential for covalent inhibition.

Future benchmark studies should focus on a head-to-head comparison of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine against other pyrrolopyridine isomers and established kinase inhibitors. A comprehensive profiling of its kinase selectivity and in vivo efficacy will be crucial in determining its therapeutic potential. The detailed experimental protocols provided in this guide offer a starting point for researchers to conduct these vital studies and unlock the full potential of this exciting class of compounds.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (URL: [Link])

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed. (URL: [Link])

  • Isomeric forms of pyrrolopyridines. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - RSC Publishing. (URL: [Link])

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (URL: [Link])

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (URL: [Link])

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  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL: [Link])

  • The discovery of 2,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 2 (JAK2) inhibitors versus JAK1 and JAK3 - PubMed. (URL: [Link])

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC - NIH. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])

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  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (URL: [Link] scholar.org/paper/An-Overview-of-the-Biological-Activity-of-Derivatives-Szkatu%C5%82a-%C5%9Aladowska/24d1011571d2b1f03405786358c385b0d0c1e6e2)

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Pyrrolo[2,1-f]triazine: a promising fused heterocycle to target kinases in cancer therapy. (URL: [Link])

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. - Allied Academies. (URL: [Link])

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents - Semantic Scholar. (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (URL: [Link])

The Vinyl Advantage: A Head-to-Head Comparison of Vinyl-Substituted vs. Non-Vinyl Pyrrolopyridines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology, the pyrrolopyridine scaffold has emerged as a privileged structure. Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a multitude of protein kinases, which are often dysregulated in various cancers.[1][2] However, the quest for enhanced potency, selectivity, and duration of action has led to the exploration of various chemical modifications to this core structure. One such modification that has garnered significant attention is the introduction of a vinyl substituent.

This guide provides a head-to-head comparison of vinyl-substituted and non-vinyl pyrrolopyridines, delving into the fundamental differences in their mechanism of action, biological activity, and pharmacokinetic profiles. We will explore the strategic rationale behind incorporating a vinyl group and provide supporting evidence from the broader field of kinase inhibitor design, in the absence of direct comparative studies on a single pyrrolopyridine core.

The Leap from Reversible to Covalent Inhibition: The Role of the Vinyl Group

A non-vinyl pyrrolopyridine typically acts as a reversible inhibitor . It binds to the ATP-binding site of a kinase through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding is transient, and an equilibrium exists between the bound and unbound states of the inhibitor.

The introduction of a vinyl group, often as part of an acrylamide moiety, transforms the inhibitor into a covalent inhibitor .[3] This vinyl group acts as a Michael acceptor, a type of electrophile that can form a permanent covalent bond with a nucleophilic amino acid residue, typically a cysteine, located in or near the ATP-binding site of the target kinase.[4][5] This irreversible binding offers several potential advantages.

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between these two classes of compounds lies in their interaction with the target kinase at a molecular level.

Non-Vinyl Pyrrolopyridines (Reversible Inhibition):

  • Binding: Relies on a composite of weaker, non-covalent forces to achieve affinity and selectivity.

  • Kinetics: The inhibitor and kinase are in a dynamic equilibrium. The inhibitory effect is dependent on the concentration of the inhibitor.

  • Duration of Action: The duration of target inhibition is primarily governed by the pharmacokinetic properties of the drug (e.g., clearance rate).[6]

Vinyl-Substituted Pyrrolopyridines (Covalent Inhibition):

  • Binding: A two-step process. The pyrrolopyridine core first directs the molecule to the ATP-binding site through non-covalent interactions. This is followed by the formation of a covalent bond between the vinyl group and a nearby cysteine residue.

  • Kinetics: The inhibition is time-dependent and becomes irreversible upon covalent bond formation. This can lead to a more profound and sustained inhibition of the target kinase.[7]

  • Duration of Action: The duration of action is uncoupled from the inhibitor's plasma concentration and is instead determined by the turnover rate of the target protein. This can lead to a prolonged pharmacodynamic effect even after the drug has been cleared from circulation.[8]

Comparative Analysis of Biological Activity

FeatureNon-Vinyl Pyrrolopyridine (Reversible)Vinyl-Substituted Pyrrolopyridine (Covalent)Rationale & Supporting Evidence
Potency (IC50) Moderate to HighPotentially Significantly HigherThe formation of a covalent bond can dramatically increase the apparent potency of an inhibitor. The irreversible nature of the binding means that even transient binding events can lead to permanent inactivation of the enzyme, resulting in lower IC50 values.[5]
Selectivity Dependent on non-covalent interactionsCan be significantly enhancedSelectivity can be achieved by targeting a non-conserved cysteine residue present in the target kinase but absent in other kinases. This provides a powerful strategy for designing highly selective inhibitors.[4][6]
Resistance Susceptible to resistance mutations that alter the binding siteCan overcome resistance mutations that decrease non-covalent binding affinity. However, mutations in the targeted cysteine can confer resistance.Covalent inhibitors may retain activity against mutants that would otherwise reduce the binding affinity of a reversible inhibitor. However, if the targeted cysteine residue is mutated, the covalent inhibitor will lose its efficacy.[9]
Cellular Activity Dependent on maintaining sufficient intracellular concentrationsCan exhibit potent cellular activity at lower concentrations due to cumulative and irreversible target inhibition.The sustained inhibition from covalent binding often translates to more potent effects in cellular assays.

The Double-Edged Sword: Pharmacokinetic Considerations

The introduction of a reactive vinyl group has significant implications for the pharmacokinetic profile of a drug candidate.

ParameterNon-Vinyl PyrrolopyridineVinyl-Substituted PyrrolopyridineKey Considerations
Metabolism Primarily metabolized by cytochrome P450 enzymes.[10]Can be metabolized by CYP enzymes and is also susceptible to conjugation with glutathione (GSH) and other endogenous nucleophiles.The reactivity of the Michael acceptor can lead to off-target covalent modification of other proteins and small molecules, which can contribute to idiosyncratic toxicity. Careful optimization of the reactivity of the vinyl group is crucial.[3]
Distribution Follows standard principles of drug distribution.The covalent binding to the target protein can alter the distribution profile.Irreversible binding can lead to drug accumulation in tissues where the target is highly expressed.
Toxicity Generally lower potential for idiosyncratic toxicity.Higher risk of off-target covalent modifications leading to potential immunogenicity or other toxicities.The electrophilic nature of the vinyl group is a key liability that must be carefully managed through molecular design to ensure an appropriate balance of reactivity and safety.

Experimental Protocols

Synthesis of a Generic Vinyl-Substituted Pyrrolopyridine

The synthesis of a vinyl-substituted pyrrolopyridine typically involves the coupling of a pyrrolopyridine core bearing a suitable functional group (e.g., an amine) with an acryloyl chloride or a similar activated acrylic acid derivative.

Step-by-Step Protocol:

  • Preparation of the Pyrrolopyridine Amine: Synthesize the desired pyrrolopyridine core with an amino group at the desired position. Various synthetic routes for constructing the pyrrolopyridine scaffold have been reported.[11][12]

  • Acylation Reaction:

    • Dissolve the pyrrolopyridine amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as triethylamine or diisopropylethylamine, to the reaction mixture.

    • Slowly add a solution of acryloyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired vinyl-substituted pyrrolopyridine.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the in vitro potency of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Test compounds (vinyl-substituted and non-vinyl pyrrolopyridines)

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • DMSO

  • Luminescence-based kinase assay kit

  • White, opaque 384-well microplates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add a small volume of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, recombinant kinase, and substrate.

    • Add the master mix to all wells of the assay plate.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the detection reagent from the luminescence-based kinase assay kit to all wells to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate in the dark for a short period to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the amount of ATP remaining, and therefore directly proportional to kinase activity.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Visualizing the Concepts

G cluster_0 Reversible Inhibition (Non-Vinyl Pyrrolopyridine) cluster_1 Covalent Inhibition (Vinyl-Substituted Pyrrolopyridine) Kinase_R Kinase Active Site Inhibitor_R Non-Vinyl Pyrrolopyridine Complex_R Kinase-Inhibitor Complex (Non-Covalent) Inhibitor_R->Complex_R Binding (H-bonds, hydrophobic) Complex_R->Inhibitor_R Dissociation Kinase_C Kinase Active Site with Cysteine Inhibitor_C Vinyl-Substituted Pyrrolopyridine Complex_NC Initial Non-Covalent Complex Inhibitor_C->Complex_NC Reversible Binding Complex_C Covalent Kinase-Inhibitor Adduct Complex_NC->Complex_C Covalent Bond Formation (Irreversible)

Caption: Comparison of reversible and covalent inhibition mechanisms.

G start Start compound_prep Prepare Compound Dilutions start->compound_prep plate_prep Add Compounds to 384-well Plate compound_prep->plate_prep add_master_mix Add Master Mix to Plate plate_prep->add_master_mix master_mix Prepare Kinase/Substrate Master Mix master_mix->add_master_mix initiate_reaction Add ATP to Initiate Reaction add_master_mix->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate add_detection Add Luminescence Detection Reagent incubate->add_detection read_plate Measure Luminescence add_detection->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The strategic introduction of a vinyl substituent to a pyrrolopyridine scaffold represents a deliberate shift in drug design philosophy, moving from a reversible to a covalent mechanism of action. This modification has the potential to significantly enhance potency and selectivity, and prolong the duration of target engagement. However, these benefits must be carefully weighed against the increased risk of off-target reactivity and potential toxicity. As with any drug design strategy, a thorough understanding of the structure-activity and structure-property relationships is paramount. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of both vinyl-substituted and non-vinyl pyrrolopyridines, enabling researchers to make data-driven decisions in the pursuit of novel and effective kinase inhibitors.

References

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (Source: Not available)
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  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity rel
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders. (Source: PubMed)
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  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors | Request PDF.
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  • Design, Synthesis, and SAR of Covalent KIT and PDGFRA Inhibitors Exploring Their Potential in Targeting GIST. (Source: PubMed)
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  • Identification and Structure—Activity Relationships of Substituted Pyridones as Inhibitors of Pim-1 Kinase | Request PDF.
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  • Development of covalent inhibitors: Principle, design, and application in cancer.
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  • Covalent Kinase Inhibitors: An Overview. (Source: OUCI)
  • Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. (Source: MDPI)
  • Progress with covalent small-molecule kinase inhibitors.
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  • Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. (Source: PubMed)
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides a detailed, procedural framework for the safe disposal of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine. As specific safety and toxicological data for this compound are not extensively published, the protocols herein are established from the chemical properties of its structural motifs—the pyrrolopyridine core and vinyl group—and grounded in authoritative best practices for hazardous waste management.

Foundational Hazard Assessment

Before any handling or disposal, a thorough understanding of the potential hazards is critical. The structure of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine incorporates a pyridine ring system, which is known to present several health hazards. Derivatives of pyridine and related heterocyclic compounds are often harmful if swallowed, inhaled, or absorbed through the skin, and can cause significant skin and eye irritation.[1]

The toxicological properties of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine itself have not been fully investigated.[2] Therefore, it must be treated as a hazardous substance, and all waste containing this compound—including residual amounts, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.[1][3]

Extrapolated Hazard Profile

Based on data from structurally related compounds, the following hazards should be anticipated. This conservative approach ensures the highest level of safety.

Hazard Class GHS Hazard Statement Code Description Source Compound(s)
Acute Toxicity, OralH302Harmful if swallowed5-methoxy-1H-pyrrolo[2,3-b]pyridine, 1H-pyrrolo[3,2-b]pyridine
Skin IrritationH315Causes skin irritation5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Eye Damage/IrritationH319 / H318Causes serious eye irritation / Causes serious eye damage5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine, 1H-pyrrolo[3,2-b]pyridine
Respiratory IrritationH335May cause respiratory irritation5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

This table summarizes potential hazards and should be used as a precautionary guide. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[4][5]

Immediate Safety & Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is non-negotiable to prevent exposure during handling and disposal preparation. All operations involving this compound must be conducted within a certified laboratory chemical fume hood.[6]

  • Eye Protection : Wear tightly fitting safety goggles or a face shield to prevent any contact with the eyes.[1]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[1][7]

  • Protective Clothing : A standard laboratory coat is mandatory to protect against skin contact and contamination of personal clothing.[1]

  • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.[1]

Step-by-Step Disposal Protocol: From Bench to Pickup

The cardinal rule for the disposal of this compound is that it must not enter the environment.[8] Disposal via sink drains or in regular trash is strictly prohibited.[8][9] The only acceptable method is through a licensed chemical waste disposal service.[1]

Phase 1: Waste Segregation and Containment

Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Never mix this waste stream with incompatible materials, such as strong oxidizing agents or acids.[6][10]

  • Solid Waste (Pure Compound, Contaminated Materials):

    • Collect all dry waste, including residual 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine, contaminated weigh boats, and disposable labware (e.g., pipette tips, spatulas), in a dedicated, robust container.[3][11]

    • This primary container should be lined with a clear plastic bag to allow for visual inspection by waste technicians.[8]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[8][12]

  • Liquid Waste (Solutions):

    • Collect all solutions containing 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine in a designated, leak-proof container with a screw-on cap.[11] Corks and parafilm are not acceptable closures.[11]

    • Whenever possible, use the original container the chemical was supplied in or a plastic-coated, shatter-resistant bottle.[8]

    • Fill containers to no more than 90% capacity (or leave at least one inch of headroom) to allow for vapor expansion.[10][12]

    • Place the liquid waste container in a chemically compatible secondary containment tray or bin to capture any potential leaks.[11] This secondary container must be able to hold 110% of the volume of the primary container.[11]

  • Contaminated PPE:

    • Dispose of all contaminated gloves, disposable lab coats, and other items in a designated hazardous waste bag within a labeled pail or container.[3][12] Do not use standard biohazard bags.[8]

Phase 2: Labeling and Storage

Accurate labeling is a regulatory requirement and essential for safety.

  • Attach a "Hazardous Waste" label to each container as soon as the first drop of waste is added.[10]

  • The label must clearly state the full chemical name, "5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine," and list all other constituents by percentage or volume, even non-hazardous ones like water or solvents.[10] Do not use abbreviations or chemical formulas.[10]

  • Indicate the associated hazards (e.g., Flammable, Toxic, Corrosive).[10]

  • Store the sealed and labeled containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be away from sinks and drains and clearly marked.[8][10]

Disposal_Workflow cluster_generation Waste Generation cluster_collection Segregation & Collection cluster_storage Interim Storage & Prep cluster_disposal Final Disposal generation Generation of Waste (Pure Compound, Solutions, Contaminated Items) solid Solid Waste Container (HDPE, Lined, Sealed) generation->solid Segregate liquid Liquid Waste Container (Compatible, Screw-Cap) generation->liquid Segregate ppe Contaminated PPE (Designated Bag/Pail) generation->ppe Segregate labeling Label Container: 'Hazardous Waste' Full Chemical Name All Constituents solid->labeling liquid->labeling ppe->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage contact Contact EHS Office or Licensed Waste Contractor storage->contact Request Pickup disposal Professional Disposal (Chemical Incineration) contact->disposal

Caption: Workflow for the safe disposal of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate : Ensure the area is well-ventilated, primarily by using a chemical fume hood.[1]

  • Contain and Absorb : Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[3][6]

  • Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[6]

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1][3]

  • Report : Report the incident to your supervisor and institutional EHS office as soon as possible.[6][13]

The Final Step: Professional Disposal

The ultimate disposal of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine waste must be handled by professionals.

  • Licensed Contractor : Arrange for pickup through your institution's EHS office, which works with licensed and audited hazardous waste disposal contractors.[1]

  • Incineration : The recommended disposal method for pyridine-based compounds is high-temperature chemical incineration equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1][14] This process ensures complete destruction of the hazardous material.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • BenchChem. (n.d.). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
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  • Material Safety D
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  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
  • Angene Chemical. (2024, November 1). Safety Data Sheet: 5-Bromo-2-vinylpyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
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  • Sigma-Aldrich. (2020, August 29). Safety Data Sheet.
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  • WIPO Patentscope. (2022, June 30). WO/2022/137082 PYRROLO[3,2-B]PYRIDINE DERIVATIVES USEFUL IN TREATING CONDITIONS ASSOCIATED WITH CGAS.
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  • PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • SIDS. (n.d.). Initial Assessment Profile: 2-Vinylpyridine.
  • ChemScene. (2025, December 8). Safety Data Sheet: Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate.
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Personal protective equipment for handling 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Safety and Handling Protocol: 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine

This guide provides essential operational and safety protocols for the handling of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (CAS No: 188999-31-7).[1][2][3] As a dedicated partner in your research, we prioritize your safety by delivering field-proven insights that extend beyond the product itself. The following procedures are designed to establish a self-validating system of safety for your laboratory personnel.

Core Hazard Profile: A Mechanistic Overview

Understanding the "why" behind safety protocols is critical. The chemical structure of 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine suggests a multi-faceted hazard profile:

  • Systemic Toxicity (Oral, Dermal, Inhalation): The pyridine ring is a known toxicophore. Pyridine and its derivatives can be harmful if swallowed, absorbed through the skin, or inhaled. The vinyl group can enhance reactivity and potential for systemic effects. Therefore, exposure via any route must be rigorously prevented.

  • Irritation (Skin, Eye, Respiratory): Structurally similar compounds are documented as causing serious skin and eye irritation.[5] Vapors, aerosols, or dusts are presumed to be irritating to the respiratory tract.[5]

  • Potential Flammability: Many pyridine-based compounds are flammable liquids. While the physical state and flash point of this specific molecule are not defined, it must be treated as a potential fire hazard. All sources of ignition must be excluded from the handling area.

  • Sensitization: The presence of a vinylpyridine moiety suggests a potential for skin sensitization, which can lead to an allergic reaction upon repeated contact.[4]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is non-negotiable and must be based on a conservative risk assessment. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale for Use
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene). Use a double-gloving technique.To prevent skin contact, absorption, and irritation.[6] Double-gloving provides additional protection against tears and during doffing.
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes, which can cause serious eye irritation.[5] A face shield offers a broader barrier for the entire face.
Body Protection Flame-retardant laboratory coat and chemical-resistant apron.To protect against skin contact and potential splashes. Flame-retardant material is crucial due to the assumed flammability risk.
Respiratory Protection Required when handling the compound outside of a certified fume hood or if aerosol/dust generation is possible. A NIOSH-approved respirator with organic vapor cartridges is recommended.To prevent inhalation of potentially harmful vapors or particulates.[7]

Operational Workflow: From Receipt to Disposal

This step-by-step protocol ensures safety at every stage of the compound's lifecycle in your lab.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage within a ventilated area.

  • Segregate: Store the container in a cool, dry, and well-ventilated area designated for toxic and potentially flammable compounds.[5]

  • Isolate: Ensure storage is away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[7]

  • Label: The container must be clearly labeled with the full chemical name and primary hazard warnings.

Safe Handling and Experimental Use

This entire process must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[5]

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing/Transfer:

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • If it is a liquid, use non-sparking tools and techniques like grounding and bonding to prevent static discharge.

    • Keep the primary container tightly closed when not in use.

  • Post-Handling: After use, thoroughly decontaminate the work area. Wash hands and forearms thoroughly with soap and water, even after removing gloves.[6]

Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Control Ignition: Extinguish all nearby ignition sources.[7]

  • Contain: For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand) to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste. Ventilate the area thoroughly.[5]

Disposal Plan
  • Waste Collection: All waste materials contaminated with 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine (e.g., excess compound, contaminated wipes, used PPE) must be collected in a dedicated, clearly labeled hazardous waste container.[8]

  • Container Disposal:

    • Empty containers are still considered hazardous.

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

    • The first rinse must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected.[9]

    • After thorough rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines.[8]

  • Consult EHS: Always follow your institution's specific Environmental Health and Safety (EHS) procedures for hazardous waste disposal.[9]

Workflow Visualization

The following diagram illustrates the critical safety checkpoints in the handling workflow for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

G cluster_prep Preparation & Receiving cluster_handling Handling & Use cluster_disposal Waste & Disposal Receive Receive & Inspect Container Store Store Securely (Ventilated, Cool) Receive->Store Prep Prepare Work Area (Fume Hood, Spill Kit) Store->Prep Don_PPE Don Full PPE Prep->Don_PPE Weigh Weigh & Transfer (Inside Fume Hood) Don_PPE->Weigh Experiment Perform Experiment Weigh->Experiment Decon Decontaminate Work Surface & Tools Experiment->Decon Spill Spill Occurs Experiment->Spill Doff_PPE Doff PPE Correctly Decon->Doff_PPE Collect_Waste Collect Contaminated Waste (Solids & Liquids) Doff_PPE->Collect_Waste Dispose Dispose via EHS Protocols Collect_Waste->Dispose Rinse_Container Triple-Rinse Empty Container Rinse_Container->Dispose Emergency Execute Spill Response Protocol Spill->Emergency Emergency->Collect_Waste

Caption: Safe handling workflow for 5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine.

References

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  • ChemicalBook. (2025). 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.